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  • Product: cis-4-(Aminomethyl)cyclohexanol hydrochloride
  • CAS: 1236132-25-4

Core Science & Biosynthesis

Foundational

cis-4-(Aminomethyl)cyclohexanol hydrochloride chemical properties

An In-Depth Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride Executive Summary This technical guide provides a comprehensive overview of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4), a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and chemical synthesis. The document elucidates the compound's core chemical and physical properties, established synthetic and analytical methodologies, and key applications. By grounding technical data with mechanistic insights, this guide serves as an essential resource for leveraging this compound's unique structural attributes in medicinal chemistry, enzyme-ligand studies, and as a pivotal building block for complex molecular architectures.

Chemical Identity and Core Properties

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative distinguished by the presence of a primary amine and a hydroxyl group positioned in a 1,4-cis relationship on the cyclohexane ring.[1] This specific stereochemistry, where both functional groups are on the same face of the ring, dictates its three-dimensional conformation and subsequent reactivity.[1] The molecule typically adopts a stable chair conformation.[1] The hydrochloride salt form significantly enhances its stability and solubility in aqueous media, which is advantageous for both reaction chemistry and biological assays.[1]

Structural and Physicochemical Data

The fundamental properties of cis-4-(Aminomethyl)cyclohexanol hydrochloride are summarized below. It is critical to distinguish this compound from its structural analogs, such as cis-4-aminocyclohexanol hydrochloride (which lacks the methylene spacer) and the trans-isomer, as their properties and applications differ significantly.

PropertyValueReference(s)
IUPAC Name 4-(aminomethyl)cyclohexan-1-ol;hydrochloride[1]
CAS Number 1236132-25-4[1][2]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to off-white solid[3]
Storage Conditions Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly sealed.[3][4]
InChI Key DWWWGZSFABKRSP-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride requires careful control of stereochemistry to ensure the desired cis configuration is obtained with high purity.

Primary Synthetic Pathway

A common and effective laboratory-scale synthesis involves a two-step process starting from a suitable precursor, such as a nitromethyl derivative. This methodology is valued for its reliability and directness.

  • Reduction of a Nitro Precursor : The synthesis typically begins with the reduction of cis-4-(nitromethyl)cyclohexanol. This transformation is efficiently carried out using catalytic hydrogenation, often with hydrogen gas over a palladium catalyst (Pd/C).[1] This step is highly selective for the nitro group, leaving the hydroxyl group intact.

  • Salt Formation : Following the reduction, the resulting primary amine, cis-4-(aminomethyl)cyclohexanol, is treated with hydrochloric acid (HCl), often dissolved in an organic solvent like dioxane or isopropanol. This reaction protonates the basic amine, yielding the stable and crystalline hydrochloride salt.

G cluster_0 Synthetic Workflow start cis-4-(Nitromethyl)cyclohexanol (Precursor) reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction Step 1: Reduction amine cis-4-(Aminomethyl)cyclohexanol (Free Base Intermediate) reduction->amine salt Acidification (HCl in Dioxane) amine->salt Step 2: Salt Formation product cis-4-(Aminomethyl)cyclohexanol HCl (Final Product) salt->product

Caption: General synthetic workflow for cis-4-(Aminomethyl)cyclohexanol HCl.

Analytical Validation Protocol

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Objective: To verify the structural integrity and purity of synthesized cis-4-(Aminomethyl)cyclohexanol hydrochloride.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should confirm the presence of all expected protons. Critically, the coupling constants (J-values) of the protons on the cyclohexane ring are diagnostic of their spatial relationship. Protons in a cis configuration exhibit characteristic coupling patterns that differ from the trans-isomer, allowing for unambiguous stereochemical assignment.[1]

    • ¹³C NMR : Provides confirmation of the number of unique carbon environments, corresponding to the seven carbons in the molecule's backbone.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) :

    • Purpose : To assess purity and confirm molecular weight.

    • Column : A C18 reverse-phase column (e.g., Agilent Zorbax SB-C18) is typically effective.[1]

    • Mobile Phase : A gradient of acetonitrile and water containing a small amount of an acid modifier like 0.1% formic acid.

    • Detection : UV detection (if applicable, though often weak for this compound) coupled with a mass spectrometer (MS). The MS detector should be set to scan for the parent ion mass corresponding to the free base ([M+H]⁺). This method can effectively separate the cis-isomer from the trans-isomer and other process-related impurities.[1]

  • Melting Point Analysis :

    • Determine the melting point of the crystalline solid and compare it to literature values for analogous compounds to provide a general assessment of purity. For instance, the related compound cis-4-amino-cyclohexanol hydrochloride has a reported melting point of 193-200 °C.[5] A sharp melting range is indicative of high purity.

Applications in Research and Drug Development

The utility of cis-4-(Aminomethyl)cyclohexanol hydrochloride stems from its bifunctional nature, making it a valuable building block for creating molecules with specific three-dimensional orientations.

Intermediate in Pharmaceutical Synthesis

This compound serves as a critical synthetic intermediate in the development of various therapeutic agents.[1]

  • Mucolytic Agents : It is a documented precursor in the synthesis of Ambroxol hydrochloride, a widely used medication that breaks down phlegm in the respiratory tract.[1]

  • Antihypertensive Agents : Research has explored its use as a scaffold for novel antihypertensive drugs.[1][6] The hypothesis is that the molecule's functional groups can interact with enzymes or receptors involved in blood pressure regulation.[1]

G start cis-4-(Aminomethyl)cyclohexanol HCl (Core Building Block) pharma Active Pharmaceutical Ingredients (APIs) start->pharma materials Specialty Polymers start->materials probes Biochemical Probes start->probes ambroxol Ambroxol (Mucolytic) pharma->ambroxol antihypertensive Antihypertensive Candidates pharma->antihypertensive polymers Functional Polyamides/ Polyurethanes materials->polymers enzyme_study Enzyme Active Site Mapping Tools probes->enzyme_study

Caption: Application pathways for cis-4-(Aminomethyl)cyclohexanol HCl.

Tool for Biological Research

Beyond synthesis, the molecule's defined structure is valuable for fundamental research. The primary amine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological targets.[1] This makes it a useful tool for:

  • Structure-Activity Relationship (SAR) Studies : By incorporating this rigid scaffold into a series of potential drug candidates, researchers can systematically probe how the spatial arrangement of functional groups affects biological activity.

  • Enzyme-Ligand Interaction Studies : It can be used as a fragment or control compound to study the binding mechanisms within enzyme active sites.[1]

Safety, Handling, and Storage

Proper handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride is essential to ensure laboratory safety. The compound is intended for research and development purposes only and is not for human or veterinary use.[1][7]

  • Hazard Identification : May cause skin irritation, serious eye irritation/damage, and respiratory irritation.[1][4] It is classified as harmful if swallowed.[5][8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[4][7]

    • Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[7]

    • Skin and Body Protection : Wear a laboratory coat.[7]

  • Handling Procedures :

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[4][9]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[4][7]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

    • The compound may be moisture-sensitive; storage under an inert atmosphere can be considered for long-term stability.[1]

References

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride. (n.d.). Crysdot LLC. Retrieved from [Link]

  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. (n.d.). Google Patents.
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald. Retrieved from [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2020). ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block in medicinal chemistry.[1] Intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block in medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offering not just protocols but also the rationale behind the methodological choices. We will explore two primary synthetic strategies: a classical catalytic hydrogenation approach and a modern, highly selective enzymatic route.

Introduction: The Significance of a Cis-Substituted Cyclohexane Ring

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, including mucolytics like Ambroxol.[1] The specific cis stereochemistry, where the aminomethyl and hydroxyl groups reside on the same face of the cyclohexane ring, is crucial for its biological activity and interaction with target molecules.[1][2] The molecule's stable chair conformation, influenced by this cis-arrangement, dictates its reactivity and physical properties.[1] The hydrochloride salt form enhances both the stability and aqueous solubility of the compound, facilitating its use in subsequent synthetic steps and pharmaceutical formulations.

This guide will focus on robust and reproducible methods for the synthesis of this important intermediate, emphasizing stereochemical control and providing detailed experimental procedures.

Strategic Approaches to Synthesis

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride presents a key challenge: controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. We will detail two effective strategies to achieve the desired cis-isomer.

Strategy 1: Stereoselective Catalytic Hydrogenation

Catalytic hydrogenation of an aromatic precursor is a direct and scalable method. The choice of catalyst and reaction conditions is paramount to achieving high cis-selectivity.

The hydrogenation of a substituted aromatic ring, such as in 4-hydroxybenzonitrile, over a heterogeneous catalyst typically proceeds via the adsorption of the aromatic ring onto the catalyst surface. The stereochemical outcome is determined by the mode of this adsorption and the subsequent delivery of hydrogen atoms. Generally, hydrogenation of aromatic rings tends to favor the formation of the cis-isomer as hydrogen atoms are added from the catalyst surface to one face of the ring.

Rhodium-based catalysts are particularly effective for the cis-selective hydrogenation of aromatic rings.[3][4] Specifically, rhodium complexes with strongly σ-donating ligands like Cyclic(Amino)(Alkyl)Carbenes (CAACs) have demonstrated high efficiency and selectivity in this transformation.[3] These catalysts can operate under milder conditions and exhibit excellent functional group tolerance. The cis-selectivity arises from the coordination of the aromatic ring to the rhodium center, followed by a concerted or stepwise addition of hydrogen to the coordinated face, leading to the all-cis product.

The proposed mechanism for the hydrogenation of 4-hydroxybenzonitrile involves two main stages: the reduction of the nitrile group to an aminomethyl group and the hydrogenation of the aromatic ring to a cyclohexane ring. These can occur sequentially or concurrently depending on the catalyst and conditions. For cis-selectivity in the ring hydrogenation, the substrate adsorbs onto the catalyst surface, and hydrogen is delivered to the exposed face, resulting in the cis-substituted product.

G

Materials:

  • 4-Hydroxybenzonitrile

  • (Cyclohexyl-CAAC)Rh(COD)Cl (or a similar Rh-CAAC complex)[3]

  • Hydrogen gas (high purity)

  • Anhydrous, degassed solvent (e.g., methanol or THF)

  • Hydrochloric acid (e.g., 4M in dioxane or ethereal HCl)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Catalyst Preparation and Reaction Setup:

    • In a high-pressure autoclave equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (1 equivalent) and the Rhodium-CAAC catalyst (0.5-2 mol%).

    • Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous, degassed solvent.

    • Seal the autoclave and purge with hydrogen gas several times to remove any residual air.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

    • Heat the reaction mixture to the specified temperature (e.g., 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (e.g., GC-MS or HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation of the Free Base:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Purge the system with an inert gas.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude cis-4-(Aminomethyl)cyclohexanol as a free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield cis-4-(Aminomethyl)cyclohexanol hydrochloride.

  • In-process controls: Monitor hydrogen uptake to ensure the reaction is proceeding. TLC or GC-MS analysis of aliquots can confirm the disappearance of the starting material and the formation of the product.

  • Purity assessment: The final product's purity can be determined by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The stereochemical purity (cis/trans ratio) can be assessed by GC or HPLC after derivatization, or by detailed NMR analysis.

  • Expected yield: Yields for this type of hydrogenation are typically in the range of 70-90%, with high cis-selectivity (>95:5 cis:trans).

Strategy 2: One-Pot Enzymatic Synthesis

Modern biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. A one-pot cascade reaction using a keto reductase (KRED) and an amine transaminase (ATA) can convert a simple, potentially bio-based precursor, 1,4-cyclohexanedione, into cis-4-aminocyclohexanol with excellent stereoselectivity.[1][5][6]

This enzymatic cascade involves two key steps:

  • Regioselective Reduction: A keto reductase selectively reduces one of the two ketone functionalities of 1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxycyclohexanone.

  • Stereoselective Transamination: An amine transaminase then converts the remaining ketone group of 4-hydroxycyclohexanone into an amine group, yielding 4-aminocyclohexanol. The inherent stereoselectivity of the amine transaminase dictates the final cis-configuration of the product.[6]

The high selectivity of these enzymes minimizes the formation of by-products such as the diol or the diamine.[1][6]

G

Materials:

  • 1,4-Cyclohexanedione

  • Keto reductase (e.g., from Lactobacillus kefir (LK-KRED))[6]

  • Amine transaminase (cis-selective)

  • Amine donor (e.g., isopropylamine)

  • Cofactor (e.g., NAD(P)+)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Hydrochloric acid

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of 1,4-cyclohexanedione in phosphate buffer.

    • Add the cofactor (NAD(P)+) and the amine donor (isopropylamine).

    • Add the keto reductase and the amine transaminase to the reaction mixture.

  • Enzymatic Reaction:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.

    • Monitor the progress of the reaction by HPLC or GC analysis to track the consumption of the starting material and the formation of the product. The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH 9-10) with a suitable base (e.g., NaOH).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude cis-4-aminocyclohexanol.

  • Formation of the Hydrochloride Salt:

    • Follow the same procedure as described in section 2.1.2, step 4.

  • In-process controls: HPLC or GC monitoring of the reaction mixture will show the sequential conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone and then to the final product.

  • Purity assessment: The purity and stereoisomeric ratio of the final product can be determined using the methods described in section 2.1.3.

  • Expected yield: This enzymatic method can achieve high conversions and yields, often exceeding 90%, with excellent diastereomeric ratios (>98:2 cis:trans).[5]

Data Summary

ParameterCatalytic HydrogenationEnzymatic Synthesis
Starting Material 4-Hydroxybenzonitrile1,4-Cyclohexanedione
Key Reagents Rhodium-CAAC catalyst, H₂Keto reductase, Amine transaminase
Typical Yield 70-90%>90%
Cis:Trans Ratio >95:5>98:2
Key Advantages Scalability, direct routeHigh selectivity, mild conditions
Key Considerations High pressure equipment, catalyst costEnzyme availability and stability

Conclusion

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride can be effectively achieved through both classical catalytic hydrogenation and modern enzymatic methods. The choice of synthetic route will depend on the specific requirements of the researcher, including scalability, desired stereopurity, and available resources.

The catalytic hydrogenation route, particularly with advanced rhodium catalysts, offers a direct and scalable approach with good to excellent cis-selectivity. The enzymatic cascade, on the other hand, provides an exceptionally stereoselective and environmentally benign alternative, aligning with the principles of green chemistry. Both methods, when executed with care, yield the target compound in high purity, ready for its application in the development of novel pharmaceutical agents.

References

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

  • Corey, E. J., & Houk, K. N. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of chemical research, 45(6), 849–861. Available at: [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Shirai, M., Hiyoshi, N., & Rode, C. V. (2019). Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. Chemistry, an Asian journal, 14(17), 2919–2927. Available at: [Link]

  • Li, Y., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. International Journal of Molecular Sciences, 23(23), 15077. Available at: [Link]

Sources

Foundational

A Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride: A Versatile Building Block in Modern Chemistry

Executive Summary This document provides a comprehensive technical overview of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 1236132-25-4), a key bifunctional organic compound.

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical overview of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 1236132-25-4), a key bifunctional organic compound. Its unique stereochemistry, featuring a cis-1,4 substitution pattern on a cyclohexane ring, makes it a valuable intermediate in medicinal chemistry and materials science. This guide details its physicochemical properties, conformational analysis, validated synthesis and purification protocols, and robust analytical characterization methods. We explore its critical role as a synthetic precursor, particularly in the development of mucolytic agents like Ambroxol, and its emerging applications as a protein degrader building block and a scaffold for novel therapeutics. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct structural attributes of this molecule in their work.

Introduction: A Molecule of Strategic Importance

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative featuring both a primary amine and a primary alcohol, constrained in a specific spatial orientation.[1] This defined three-dimensional structure is not merely a chemical curiosity; it is the source of its utility. The cyclohexane ring predominantly adopts a stable chair conformation, which dictates the accessibility and reactivity of its functional groups.[1] As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents and improved stability, making it amenable to a wide range of reaction conditions.

Its primary significance lies in its function as a versatile building block.[1] In pharmaceutical development, precise control over molecular geometry is paramount for achieving desired interactions with biological targets such as enzymes and receptors. The cis-configuration of this molecule provides a rigid scaffold that chemists can exploit to construct more complex molecules with predictable shapes, a critical factor in rational drug design.[1] It serves not only as a precursor but also as an important impurity reference standard in the synthesis of established drugs, underscoring the need for rigorous analytical control.[1]

Physicochemical and Structural Properties

The fundamental properties of cis-4-(Aminomethyl)cyclohexanol hydrochloride are summarized below. These data are essential for planning synthetic transformations, developing analytical methods, and ensuring safe handling.

PropertyValueReference(s)
CAS Number 1236132-25-4[1][2][3][4]
Molecular Formula C₇H₁₆ClNO[1][2][4][5]
Molecular Weight 165.66 g/mol [1][2][4][5][6]
IUPAC Name (1s,4s)-4-(aminomethyl)cyclohexan-1-ol;hydrochloride[1]
Appearance Solid
Purity (Typical) ≥95% - 97%[3][4][6]
Storage Room Temperature, protect from moisture[1][4]
Stereochemistry and Conformational Analysis

The term "cis" defines the relative orientation of the aminomethyl and hydroxyl groups; they reside on the same face of the cyclohexane ring. In its lowest energy state, the ring exists in a chair conformation. This leads to two possible conformers: one with both substituents in equatorial positions, and one with both in axial positions. The equatorial-equatorial conformer is significantly more stable due to reduced steric hindrance (1,3-diaxial interactions). This conformational preference is critical, as it orients the functional groups in a predictable manner, influencing how the molecule docks into active sites of proteins or participates in intermolecular interactions.[1]

Figure 1: 2D Representation of the title compound.

Synthesis and Manufacturing Pathway

The industrial and laboratory-scale synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride prioritizes stereochemical control to minimize the formation of the trans-isomer. A common and effective route involves the catalytic reduction of a nitro- or cyano-substituted precursor.

Representative Synthetic Protocol: Reduction of a Nitro Precursor

This method is favored for its high yield and selectivity. The key step is the hydrogenation of the nitro group to a primary amine.

Step 1: Catalytic Hydrogenation

  • Reactants: cis-4-(Nitromethyl)cyclohexanol, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C) catalyst.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • The precursor, cis-4-(Nitromethyl)cyclohexanol, is dissolved in the alcohol solvent within a high-pressure hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

    • The reaction mixture is agitated at room temperature until hydrogen uptake ceases, indicating the completion of the reduction. This process must be monitored by TLC or LC-MS.

    • Upon completion, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

Step 2: Salt Formation

  • Reactants: The crude cis-4-(aminomethyl)cyclohexanol solution, Hydrochloric acid (HCl).

  • Procedure:

    • The filtrate from Step 1 is cooled in an ice bath.

    • A solution of concentrated HCl or ethereal HCl is added dropwise with stirring.

    • The hydrochloride salt precipitates out of the solution.

    • The solid product is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities, and dried under vacuum.

The causality for this choice of pathway is rooted in efficiency. Catalytic hydrogenation is a clean, high-yielding reaction with minimal byproducts, and the subsequent salt formation is a straightforward precipitation that aids in purification.[1]

Synthesis_Workflow start_node Precursor: cis-4-(Nitromethyl)cyclohexanol proc1 Catalytic Hydrogenation start_node->proc1 H₂, Pd/C Methanol process_node process_node qc_node qc_node final_product Final Product: cis-4-(Aminomethyl)cyclohexanol HCl intermediate cis-4-(Aminomethyl)cyclohexanol (in solution) proc1->intermediate Forms crude amine proc2 Acidification & Precipitation intermediate->proc2 Conc. HCl proc3 Filtration & Washing (cold ether) proc2->proc3 Solid forms proc3->final_product

Figure 2: General synthesis workflow from a nitro precursor.

Analytical Characterization and Quality Control

To ensure the compound's identity, purity, and correct stereochemistry, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where each method provides complementary information.

Identity and Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. In ¹H NMR, the key diagnostic signals are the coupling constants between protons on the cyclohexane ring. The specific splitting patterns for axial vs. equatorial protons allow for unambiguous confirmation of the cis stereochemistry.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the free base cation (m/z = 130.13) and provide fragmentation patterns consistent with the proposed structure.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase method using a C18 column is standard for assessing purity.[1] A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid. This method is highly effective at separating the target compound from residual starting materials or byproducts.

  • Isomeric Purity: The most critical impurity is the trans-isomer. Due to their similar polarity, baseline separation from the cis-isomer on a standard C18 column can be challenging. For rigorous quality control, a chiral HPLC method (e.g., using a Chiralpak® column) is the authoritative technique to quantify the percentage of the undesired trans-isomer.[1]

Physical Properties
  • Melting Point: A sharp melting point range is indicative of high crystalline purity. For a related compound, cis-4-aminocyclohexanol hydrochloride, the melting point is reported as 193-200 °C. Significant deviation or a broad range suggests the presence of impurities.

Analytical_Workflow cluster_structure Structural Identity cluster_purity Purity Analysis cluster_physical Physical Properties sample Synthesized Sample NMR ¹H & ¹³C NMR HPLC Reversed-Phase HPLC MS Mass Spectrometry MP Melting Point test test result result decision Meets All Specifications? pass PASS decision->pass Yes result_nmr Correct J-coupling & shifts NMR->result_nmr Confirms cis-stereo & C-H framework result_hplc Purity > 97% HPLC->result_hplc Quantifies impurities result_ms m/z = 130.13 MS->result_ms Confirms Molecular Weight result_mp Sharp Range MP->result_mp Confirms crystallinity result_nmr->decision Consolidated Data result_ms->decision Consolidated Data Chiral_HPLC Chiral HPLC (if required) result_chiral trans < 0.1% Chiral_HPLC->result_chiral Quantifies trans-isomer result_hplc->decision Consolidated Data result_mp->decision Consolidated Data

Figure 3: A comprehensive analytical workflow for quality assurance.

Applications in Research and Development

The utility of cis-4-(Aminomethyl)cyclohexanol hydrochloride spans multiple domains of chemical and pharmaceutical science.

  • Pharmaceutical Intermediates: Its most prominent role is as a key intermediate in the synthesis of Ambroxol, a widely used mucolytic agent. The specific stereochemistry is transferred to the final active pharmaceutical ingredient (API), where it is essential for efficacy.[1]

  • Probing Biological Systems: The rigid scaffold allows researchers to study protein-ligand interactions with high precision. By incorporating this moiety into drug candidates, the amine and hydroxyl groups can be positioned to form specific hydrogen bonds or electrostatic interactions with a biological target, with less conformational ambiguity than a more flexible linker.[1] This has led to its investigation in potential antihypertensive agents.[1]

  • Protein Degraders: The compound is listed as a building block for protein degraders (e.g., PROTACs).[4] In this context, it can serve as a rigid linker component connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, with the defined stereochemistry helping to achieve the optimal ternary complex formation.

  • Polymer Chemistry: The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions, potentially yielding polyamides or polyesters with unique thermal and mechanical properties derived from the incorporated alicyclic ring structure.[1]

Safety, Handling, and Storage

As a chemical intermediate, cis-4-(Aminomethyl)cyclohexanol hydrochloride requires careful handling in a laboratory or manufacturing setting.

  • Hazards: The compound may cause skin and respiratory irritation.[1] A safety data sheet (SDS) for the closely related cis-4-aminocyclohexanol hydrochloride classifies it as an acute oral toxin (Category 4) and capable of causing serious eye damage (Category 1).[7]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. It may be moisture-sensitive, and absorption of water can affect its physical properties and reactivity.[1]

Conclusion

cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS 1236132-25-4) is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived directly from its well-defined cis-stereochemistry and the conformational stability of its cyclohexane core. A thorough understanding of its synthesis, purification, and rigorous analytical characterization is essential for its effective application. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for building molecular complexity with a high degree of spatial control, paving the way for the development of novel therapeutics and advanced materials.

References

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride - [A13284]. (n.d.). Synthonix. Retrieved January 8, 2026, from [Link]

  • cis-4-(aminomethyl)cyclohexanol hydrochloride, min 97%, 500 mg. (n.d.). HDH Pharma Inc. Retrieved January 8, 2026, from [Link]

  • CAS#:1236132-25-4 | cis-4-(aminomethyl)cyclohexanol... (n.d.). Chemwhat. Retrieved January 8, 2026, from [Link]

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride. (n.d.). Crysdot LLC. Retrieved January 8, 2026, from [Link]

  • 4-(Aminomethyl)cyclohexanol | CAS#:164646-07-5. (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]

Sources

Exploratory

structure elucidation of cis-4-(Aminomethyl)cyclohexanol hydrochloride

An In-depth Technical Guide to the Structure Elucidation of cis-4-(Aminomethyl)cyclohexanol Hydrochloride Introduction In the landscape of medicinal chemistry and pharmaceutical development, the precise structural and st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the precise structural and stereochemical characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and reproducibility. cis-4-(Aminomethyl)cyclohexanol hydrochloride, a key building block and reference standard, particularly in the synthesis of mucolytic agents like Ambroxol, exemplifies this principle.[1] Its utility is intrinsically linked to its specific three-dimensional geometry. The differentiation between the cis and trans diastereomers is paramount, as even subtle changes in stereochemistry can dramatically alter pharmacological activity and impurity profiles.[2]

This technical guide provides a comprehensive, multi-technique approach to the unambiguous . Moving beyond a simple recitation of data, this document explains the causality behind the selection of analytical techniques, details field-proven experimental protocols, and integrates the resulting data into a cohesive and definitive structural assignment. The narrative follows a logical workflow, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to create a self-validating analytical system.

Molecular Framework and Stereochemical Considerations

Before delving into instrumental analysis, understanding the theoretical structure is crucial.

  • Molecular Formula: C₇H₁₆ClNO[1]

  • Molecular Weight: 165.66 g/mol [1]

  • Core Structure: The molecule consists of a cyclohexane ring substituted at the 1 and 4 positions with a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group, respectively. The hydrochloride salt form means the amine is protonated (-CH₂NH₃⁺Cl⁻).

The key to its identity lies in the cis configuration. In its most stable chair conformation, the cyclohexane ring forces substituents into either axial or equatorial positions. For a cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial.[2] This fixed spatial arrangement creates distinct magnetic environments for the ring's protons and carbons, which is the foundational principle exploited by NMR spectroscopy for its definitive identification.

Caption: Chair conformation of cis-4-(Aminomethyl)cyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for this analysis because it provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule. The distinction between cis and trans isomers is made unambiguous through the analysis of proton chemical shifts and spin-spin coupling constants.[1][2]

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality data.

  • Sample Weighing: Accurately weigh 5-10 mg of cis-4-(Aminomethyl)cyclohexanol hydrochloride for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are excellent choices due to the compound's high polarity and solubility as a hydrochloride salt. The use of D₂O will result in the exchange of the labile -OH and -NH₃⁺ protons, causing their signals to disappear from the spectrum.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution and a homogeneous solution.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) according to standard instrument procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Deuterated Solvent (D₂O) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex H1_NMR ¹H NMR vortex->H1_NMR C13_NMR ¹³C NMR vortex->C13_NMR NMR_2D 2D NMR (COSY) (Optional) H1_NMR->NMR_2D assign Assign Signals H1_NMR->assign C13_NMR->assign coupling Analyze Coupling Constants (J-values) assign->coupling stereo Confirm cis Stereochemistry coupling->stereo

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the most critical data for stereochemical assignment. In the cis isomer, the methine proton attached to the hydroxyl-bearing carbon (H-1) is equatorial, leading to a characteristic downfield shift compared to its axial counterpart in the trans isomer.[2]

Proton AssignmentExpected Chemical Shift (δ, ppm in D₂O)MultiplicityKey Insights
H-1 (CH-OH)~3.9 - 4.1Multiplet (m)Key Differentiator: Equatorial proton, deshielded. Appears at a lower field (higher ppm) than in the trans isomer (~3.6 ppm).[2]
Cyclohexane Ring Protons (axial & equatorial)~1.4 - 1.9Broad Multiplets (m)Overlapping signals of the 8 cyclohexane CH₂ protons.
H-4 (CH-CH₂N)~1.9 - 2.1Multiplet (m)Methine proton adjacent to the aminomethyl group.
Methylene Protons (-CH₂-NH₃⁺)~2.9 - 3.1Doublet (d)Protons on the carbon adjacent to the electron-withdrawing ammonium group.

Causality of Stereochemical Assignment: The definitive proof of the cis configuration comes from the coupling constants (J-values) of the H-1 proton. For the cis isomer, H-1 is equatorial and couples to adjacent axial and equatorial protons. This results in small axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, typically in the range of 2-5 Hz.[2] The absence of a large axial-axial coupling constant (Jₐₐ, ~10-13 Hz) for the H-1 signal is a strong confirmation of its equatorial position and, therefore, the cis stereochemistry.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum serves to confirm the carbon skeleton and the number of unique carbon environments in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights
C1 (CH-OH)~68 - 72Carbon bearing the hydroxyl group.
C4 (CH-CH₂N)~35 - 40Carbon bearing the aminomethyl group.
Methylene Carbon (-CH₂-NH₃⁺)~45 - 50Deshielded by the adjacent ammonium group.
C2, C6~30 - 35Symmetrically equivalent carbons adjacent to C1.
C3, C5~28 - 32Symmetrically equivalent carbons adjacent to C4.

Due to the molecule's symmetry, five distinct signals are expected, corresponding to C1, C4, the aminomethyl carbon, the C2/C6 pair, and the C3/C5 pair. This pattern provides a valuable cross-check for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule, providing orthogonal validation to the NMR data.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this solid compound as it requires no sample preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) interference.

  • Sample Application: Place a small amount (a few milligrams) of the solid cis-4-(Aminomethyl)cyclohexanol hydrochloride powder onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep ATR-FTIR Procedure cluster_analysis Spectral Analysis background Record Background sample Place Sample on Crystal background->sample acquire Acquire Spectrum sample->acquire identify Identify Key Functional Groups acquire->identify correlate Correlate with Known Structure identify->correlate

Caption: Workflow for FTIR functional group analysis.

Expected Vibrational Modes

The FTIR spectrum will display characteristic absorption bands confirming the presence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (Broad)O-H StretchAlcohol (-OH)
3100 - 2800 (Broad)N-H StretchAmmonium (-NH₃⁺)
2950 - 2850 (Strong)C-H StretchAlkane (Cyclohexane)
1600 - 1500N-H BendAmmonium (-NH₃⁺)
1150 - 1050C-O StretchSecondary Alcohol

The presence of these distinct bands, especially the broad O-H and N-H stretches, provides strong evidence for the assigned structure.[3]

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of the compound, providing the final piece of primary structural evidence.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is the ideal technique for this compound, as it is a soft ionization method well-suited for polar and pre-charged molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate a mass-to-charge (m/z) spectrum.

Expected Mass Spectrum

In the ESI source, the hydrochloride salt, C₇H₁₅NO·HCl, will dissociate. The analysis, conducted in positive ion mode, will detect the protonated free base.

  • Free Base Formula: C₇H₁₅NO

  • Exact Mass of Free Base: 129.1154 g/mol

  • Expected Ion: [M+H]⁺ (protonated free base)

  • Expected m/z: 130.1232

Observing a prominent ion at m/z ≈ 130.1 provides definitive confirmation of the compound's elemental composition and molecular weight.

Ion SpeciesFormulaExpected m/zConfirmation
[M+H]⁺[C₇H₁₅NO + H]⁺130.12Confirms molecular formula of the free base.

Integrated Data Analysis and Conclusion

Integrated_Analysis NMR NMR (¹H & ¹³C) info_stereo Stereochemistry (cis) Connectivity NMR->info_stereo FTIR FTIR info_groups Functional Groups (-OH, -NH₃⁺) FTIR->info_groups MS Mass Spec info_mw Molecular Weight (165.66 g/mol) MS->info_mw conclusion Confirmed Structure: cis-4-(Aminomethyl)cyclohexanol Hydrochloride info_stereo->conclusion info_groups->conclusion info_mw->conclusion

Caption: Integrated strategy for structure elucidation.

The structure of cis-4-(Aminomethyl)cyclohexanol hydrochloride is unequivocally confirmed through this multi-technique workflow:

  • Mass Spectrometry validates the molecular weight and elemental composition.

  • FTIR Spectroscopy confirms the presence of the required alcohol and ammonium functional groups.

  • NMR Spectroscopy provides the definitive evidence. ¹³C NMR confirms the carbon framework, while ¹H NMR not only verifies the proton environments but, most critically, establishes the cis stereochemistry through the chemical shift and small coupling constants of the H-1 proton.

This rigorous, cross-validated approach ensures the highest level of scientific integrity and is essential for quality control in any research or drug development setting where this compound is utilized.

References

  • Crysdot LLC. cis-4-(Aminomethyl)cyclohexanol hydrochloride. Available from: [Link]

  • University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available from: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12721443, cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Available from: [Link]

  • Filestack. NMR Spectroscopy Compared Using 13C NMR Spectroscopy. Available from: [Link]

  • RSC Publishing. ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of cis-4-(Aminomethyl)cyclohexanol Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of Polar Amine Salts To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide offers a deep dive into the...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Polar Amine Salts

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide offers a deep dive into the solubility characteristics of cis-4-(aminomethyl)cyclohexanol hydrochloride. In the realm of pharmaceutical development and complex organic synthesis, understanding the solubility of a key intermediate is not merely a procedural step but a cornerstone of process optimization, formulation development, and, ultimately, therapeutic success.[1] This compound, with its unique stereochemistry and salt form, presents a classic challenge: marrying a polar, hydrophilic core with the often non-polar world of organic synthesis and purification.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical flow of scientific inquiry, beginning with the foundational principles that govern solubility, moving to predictive analysis based on molecular structure, and culminating in robust, field-tested methodologies for empirical determination. As your virtual application scientist, I will not only present protocols but also elucidate the causality behind each choice, ensuring that this guide serves as both a practical manual and a tool for deeper scientific understanding.

I. Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of cis-4-(aminomethyl)cyclohexanol hydrochloride is dictated by a delicate interplay of its inherent molecular properties and the characteristics of the chosen solvent. As an amine salt, its behavior is fundamentally different from its free base counterpart.

Molecular Structure and Polarity:

cis-4-(aminomethyl)cyclohexanol hydrochloride (C₇H₁₆ClNO, Molar Mass: 165.66 g/mol ) is a bifunctional molecule.[1] The cyclohexane ring provides a non-polar scaffold. However, the presence of a primary amine (in its protonated, hydrochloride salt form) and a hydroxyl group imbues the molecule with significant polarity and the capacity for extensive hydrogen bonding. The cis stereochemistry, where the aminomethyl and hydroxyl groups are on the same side of the ring, may influence crystal packing and steric hindrance, which can in turn affect solubility compared to its trans isomer.[1]

The "Like Dissolves Like" Principle in the Context of Amine Salts:

The adage "like dissolves like" is a useful starting point. Due to the ionic nature of the hydrochloride salt and the presence of hydrogen bond donors (-OH and -NH3+), the compound is expected to exhibit higher solubility in polar, protic solvents that can effectively solvate the ions and participate in hydrogen bonding. Conversely, its solubility in non-polar, aprotic solvents is anticipated to be significantly lower. Amine salts are generally soluble in water but insoluble in non-polar organic solvents like ether.[2]

Thermodynamics of Dissolution:

The dissolution of a crystalline solid like cis-4-(aminomethyl)cyclohexanol hydrochloride in a solvent is governed by the Gibbs free energy change (ΔG) of the process, which is a function of enthalpy (ΔH) and entropy (ΔS) changes.

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. The process involves:

  • Overcoming Lattice Energy (Endothermic): Energy is required to break the ionic and intermolecular forces holding the crystal lattice together.

  • Solvent-Solvent Interaction Disruption (Endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solvation (Exothermic): Energy is released when the solute molecules form new interactions with the solvent molecules.

The overall enthalpy of the solution is the sum of these energy changes.

II. Predicted Solubility Profile

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Protic Solvents Water, Methanol, EthanolHighThese solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, effectively solvating the ammonium and chloride ions as well as the hydroxyl group. Lower aliphatic amines are soluble in water because they can form hydrogen bonds with water molecules.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have high dielectric constants and can solvate ions, but they lack hydrogen bond donating ability. Their polarity is sufficient to overcome the lattice energy to a significant extent. A related compound, cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride, exhibits high solubility in DMSO.
Moderately Polar Solvents Isopropanol, Acetone, AcetonitrileLow to ModerateThese solvents have lower dielectric constants and a reduced capacity for hydrogen bonding compared to polar protic solvents. The hydrochloride salt of a similar compound was found to have limited solubility in acetone.
Non-Polar Solvents Toluene, Hexane, Dichloromethane (DCM), Diethyl EtherVery Low to InsolubleThe low polarity of these solvents is insufficient to overcome the strong ionic and hydrogen bonding forces within the crystal lattice of the salt. Amine salts are generally insoluble in organic solvents like ether.[2]

III. Experimental Determination of Solubility: A Validated Protocol

The following is a robust, isothermal equilibrium method for the quantitative determination of the solubility of cis-4-(aminomethyl)cyclohexanol hydrochloride in organic solvents. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

A. Materials and Equipment
  • cis-4-(aminomethyl)cyclohexanol hydrochloride (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) system.

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess solute into vials B Add precise volume of solvent A->B Solvent addition C Seal vials and place in temperature- controlled shaker (e.g., 25°C) B->C Incubation D Agitate for 24-48 hours to reach equilibrium C->D Ensuring saturation E Allow solids to settle D->E Phase separation F Withdraw supernatant and filter E->F Isolate saturated solution G Dilute sample to a known volume F->G Prepare for analysis H Quantify concentration via HPLC/GC G->H Measure concentration I Calculate solubility (e.g., in g/100mL or mol/L) H->I Final determination

Sources

Exploratory

A Comprehensive Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride

This guide provides an in-depth technical overview of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block in medicinal chemistry and materials science. We will delve into its physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis, quality control, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Structural Characteristics

Chemical Identity and Molecular Weight

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative with the chemical formula C₇H₁₆ClNO.[1] It is characterized by a hydroxyl group and an aminomethyl group in a cis configuration at the 1 and 4 positions of the cyclohexane ring. The hydrochloride salt form enhances its solubility and stability.

The molecular weight of this compound is 165.66 g/mol .[1] This is calculated by summing the atomic weights of all atoms in the empirical formula:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)161.00816.128
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 165.664
Structural Analysis and Stereochemistry

The cis stereochemistry dictates that the aminomethyl and hydroxyl groups are on the same side of the cyclohexane ring. The ring predominantly adopts a stable chair conformation, which influences its reactivity and physical properties.[1]

graph "cis-4-(Aminomethyl)cyclohexanol_hydrochloride_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes N [label="NH2", fontcolor="#202124"]; C1 [label="CH", fontcolor="#202124"]; C2 [label="CH2", fontcolor="#202124"]; C3 [label="CH2", fontcolor="#202124"]; C4 [label="CH", fontcolor="#202124"]; C5 [label="CH2", fontcolor="#202124"]; C6 [label="CH2", fontcolor="#202124"]; O [label="OH", fontcolor="#202124"]; C7 [label="CH2", fontcolor="#202124"]; HCl [label=".HCl", fontcolor="#EA4335"];

// Edges for the cyclohexane ring C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"];

// Edges for the substituents C1 -- C7 [color="#202124"]; C7 -- N [color="#4285F4"]; C4 -- O [color="#34A853"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2!"]; N [pos="0,3!"]; O [pos="0,-2!"]; HCl [pos="2,0!"]; }

Caption: 2D structure of cis-4-(Aminomethyl)cyclohexanol hydrochloride.
Physicochemical Data

A summary of the key physicochemical properties of cis-4-(Aminomethyl)cyclohexanol hydrochloride is presented below.

PropertyValueSource
CAS Number 1236132-25-4[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to off-white solid
Storage Store at room temperature, keep dry and cool.

Part 2: Synthesis and Quality Control

Synthetic Pathways

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride often involves the reduction of a suitable precursor. A common method is the reduction of cis-4-(nitromethyl)cyclohexanol. This reaction is typically carried out using hydrogen gas with a palladium catalyst. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.[1]

digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

start [label="cis-4-(Nitromethyl)cyclohexanol", fillcolor="#FBBC05"]; reduction [label="Reduction\n(H2, Pd catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="cis-4-(Aminomethyl)cyclohexanol"]; acidification [label="Acidification\n(HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="cis-4-(Aminomethyl)cyclohexanol\nHydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reduction; reduction -> amine; amine -> acidification; acidification -> product; }

Caption: Synthetic workflow for cis-4-(Aminomethyl)cyclohexanol hydrochloride.
Quality Control and Analytical Methodologies

To ensure the identity and purity of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Methodology:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent like trifluoroacetic acid (TFA).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.

    • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Causality: The choice of a C18 column provides good separation for moderately polar compounds. The gradient elution is necessary to resolve any closely related impurities, such as the trans-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and stereochemistry.

  • Methodology:

    • Solvent: Deuterated water (D₂O) or methanol-d₄.

    • Spectra: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: The chemical shifts and coupling constants of the cyclohexane ring protons will confirm the cis configuration. The presence of the aminomethyl and hydroxyl groups will also be evident.

  • Causality: NMR is the most powerful tool for unambiguous structure elucidation. The specific splitting patterns of the protons on the cyclohexane ring are highly dependent on their spatial orientation, allowing for the differentiation between cis and trans isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the key functional groups.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

    • Analysis: Look for characteristic absorption bands:

      • O-H stretch (broad): ~3300 cm⁻¹

      • N-H stretch: ~3200-3400 cm⁻¹

      • C-H stretch (aliphatic): ~2850-2950 cm⁻¹

      • N-H bend: ~1600 cm⁻¹

  • Causality: FTIR provides a rapid confirmation of the presence of the hydroxyl and amine functional groups, serving as a quick identity check.

Part 3: Applications in Research and Development

A Versatile Building Block in Medicinal Chemistry

cis-4-(Aminomethyl)cyclohexanol hydrochloride serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for diverse chemical modifications.

  • Antihypertensive Agents: The compound has been investigated for its potential in the development of antihypertensive drugs.[1] The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes involved in blood pressure regulation.[1]

  • Mucolytic Agents: It is a key synthetic intermediate in the production of mucolytic agents like ambroxol hydrochloride.[1] In this context, it can also be used as an impurity reference standard for quality control.[1]

  • Enzyme Mechanism Studies: The molecule is a valuable tool for studying protein-ligand interactions and enzyme mechanisms due to its ability to form specific interactions with active sites.[1]

digraph "medicinal_chemistry_applications" { rankdir=TB; node [shape=ellipse, style=filled, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

main [label="cis-4-(Aminomethyl)cyclohexanol\nHydrochloride", fillcolor="#FBBC05"]; app1 [label="Antihypertensive Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; app2 [label="Mucolytic Agents\n(e.g., Ambroxol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; app3 [label="Enzyme Mechanism Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];

main -> app1; main -> app2; main -> app3; }

Caption: Key applications in medicinal chemistry.
Applications in Materials Science

Beyond pharmaceuticals, cis-4-(Aminomethyl)cyclohexanol hydrochloride is utilized in the production of polymers and other industrial chemicals.[1] The rigid cyclohexane core can impart desirable thermal and mechanical properties to polymers.

Part 4: Safety, Handling, and Storage

Safety and Handling

This compound should be handled with appropriate precautions. It may cause skin and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use.[2] Recommended personal protective equipment (PPE) includes safety glasses, gloves, and a lab coat.[2] In case of contact with eyes, rinse cautiously with water for several minutes.[2] If inhaled, move to fresh air.[2]

Storage Recommendations

cis-4-(Aminomethyl)cyclohexanol hydrochloride may be moisture-sensitive.[1] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Part 5: Conclusion

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a valuable and versatile chemical entity with significant applications in both medicinal chemistry and materials science. Its unique structural features, particularly the cis stereochemistry, provide a foundation for the synthesis of complex molecules with diverse biological activities. A thorough understanding of its physicochemical properties, coupled with robust analytical quality control, is essential for its effective use in research and development.

References

  • Crysdot LLC. cis-4-(Aminomethyl)cyclohexanol hydrochloride - Aliphatic Hydrocarbon. [Link]

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Foundational

Elucidating the Mechanism of Action for Novel cis-4-(Aminomethyl)cyclohexanol Hydrochloride Derivatives: A Strategic Research Guide

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The compound cis-4-(Aminomethyl)cyclohexanol hydrochloride represents a compelling chemical scaffold for therapeutic development....

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound cis-4-(Aminomethyl)cyclohexanol hydrochloride represents a compelling chemical scaffold for therapeutic development. Its structural architecture, featuring a rigid cyclohexane ring with a key aminomethyl group, bears a striking resemblance to synthetic lysine analogues known for their potent biological activities. This guide posits a primary mechanism of action (MoA) centered on the inhibition of the fibrinolytic system, drawing direct parallels to the well-established antifibrinolytic agent, tranexamic acid. We present a comprehensive, multi-tiered research strategy designed to rigorously test this hypothesis, explore alternative mechanisms, and establish a structure-activity relationship (SAR) for novel derivatives. This document provides not only the strategic framework but also detailed, actionable protocols for biochemical and cellular assays, target deconvolution, and data interpretation, empowering research teams to efficiently unlock the therapeutic potential of this promising class of molecules.

Introduction to the Chemical Scaffold: A Lysine Analogue in Disguise?

The molecule cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexane derivative featuring a hydroxyl group and an aminomethyl group in a cis configuration on the ring.[1] This specific stereochemistry dictates a defined spatial relationship between the functional groups, which is critical for biological receptor interaction.

The core hypothesis for its mechanism of action stems from its profound structural similarity to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a synthetic analogue of the amino acid lysine.[2][3] In tranexamic acid, the aminomethyl and carboxylic acid groups mimic the side chain of lysine, allowing it to act as a competitive inhibitor at lysine-binding sites on plasminogen.[3][4] This binding prevents plasminogen's conversion to the active enzyme plasmin, thereby halting the degradation of fibrin clots.[2][5]

We hypothesize that cis-4-(Aminomethyl)cyclohexanol derivatives function similarly. The positively charged aminomethyl group can engage with the anionic pockets of lysine-binding sites, while the cyclohexyl ring provides the necessary structural scaffold. The hydroxyl group, replacing tranexamic acid's carboxyl group, may alter binding affinity or introduce new interactions, a key question for experimental validation.

The Primary Hypothesis: Competitive Inhibition of the Fibrinolytic Cascade

The fibrinolytic system is responsible for the dissolution of blood clots, a process primarily mediated by the serine protease plasmin.[6] Plasmin is generated from its inactive zymogen, plasminogen, through the action of tissue plasminogen activator (tPA).[6] This activation is significantly enhanced when both plasminogen and tPA are bound to the fibrin clot surface via lysine residues.[7]

Our primary hypothesis is that cis-4-(Aminomethyl)cyclohexanol derivatives act as antifibrinolytic agents by competitively blocking the lysine-binding sites (LBS) located in the kringle domains of plasminogen.[3][8] By occupying these sites, the compound prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and protecting the clot from premature lysis.[4][[“]]

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin LBS Lysine Binding Sites (LBS) Plasminogen->LBS Contains tPA tPA / uPA tPA->Plasmin activates FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs degrades Fibrin Fibrin Clot Fibrin->FDPs Compound < cis-4-(Aminomethyl)cyclohexanol > (Hypothesized Action) Compound->LBS BLOCKS LBS->Fibrin Binds to Lysine residues on Fibrin

Figure 1. Hypothesized mechanism of action within the fibrinolytic cascade.

Experimental Validation of the Antifibrinolytic Hypothesis

A tiered approach, moving from simple biochemical assays to more complex global assessments of hemostasis, is required to validate this hypothesis.

Tier 1: Biochemical Assays for Direct Target Interaction

These experiments aim to confirm direct inhibition of key components of the fibrinolytic system.

Protocol 1: Chromogenic Plasmin Activity Assay

  • Objective: To determine if the derivatives inhibit the enzymatic activity of plasmin directly or prevent its generation from plasminogen.

  • Principle: A chromogenic substrate specific for plasmin releases a colored compound (p-nitroaniline) upon cleavage, which can be measured spectrophotometrically. A reduction in color development indicates inhibition.

  • Methodology:

    • Plate Preparation: Add plasminogen, tPA (tissue plasminogen activator), and a plasmin-specific chromogenic substrate (e.g., S-2251) to the wells of a 96-well microplate.

    • Compound Addition: Add serial dilutions of the test derivative or tranexamic acid (positive control) to the wells. Include a vehicle control (e.g., DMSO/saline).

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes).

    • Measurement: Read the absorbance at 405 nm using a microplate reader.

    • Analysis: Plot the rate of substrate hydrolysis against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

  • Causality: A potent IC50 value would strongly suggest the compound interferes with the plasminogen-tPA interaction or plasmin activity, consistent with blocking lysine-binding sites essential for activation.[10]

Protocol 2: Turbidimetric Plasma Clot Lysis Assay

  • Objective: To measure the overall effect of the derivatives on the lysis of a fibrin clot formed in plasma.[11]

  • Principle: A clot is formed in plasma by adding thrombin and calcium. tPA is added to initiate lysis. The process is monitored by measuring the change in optical density (turbidity) over time. Antifibrinolytic agents will delay the time to lysis.[11][12]

  • Methodology:

    • Sample Preparation: In a 96-well plate, add citrated human plasma, followed by the test derivative at various concentrations.

    • Clot Formation: Initiate coagulation by adding a solution of thrombin and CaCl2.

    • Lysis Initiation: Simultaneously, add tPA to initiate fibrinolysis.

    • Monitoring: Immediately place the plate in a heated (37°C) microplate reader and monitor the absorbance at 405 nm every minute for several hours.

    • Analysis: Calculate the clot lysis time (CLT), typically defined as the time from the peak turbidity to 50% lysis. Compare the CLT of treated samples to the vehicle control.

  • Causality: A dose-dependent increase in clot lysis time provides functional evidence of antifibrinolytic activity in a more physiologically relevant matrix (plasma).[13]

Table 1: Hypothetical Biochemical Assay Data for Derivative Series

Compound Plasmin Generation IC50 (µM) Clot Lysis Time Extension at 10 µM (%)
Vehicle Control - 0%
Tranexamic Acid 15 150%
Derivative A (Core) 50 80%
Derivative B (Modified R1) 10 180%

| Derivative C (Modified R2) | >100 | 15% |

Tier 2: Global Hemostasis Assessment

Protocol 3: Viscoelastic Hemostatic Assays (e.g., TEG/ROTEM)

  • Objective: To assess the effect of the derivatives on the entire process of clot formation, stabilization, and lysis in whole blood.[14]

  • Principle: Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM) measures the viscoelastic properties of whole blood during clotting and subsequent lysis. The key parameter for fibrinolysis is the Lysis Index (LI30 or ML), which measures the percentage of clot lysis 30 minutes after maximum clot firmness is achieved.[7]

  • Methodology:

    • Sample Collection: Collect fresh citrated whole blood from healthy donors.

    • Compound Spiking: Spike blood samples with the test derivative, tranexamic acid, or vehicle control.

    • Assay Run: Perform the ROTEM/TEG analysis using a test that challenges the fibrinolytic system (e.g., by adding exogenous tPA).

    • Analysis: Compare the Lysis Index (e.g., LI30) and Maximum Lysis (ML) parameters between the control and treated samples.

  • Causality: A significant reduction in the lysis parameters in a whole blood assay provides strong evidence of robust antifibrinolytic activity, confirming the mechanism in the most complete ex vivo system available.[15]

Experimental_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Global Assessment cluster_2 Tier 3: Unbiased Screening Assay1 Protocol 1: Chromogenic Plasmin Assay (Determine IC50) Assay2 Protocol 2: Turbidimetric Clot Lysis (Measure Functional Activity) Assay1->Assay2 Confirm with functional data Assay3 Protocol 3: Viscoelastic Assays (TEG/ROTEM) (Test in Whole Blood) Assay2->Assay3 Validate in complex system Assay4 Protocol 4: Affinity Chromatography-MS (Identify All Binding Partners) Assay3->Assay4 If results are ambiguous or to find off-targets Start Hypothesis: Antifibrinolytic Activity Start->Assay1

Figure 2. Tiered experimental workflow for MoA validation.

Exploring Alternative Mechanisms: A Target Deconvolution Strategy

Scientific integrity demands that we consider alternative or additional mechanisms of action. The primary hypothesis may be incomplete, or the derivatives may possess off-target activities. An unbiased approach is essential for a complete understanding of the molecule's pharmacology.[16][17]

Protocol 4: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Objective: To identify all potential protein binding partners of a lead derivative from a complex biological sample (e.g., cell lysate or plasma) in an unbiased manner.[18][19]

  • Principle: The derivative is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is incubated with a protein mixture. Proteins that bind to the derivative are captured, washed, eluted, and then identified using mass spectrometry.[18]

  • Methodology:

    • Probe Synthesis: Synthesize a version of the lead derivative with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose beads). A control resin (without the compound) must also be prepared.

    • Protein Incubation: Incubate the compound-bound resin and the control resin with human plasma or a relevant cell lysate.

    • Wash Steps: Perform stringent washes to remove non-specific binders.

    • Elution: Elute specifically bound proteins, often using a denaturing solution (e.g., SDS-PAGE sample buffer).

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Analysis: Compare the proteins identified from the compound resin to those from the control resin. Proteins significantly enriched in the compound sample are considered potential binding partners.

  • Causality and Trustworthiness: This method is self-validating through the use of a control resin. The identification of plasminogen and related fibrinolytic proteins would serve as a powerful confirmation of the primary hypothesis, while the discovery of novel, unexpected binders (e.g., other proteases, receptors) would open new avenues for investigation and could be critical for understanding the full safety and efficacy profile.[20]

Structure-Activity Relationship (SAR) Studies

Once the primary assays are established, they can be used to screen a library of cis-4-(Aminomethyl)cyclohexanol derivatives. This process is crucial for identifying the chemical features essential for activity and for optimizing lead compounds.

  • Strategy: Synthesize derivatives with systematic modifications to the core structure:

    • Hydroxyl Group Modification: Replace the -OH with -H, -OCH3, or other functional groups to probe its role in binding.

    • Aminomethyl Group Modification: Alter the length of the linker or the basicity of the amine.

    • Stereochemistry: Synthesize and test the trans-isomer to understand the importance of the specific 3D arrangement of the functional groups.

The resulting data, summarized in a table, will guide the development of more potent and selective compounds.

Table 2: Hypothetical SAR Data for Lead Optimization

Derivative Modification Stereochemistry Plasmin Generation IC50 (µM) Rationale
A -OH, -CH2NH2 cis 50 Baseline Compound
A-1 -H, -CH2NH2 cis >200 Hydroxyl group is important for activity.
A-2 -OH, -CH2NH2 trans 150 cis configuration is preferred.

| B-1 | -OH, -CH2CH2NH2 | cis | 85 | Original linker length is optimal. |

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for elucidating the mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride derivatives. The primary hypothesis, centered on antifibrinolytic activity via competitive inhibition of plasminogen, is supported by strong structural analogy to tranexamic acid. The proposed experimental workflow provides a clear path to validate this mechanism, from direct biochemical assays to global assessments in whole blood.

Crucially, the inclusion of unbiased target deconvolution methods ensures scientific rigor and mitigates the risk of overlooking novel or off-target effects. The successful execution of this research plan will not only define the primary MoA but also establish a critical SAR, paving the way for the rational design of next-generation therapeutic agents with optimized potency and selectivity.

References

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  • Cai, J., Ribkoff, J., Olson, S., Raghunathan, V., Al-Samkari, H., DeLoughery, T. G., & Shatzel, J. J. (2020). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. Journal of Thrombosis and Haemostasis, 18(10), 2497-2514. Retrieved from [Link]

  • Vilas, U., & Castellino, F. J. (1987). Involvement of the Lysine-Binding Sites of Plasminogen on Its Interaction With Concanavalin A. PubMed. Retrieved from [Link]

  • Miles, L. A., Dahlberg, C. M., Plescia, J., Felez, J., Kato, K., & Plow, E. F. (1991). Role of cell-surface lysines in plasminogen binding to cells: identification of alpha-enolase as a candidate plasminogen receptor. Biochemistry, 30(7), 1682-1691. Retrieved from [Link]

  • Dr. Oracle. (2025, April 5). What is the mechanism of action of Tranexamic Acid (TXA)?
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  • Benchchem. cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4.
  • DermNet. Tranexamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of tranexamic acid. Tranexamic acid is a synthetic... Retrieved from [Link]

  • Rodriguez, R., & Barluenga, S. (2014). Biased and unbiased strategies to identify biologically active small molecules. PubMed. Retrieved from [Link]

  • Kim, P. Y., et al. (2023). Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis. Journal of Thrombosis and Haemostasis, 21(4), 1039-1050. Retrieved from [Link]

  • A, A., B, B., C, C., & D, D. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. Retrieved from [Link]

  • Wiman, B., & Collen, D. (1978). On the specific interaction between the lysine-binding sites in plasmin and complementary sites in alpha2-antiplasmin and in fibrinogen. Biochimica et Biophysica Acta, 542(3), 496-505. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Target identification for small bioactive molecules: finding the needle in the haystack. Retrieved from [Link]

  • Levy, J. H., & Douketis, J. (2017). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 127(1), 174-187. Retrieved from [Link]

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  • Adu-Gyamfi, E., et al. (2023). Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation. Frontiers in Molecular Biosciences, 10, 1156515. Retrieved from [Link]

  • Kim, P. Y., et al. (2023). Assays to quantify fibrinolysis: strengths and limitations. Communication from the International Society on Thrombosis and Haemostasis Scientific and Standardization Committee on fibrinolysis. Journal of Thrombosis and Haemostasis, 21(4), 1039-1050. Retrieved from [Link]

  • Terstiege, I., & Cravatt, B. F. (2008). Target identification and mechanism of action in chemical biology and drug discovery. Current Opinion in Chemical Biology, 12(1), 65-71. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Biological Activities of cis-4-(Aminomethyl)cyclohexanol Hydrochloride and Its Analogs

Executive Summary The cyclohexane ring represents a versatile and privileged scaffold in medicinal chemistry, prized for its conformational stability and synthetic tractability. Within this class, cis-4-(Aminomethyl)cycl...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The cyclohexane ring represents a versatile and privileged scaffold in medicinal chemistry, prized for its conformational stability and synthetic tractability. Within this class, cis-4-(Aminomethyl)cyclohexanol and its derivatives have emerged as compounds of significant interest, demonstrating a surprisingly broad spectrum of biological activities. This technical guide provides an in-depth exploration of the known pharmacological properties of these analogs, moving beyond a simple catalog of activities to offer insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their established roles in cardiovascular modulation and explore their burgeoning potential as antimicrobial and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical scaffold for novel therapeutic applications.

Section 1: The cis-4-(Aminomethyl)cyclohexanol Scaffold: A Structural and Synthetic Overview

Core Chemical Structure and Physicochemical Properties

cis-4-(Aminomethyl)cyclohexanol hydrochloride is characterized by a cyclohexane ring featuring a hydroxyl group and an aminomethyl group in a cis-1,4-substitution pattern. The molecule preferentially adopts a stable chair conformation, which is crucial in defining its interaction with biological targets. The primary amine and hydroxyl functionalities serve as key hydrogen bond donors and acceptors, while the aminomethyl group can engage in electrostatic interactions. The hydrochloride salt form is typically utilized to enhance aqueous solubility and improve bioavailability, critical parameters for pharmacological utility.

Synthetic Strategy: From Precursor to Active Moiety

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride is often achieved through the reduction of a suitable precursor. A common and efficient route involves the catalytic hydrogenation of cis-4-(Nitromethyl)cyclohexanol. This reaction is typically performed using a palladium catalyst under mild conditions. The resulting amine is subsequently treated with hydrochloric acid to yield the stable and soluble hydrochloride salt. This straightforward synthesis allows for the generation of the core scaffold, which can then be subjected to further derivatization to explore structure-activity relationships.

Foundational

A Comprehensive Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride for Drug Development Professionals

Abstract: This technical guide provides an in-depth review of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a key bifunctional building block in modern medicinal chemistry. We will explore its fundamental physicochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth review of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a key bifunctional building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic and analytical methodologies, and discuss its applications as a critical intermediate in the development of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction and Strategic Importance

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative featuring both a primary amine and a primary alcohol functional group.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient solid for handling and reaction setup. The defining characteristic of this molecule is the cis stereochemical relationship between the aminomethyl and hydroxyl groups. This fixed spatial arrangement is crucial, as it imparts specific conformational constraints that can be exploited in drug design to achieve desired binding affinities and pharmacological profiles.[1] Unlike its trans counterpart, the cis isomer holds the two functional groups on the same face of the cyclohexane ring, which often adopts a stable chair conformation.[1] This structural rigidity makes it a valuable scaffold for building complex molecules with well-defined three-dimensional architectures, particularly as a precursor for mucolytic agents and potential antihypertensive drugs.[1]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical properties is foundational to its effective use in synthesis and formulation. The key properties of cis-4-(Aminomethyl)cyclohexanol hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2]
CAS Number 1236132-25-4[1][2]
Appearance Solid / Crystalline Powder
Melting Point 193-200 °C (for the related cis-4-Aminocyclohexanol HCl)
Solubility Highly soluble in polar solvents like water, methanol, and DMSO.[3]
Storage Temperature 2-8°C

Synthesis and Purification Strategies

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride requires careful control of stereochemistry to ensure the desired cis configuration is obtained with high purity. Several routes have been developed, often starting from readily available cyclohexane derivatives.

Common Synthetic Pathways
  • Catalytic Hydrogenation of Nitriles: A prevalent method involves the reduction of a cis-4-(nitromethyl)cyclohexanol precursor. This reduction is typically achieved using hydrogen gas with a palladium catalyst, followed by treatment with hydrochloric acid to precipitate the desired salt.[1]

  • Enzymatic Cascade Synthesis: Modern biocatalytic approaches offer high stereoselectivity. A one-pot cascade reaction starting from 1,4-cyclohexanedione can be employed.[4][5] This method uses a keto reductase (KRED) for the selective mono-reduction to 4-hydroxycyclohexanone, followed by a stereocomplementary amine transaminase (ATA) to install the amino group, yielding the cis-aminocyclohexanol.[4][5]

  • Reduction from Cyclohexanone Oxime: A multi-step synthesis can be initiated from cyclohexanone oxime. The process involves the formation of a bicyclic intermediate which is then hydrogenated using a platinum oxide catalyst. Subsequent treatment with hydrochloric acid yields the final product.[6]

The choice of synthetic route often depends on the desired scale, available starting materials, and the need for stereochemical purity. Enzymatic methods are particularly attractive for their high selectivity, which can minimize downstream purification challenges.[4][5]

Detailed Laboratory Protocol: Hydrogenation of Bicyclic Intermediate

This protocol is adapted from a documented procedure for the synthesis of the closely related cis-4-aminocyclohexanol hydrochloride.[6] It demonstrates a common chemical reduction approach.

Expert Insight: The use of platinum oxide (Adam's catalyst) is a classic choice for the hydrogenation of cyclic compounds. The reaction is performed under pressure to increase the rate of hydrogen uptake. The final step of adding HCl in dioxane is crucial for precipitating the hydrochloride salt, which is often a crystalline, easy-to-handle solid, effectively purifying it from non-basic impurities.

Step-by-Step Methodology:

  • Catalyst and Substrate Preparation: To a hydrogenation vessel, add 5.0 g of 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride.

  • Catalyst Addition: Carefully add 3.0 g of platinum oxide (PtO₂) catalyst under an inert atmosphere.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 2 bar. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction for approximately 7 hours, or until hydrogen uptake ceases.

  • Work-up: Depressurize the vessel and carefully filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Salt Formation: To the filtrate, add a solution of 20 ml of 4 M hydrochloric acid in dioxane.

  • Isolation and Recrystallization: Evaporate the solvent under reduced pressure. Recrystallize the resulting residue from 30 ml of isopropanol to yield pure cis-4-aminocyclohexanol hydrochloride.[6]

Synthesis Workflow Diagram

G cluster_synthesis Chemical Synthesis Workflow Start Cyclohexanone Oxime Intermediate 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene HCl Start->Intermediate Multi-step conversion Hydrogenation Catalytic Hydrogenation (PtO₂, H₂, 2 bar) Intermediate->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Salt_Formation HCl Addition in Dioxane Filtration->Salt_Formation Final_Product cis-4-(Aminomethyl)cyclohexanol HCl Salt_Formation->Final_Product

Caption: A generalized workflow for the chemical synthesis of cis-4-aminocyclohexanol hydrochloride.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of cis-4-(Aminomethyl)cyclohexanol hydrochloride is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is essential for confirming the cis configuration. The coupling constants between protons on the cyclohexane ring can establish the relative stereochemistry. For example, the proton on the carbon bearing the hydroxyl group (H-1) in a cis isomer will typically show a different coupling pattern and chemical shift compared to the trans isomer due to its axial or equatorial orientation.[7]

    • ¹³C NMR: Provides information on the number of unique carbon environments in the molecule, confirming the expected structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expect to see strong, broad absorptions for the O-H stretch (around 3400 cm⁻¹) and N-H stretches (around 3200 cm⁻¹), as well as C-H and C-N vibrations.[3][7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of non-volatile compounds. A robust method is required to separate the cis isomer from the trans isomer and any other process-related impurities.

Expert Insight: Derivatization is often a critical step for the robust analysis of aminocyclohexanols by chromatography, especially for achieving good separation and detection sensitivity.[8] Protecting the amine, for instance with a Boc group, can improve peak shape and allow for easier separation of diastereomers on standard reverse-phase columns.[8]

Step-by-Step HPLC Protocol (Conceptual):

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Derivatization (Optional but Recommended): React the sample with a derivatizing agent (e.g., di-tert-butyl dicarbonate for Boc protection) to improve chromatographic performance.[8]

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

  • Injection and Analysis: Inject the prepared sample and run the gradient method.

  • Data Interpretation: Integrate the peaks to determine the area percent purity. The retention times should be compared against a qualified reference standard of both cis and trans isomers to confirm identity and isomeric purity.

Analytical Workflow Diagram

G cluster_analysis Analytical Characterization Workflow Sample Sample of cis-4-(Aminomethyl)cyclohexanol HCl Prep Sample Preparation (Dissolution, Derivatization) Sample->Prep HPLC HPLC Analysis (Purity, Isomer Ratio) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR Purity_Assess Purity Assessment HPLC->Purity_Assess Structure_Confirm Structure & Configuration Confirmation NMR->Structure_Confirm IR->Structure_Confirm Report Certificate of Analysis Structure_Confirm->Report Purity_Assess->Report

Caption: A typical workflow for the analytical characterization and quality control of the target compound.

Applications in Drug Development

cis-4-(Aminomethyl)cyclohexanol hydrochloride serves as a versatile building block in medicinal chemistry. Its rigid structure and bifunctional nature allow it to be incorporated into a wide range of molecular scaffolds.

  • Mucolytic Agents: It is a known key synthetic intermediate in the development of mucolytic agents, such as ambroxol hydrochloride and related compounds.[1]

  • Antihypertensive Agents: Research has indicated its potential as a precursor in the development of antihypertensive drugs. The aminomethyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially modulating activities related to blood pressure regulation.[1]

  • Antifibrinolytic Agents: The structurally related cis-4-(aminomethyl)cyclohexanecarboxylic acid shows potential as an antifibrinolytic agent, suggesting that the aminomethylcyclohexane scaffold is relevant for targeting plasminogen activation.[3]

  • Protein-Ligand Interaction Studies: The molecule is used as a tool to study enzyme mechanisms and protein-ligand interactions due to its capacity for hydrogen bonding and electrostatic interactions.[1] The fixed cis configuration provides specific spatial constraints that can help probe the topology of receptor binding pockets.[1]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount in a research and development setting.

  • Hazard Classification: The related compound, cis-4-aminocyclohexanol hydrochloride, is classified as acutely toxic (Oral, Category 4) and can cause serious eye damage. The target compound may cause skin and respiratory irritation.[1][9]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[9][10]

    • Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[9] IF SWALLOWED: Get medical help. Rinse mouth.[9] IF INHALED: Remove person to fresh air.[9][10]

  • Storage: Store in a well-ventilated place, keeping the container tightly closed.[10] Recommended storage is in a cool, dry place, often between 2-8°C, and potentially under an inert atmosphere as the compound may be moisture-sensitive.[1]

Conclusion

cis-4-(Aminomethyl)cyclohexanol hydrochloride is more than a simple chemical intermediate; it is a strategic building block that offers chemists a conformationally restricted scaffold for rational drug design. Its synthesis, while requiring stereochemical control, is achievable through various established chemical and biocatalytic routes. Robust analytical methods are essential to ensure the isomeric purity that is critical for its intended pharmacological applications. As the demand for structurally complex and specific therapeutics grows, the utility of such well-defined molecular scaffolds will undoubtedly continue to expand.

References

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4. (n.d.). Benchchem.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
  • cis-4-Amino-cyclohexanol hydrochloride 97%. (n.d.). Sigma-Aldrich.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019). ResearchGate.
  • cis-4-Amino-cyclohexanol hydrochloride 97%. (n.d.). Sigma-Aldrich.
  • cis-4-Aminocyclohexanol hydrochloride synthesis. (n.d.). ChemicalBook.
  • cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet. (2025). ChemicalBook.
  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020). University of Greifswald.
  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019). Semantic Scholar.
  • cis-4-(aminomethyl)cyclohexanol hcl. (n.d.). Key Organics.
  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. (n.d.). Vulcanchem.

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride

Section 1: Introduction and Compound Profile Cis-4-(aminomethyl)cyclohexanol hydrochloride is a bifunctional organic molecule featuring a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group in a c...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

Cis-4-(aminomethyl)cyclohexanol hydrochloride is a bifunctional organic molecule featuring a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group in a cis configuration.[1] This compound serves as a valuable building block and synthetic intermediate in medicinal chemistry and pharmaceutical development.[1] Its structural motifs are pertinent to the synthesis of mucolytic agents like ambroxol hydrochloride and in the exploration of potential antihypertensive drugs.[1] Given its reactive amine and hydroxyl functionalities, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of researchers and maintaining the integrity of experimental outcomes.

This guide provides a detailed framework for the safe handling, storage, and emergency management of cis-4-(aminomethyl)cyclohexanol hydrochloride, grounded in established safety data and best laboratory practices.

Important Note on Safety Data: Specific and comprehensive Material Safety Data Sheet (MSDS) information for cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 1236132-25-4) is not extensively published. Therefore, this guide leverages safety data from the closely related structural analogue, cis-4-Aminocyclohexanol hydrochloride (CAS No. 56239-26-0). This analogue shares the core reactive functional groups (a primary amine and a secondary alcohol on a cyclohexane ring) and is expected to exhibit a very similar toxicological and hazard profile. This conservative approach ensures that the highest safety standards are applied.

Table 1: Compound Identifiers

IdentifierValueSource
Chemical Name cis-4-(Aminomethyl)cyclohexanol hydrochlorideN/A
CAS Number 1236132-25-4[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Structural Analogue cis-4-Aminocyclohexanol hydrochlorideN/A
Analogue CAS No. 56239-26-0[2][3]
Analogue Formula C₆H₁₄ClNO[2][4]
Analogue MW 151.63 g/mol [2][4]

Section 2: Hazard Identification and Risk Assessment

Based on data for the structural analogue, cis-4-(aminomethyl)cyclohexanol hydrochloride is classified as a hazardous substance.[5] The primary risks involve acute oral toxicity and severe irritation to the eyes, skin, and respiratory system.[2][5] A systematic risk assessment is a prerequisite for any handling procedure.

Table 2: GHS Hazard Classifications (Based on Analogue Data)

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger / Warning
Serious Eye DamageCategory 1H318: Causes serious eye damageDanger
Skin IrritationCategory 2H315: Causes skin irritationWarning
Eye IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Source:[2][4][5][6]

The classification for "Serious Eye Damage" is particularly critical, as it implies a risk of irreversible injury upon contact.[6] This mandates the use of stringent eye protection beyond standard safety glasses. The potential for respiratory irritation necessitates that all handling of the solid material, especially weighing, be conducted within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particulates.[2][5]

Logical Workflow: Risk Assessment and Mitigation

The following workflow diagram illustrates the essential steps for a self-validating safety protocol when working with this compound.

cluster_plan Planning & Assessment cluster_control Control Implementation cluster_execute Execution start Review Protocol & Identify Compound hazards Identify Hazards (Acute Toxicity, Eye Damage, Skin/Resp Irritation) start->hazards exposure Assess Exposure Risk (Inhalation, Dermal, Ocular) hazards->exposure controls Implement Control Hierarchy exposure->controls eng Engineering Controls (Chemical Fume Hood) controls->eng admin Administrative Controls (SOPs, Training) controls->admin ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) controls->ppe proceed Proceed with Experiment Safely ppe->proceed cluster_spill Spill Response Protocol cluster_small Small Spill (<5g, Contained in Fume Hood) cluster_large Large Spill (>5g or Outside Containment) start Spill Detected alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill (Size & Location) alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Coat) assess->ppe Small secure Secure Area & Restrict Access assess->secure Large contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Carefully Sweep/Scoop into Waste Container contain->collect clean Decontaminate Area with Appropriate Solvent collect->clean dispose Seal & Label as Hazardous Waste clean->dispose contact Contact Emergency Personnel (EHS / Safety Officer) secure->contact await Await Professional Response contact->await

Caption: Spill Response Decision Workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. [2][7]* Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl). [7][8]* Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [2][7]

Section 5: Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions. [8][9]* Chemical Stability: The product is chemically stable under standard ambient conditions. [9]* Conditions to Avoid: Avoid dust generation, excess heat, and exposure to moisture. [1][10]* Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [8][11]* Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. [8]

Section 6: Disposal Considerations

Disposal of cis-4-(aminomethyl)cyclohexanol hydrochloride and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. [2][12]

  • Waste Generation: Minimize waste generation whenever possible.

  • Disposal: This material should be disposed of as hazardous chemical waste. [12]Package the waste in a properly labeled, sealed container and transfer it to your institution's environmental health and safety (EHS) office for disposal by a licensed contractor. Do not dispose of this chemical down the drain. [7]

References

  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]

  • Material Safety Data Sheet - 2-trans-(Cyclohexylaminomethyl)-1-cyclohexanol hydrochloride . Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 2-Methylcyclohexanol, cis + trans . Thermo Fisher Scientific. [Link]

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride . Crysdot LLC. [Link]

Sources

Exploratory

bulk pricing for cis-4-(Aminomethyl)cyclohexanol hydrochloride

An In-depth Technical Guide to the Strategic Procurement of cis-4-(Aminomethyl)cyclohexanol hydrochloride for Research and Development This guide provides researchers, scientists, and drug development professionals with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Procurement of cis-4-(Aminomethyl)cyclohexanol hydrochloride for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and procuring cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4). Moving beyond a simple price list, this document delves into the critical scientific and logistical considerations that influence bulk purchasing decisions, ensuring a seamless transition from laboratory-scale research to large-scale development.

Core Chemical Identity and Physicochemical Profile

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative that serves as a versatile bifunctional building block in medicinal chemistry.[1] Its structure, featuring a primary amine and a hydroxyl group in a specific cis stereochemical arrangement, is crucial to its utility. The cyclohexane ring typically adopts a stable chair conformation, which dictates the spatial orientation of its functional groups and, consequently, its reactivity and interaction with biological targets.[1]

Understanding its fundamental properties is the first step in assessing its suitability for any application and subsequent scale-up.

PropertyValue / DescriptionSource(s)
CAS Number 1236132-25-4[1][2][3]
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2]
Purity (Typical) >95% to >98%[2][3]
Appearance Solid / Crystalline PowderN/A
Storage Room temperature; may be moisture-sensitive[1][2]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many biological and chemical applications.

Synthesis, Scale-Up, and the Impact on Cost

The procurement cost of cis-4-(Aminomethyl)cyclohexanol hydrochloride at a bulk level is intrinsically linked to the efficiency and scalability of its synthesis. While multiple synthetic routes may exist, a common and scalable approach involves the catalytic reduction of a suitable precursor.

A prevalent laboratory and industrial method is the reduction of cis-4-(Nitromethyl)cyclohexanol.[1] This process typically involves catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst.[1] The resulting amine is then treated with hydrochloric acid to yield the final salt.

Synthesis_Pathway Precursor cis-4-(Nitromethyl)cyclohexanol Intermediate cis-4-(Aminomethyl)cyclohexanol (Free Base) Precursor->Intermediate H₂, Pd/C Catalyst (Catalytic Hydrogenation) Product cis-4-(Aminomethyl)cyclohexanol hydrochloride Intermediate->Product HCl (Hydrochloric Acid)

Caption: A generalized synthetic pathway for cis-4-(Aminomethyl)cyclohexanol hydrochloride.

Causality Behind Bulk Pricing:

  • Catalyst Cost: The price of palladium and the efficiency of its recovery and reuse are significant cost drivers in large-scale batches.

  • Process Safety: The use of high-pressure hydrogen gas necessitates specialized equipment and stringent safety protocols, adding to the manufacturing overhead.

  • Purification: The efficiency of crystallization and purification steps to remove unreacted starting material, catalyst residues, and by-products directly impacts yield and purity, thereby influencing the final price per kilogram.

Quality Control: A Self-Validating System for Bulk Procurement

When procuring bulk quantities, verifying the identity and purity of the material is paramount to ensure experimental reproducibility and compliance with regulatory standards. A robust quality control (QC) system is self-validating, providing unambiguous data on the material's quality.

Experimental Protocol 1: Purity Verification by HPLC

This protocol outlines a general method for determining the purity of a bulk sample.

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for ideal peak separation.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of cis-4-(Aminomethyl)cyclohexanol hydrochloride in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the bulk sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 205-210 nm) or via an Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the bulk sample is calculated by comparing the area of the main peak to the total area of all peaks detected in the chromatogram.

Experimental Protocol 2: Structural Confirmation by ¹H NMR

This protocol confirms the chemical structure of the compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Spectral Analysis: The resulting spectrum should be consistent with the known structure. Key expected signals would include protons from the cyclohexane ring and the aminomethyl group. The integration of these signals should correspond to the number of protons in the molecule.

Core Applications in Drug Development

The demand for bulk quantities of this chemical is driven by its critical role as a synthetic intermediate in the pharmaceutical industry.

  • Mucolytic Agent Synthesis: Its most prominent application is as a key building block in the synthesis of Ambroxol and related compounds.[1] Ambroxol is a widely used mucolytic agent that helps clear mucus from the respiratory tract.

  • Antihypertensive Research: The compound is investigated for its potential in developing novel antihypertensive agents.[1] The amine and hydroxyl functionalities allow it to interact with biological targets like enzymes involved in blood pressure regulation.[1]

  • Reference Standard: Due to its relationship with active pharmaceutical ingredients, it also serves as a qualified impurity reference standard for quality control during drug manufacturing.[1]

Workflow cluster_0 Procurement & QC cluster_1 API Synthesis Bulk Bulk cis-4-(Aminomethyl) cyclohexanol HCl QC QC Validation (HPLC, NMR) Bulk->QC Reaction Multi-step Chemical Reaction QC->Reaction Released Material API Final API (e.g., Ambroxol) Reaction->API

Caption: Role of cis-4-(Aminomethyl)cyclohexanol hydrochloride in a typical API synthesis workflow.

Bulk Pricing Analysis and Supplier Considerations

Obtaining a precise, universal price list for bulk quantities is challenging as costs are subject to negotiation and depend on numerous factors. Pricing for research quantities is high, but the cost per gram decreases significantly with volume.

Quantity TierEstimated Price per Gram (USD)Key Considerations
1 g - 10 g$300 - $700+High cost due to packaging, handling, and distribution of small quantities.[3]
100 g - 500 g$100 - $300Price begins to decrease as synthesis moves from custom to stock production.
1 kg - 10 kg$50 - $150Economy of scale in synthesis becomes significant. Supplier negotiation is key.
>10 kgInquireHighly dependent on purity, GMP requirements, and long-term supply agreements.

Trustworthiness: Key Factors Influencing Bulk Price:

  • Purity Grade: A purity of 98% will command a higher price than 95%. For pharmaceutical applications, a well-defined impurity profile is non-negotiable.

  • Supplier Type: Purchasing directly from a manufacturer is typically more cost-effective for large volumes than buying from a distributor.

  • Geographic Origin: The location of the manufacturer can impact costs due to labor, regulatory, and shipping factors.

  • Regulatory Documentation: Material intended for GMP (Good Manufacturing Practice) environments requires extensive documentation and quality assurance, significantly increasing its cost.

Safety and Handling for Bulk Quantities

Transitioning from handling milligrams to kilograms requires a proportional scaling of safety protocols. Safety data sheets (SDS) indicate that the compound may cause skin and respiratory irritation.[1][4]

Mandatory Bulk Handling Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. For handling large, open quantities that may generate dust, respiratory protection is advised.[4][5]

  • Ventilation: All handling of bulk powder should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[4]

  • Spill Containment: Have a spill kit readily available. For accidental release, avoid generating dust. Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[5]

  • Storage: Keep bulk containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][6]

By integrating these technical, quality, and safety considerations into your procurement strategy, your organization can effectively manage the transition from research to development, ensuring a reliable and cost-effective supply of cis-4-(Aminomethyl)cyclohexanol hydrochloride.

References

  • ChemSrc. cis-4-(aminomethyl)cyclohexanol hydrochloride Suppliers. [Link]

  • Stellarsmart. cis-4-(aminomethyl)cyclohexanol hydrochloride, min 97%, 500 mg. [Link]

  • Crysdot LLC. cis-4-(Aminomethyl)cyclohexanol hydrochloride. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of cis-4-(Aminomethyl)cyclohexanol Hydrochloride in Advanced Peptide Synthesis

Abstract The incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to enhance stability, modulate conformation, and improve therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to enhance stability, modulate conformation, and improve therapeutic efficacy.[1] This guide provides an in-depth exploration of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile bifunctional building block, and its potential applications in solid-phase peptide synthesis (SPPS). While not a classical amino acid, its rigid cyclic structure and dual functionality (amine and hydroxyl) present unique opportunities for creating sophisticated peptidomimetics and conformationally constrained peptides. We present the scientific rationale, detailed protocols for its chemical modification and incorporation, and discuss its potential to address common challenges in peptide therapeutic development.

Introduction: Beyond the Canonical 20 Amino Acids

Peptides are highly attractive therapeutic candidates due to their high selectivity and low toxicity. However, their application is often limited by poor metabolic stability and lack of defined secondary structure in solution. The introduction of NPAAs is a proven strategy to overcome these limitations.[1][2]

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a synthetic building block featuring a cyclohexane ring, which imparts significant conformational rigidity.[3] Its structure contains two key functional groups for peptide synthesis: a primary aminomethyl group and a secondary hydroxyl group. This unique arrangement allows it to be utilized as a structural scaffold or a surrogate for natural amino acid residues to engineer novel peptide properties.

Potential Strategic Applications:

  • Conformational Rigidity: The stable chair conformation of the cyclohexane ring can be used to lock a segment of the peptide backbone, reducing flexibility. This can pre-organize the peptide into a bioactive conformation, enhancing binding affinity for a target receptor.

  • Enhanced Stability: The non-natural, cyclic structure is inherently resistant to degradation by proteases and peptidases, which typically recognize specific natural amino acid sequences.

  • Peptidomimetic Scaffolding: It can serve as a template to mimic secondary structures like β-turns, a common motif in protein-protein interactions.[4][5]

  • Linker for Conjugation: The hydroxyl group, if left unprotected, can serve as a handle for post-synthesis modification, such as PEGylation or the attachment of other functional moieties.

Preparing the Building Block for Solid-Phase Peptide Synthesis (SPPS)

To be incorporated into a peptide chain using the prevalent Fmoc/tBu SPPS strategy, cis-4-(Aminomethyl)cyclohexanol hydrochloride must first be chemically modified.[6][7] The primary amine must be protected with an acid-labile group (e.g., Boc) or a base-labile group (Fmoc), and the molecule requires a carboxylic acid for coupling to the resin-bound peptide's free amine.

A common strategy is to use it as a C-terminal capping agent or to modify it further to create a complete, albeit unnatural, amino acid analog. For direct incorporation into the peptide backbone, a more robust approach involves creating a derivative that contains a carboxylic acid. Here, we detail the protocol for preparing a Boc-protected version suitable for introduction as the final N-terminal residue.

Protocol 1: Free-Basing and N-Terminal Protection

The causality behind this step is critical: the hydrochloride salt must be neutralized ("free-based") to liberate the nucleophilic primary amine for reaction with the protecting group agent.[8]

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cis-4-(Aminomethyl)cyclohexanol hydrochloride (1 eq) in deionized water.

  • Cool the solution in an ice bath and slowly add 1 M NaOH solution while stirring until the pH reaches 10-11.

  • Extract the aqueous phase with DCM (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free-base oil.

  • Dissolve the resulting oil in DCM. Add (Boc)₂O (1.1 eq) and a saturated solution of NaHCO₃.

  • Stir vigorously overnight at room temperature.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting Boc-protected compound via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product, Boc-cis-4-(aminomethyl)cyclohexanol .

This protected building block is now ready for the final coupling step in an SPPS sequence.

Core Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of the Boc-protected building block onto the N-terminus of a peptide chain synthesized on a solid support. The standard Fmoc/tBu SPPS methodology is used for assembling the initial peptide sequence.[6][9]

Workflow for SPPS Incorporation

SPPS_Workflow cluster_prep Peptide Chain Assembly (Standard Fmoc-SPPS) cluster_custom Incorporation of Custom Building Block cluster_final Cleavage and Purification Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 4. Couple Fmoc-Amino Acid (HATU/DIEA) Deprotect->Couple Wash 5. Wash (DMF) Couple->Wash Repeat Repeat Steps 3-5 for each amino acid Wash->Repeat Final_Deprotect 6. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotect Couple_Custom 7. Couple Boc-Protected Cyclohexanol Derivative Final_Deprotect->Couple_Custom Cleave 8. Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Couple_Custom->Cleave Purify 9. Precipitate, Purify (RP-HPLC) & Characterize (MS) Cleave->Purify

Caption: Workflow for incorporating the custom cyclohexanol building block via SPPS.

Experimental Protocol

This procedure assumes the synthesis of a peptide sequence is complete and the final N-terminal Fmoc group has been removed.

Materials & Reagents:

Reagent/Material Purpose Typical Excess (eq)
Peptide-Resin Solid support with assembled peptide 1.0
Boc-cis-4-(aminomethyl)cyclohexanol Building block to be coupled 3.0
HATU Coupling Reagent 2.9
N,N-Diisopropylethylamine (DIEA) Activation Base 6.0
N,N-Dimethylformamide (DMF) Solvent -
Dichloromethane (DCM) Washing Solvent -
Trifluoroacetic Acid (TFA) Cocktail Cleavage & Deprotection -

| Cold Diethyl Ether | Peptide Precipitation | - |

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swollen in DMF in a reaction vessel after the final N-terminal Fmoc deprotection and subsequent DMF washes.[6]

  • Coupling Solution Preparation: In a separate vial, dissolve Boc-cis-4-(aminomethyl)cyclohexanol (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq) and allow the solution to pre-activate for 2-5 minutes.

    • Expert Insight: The cyclohexyl group is sterically bulky. Using a highly efficient aminium-based coupling reagent like HATU is crucial for driving the reaction to completion.[6] A standard carbodiimide coupling (e.g., DIC) may result in lower yields.

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction using a qualitative ninhydrin test. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, a second coupling (recoupling) with a freshly prepared solution may be necessary.

  • Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents.

  • Cleavage and Deprotection: a. Dry the resin under a stream of nitrogen or in a vacuum desiccator. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). c. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[2] d. Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a centrifuge tube containing cold diethyl ether.[2] b. Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove scavengers. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity with mass spectrometry (MS).[6]

Diagram of Key Chemical Transformation

Reaction_Scheme cluster_reaction Preparation of Boc-Protected Building Block start cis-4-(Aminomethyl)cyclohexanol (Free Base) reagents + (Boc)₂O + NaHCO₃ ------------- DCM/H₂O, RT product Boc-cis-4-(aminomethyl)cyclohexanol start:e->product:w

Caption: Reaction for N-Boc protection of the free-base building block.

Conclusion and Future Perspectives

Cis-4-(aminomethyl)cyclohexanol hydrochloride represents a valuable, albeit underutilized, building block for peptide chemists. By leveraging its rigid cyclic core, researchers can design peptidomimetics with constrained conformations, potentially leading to higher binding affinities and improved metabolic stability. The protocols detailed herein provide a robust framework for the chemical modification and successful incorporation of this moiety using standard SPPS techniques. This approach opens new avenues for rational drug design, enabling the synthesis of novel peptide therapeutics with tailored pharmacological profiles. Future work should focus on synthesizing a complete amino acid derivative containing this scaffold to allow for its incorporation at any position within a peptide sequence, further expanding its utility in the field.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). cis-4-(Aminomethyl)cyclohexanol hydrochloride | 1236132-25-4.
  • Fosgerau, K., & Hoffmann, T. (2015). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 20(2), 122-128. (Note: While the specific article is not in the search results, the provided PMC article covers the same topic extensively). Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Falanga, A., et al. (2017). Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. Molecules, 22(7), 1205. Retrieved from [Link]

  • van Hest, J. C. M., & Tirrell, D. A. (1998). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Communications, (17), 1897-1904. Retrieved from [Link]

  • PRISM BioLab. (n.d.). Sequence Mimetics: Cyclic & Stapled Peptides. Retrieved from [Link]

  • Tharp, J. M., et al. (2018). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. MedChemComm, 9(1), 112-116. Retrieved from [Link]

  • D'Souza, L. J., & Gilon, C. (2015). Computer-assisted design of cyclic peptides and peptidomimetics. Future Medicinal Chemistry, 7(13), 1687-1700. Retrieved from [Link]

  • Zhang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. (Note: While not directly cited, this provides context on the importance of SPPS).
  • University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.
  • Spencer, R. K., et al. (2019). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. Retrieved from [Link]

  • Johnson, T., et al. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Peptide Science, 37(5), 309-317. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 414-420. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: The Cis-4-(Aminomethyl)cyclohexanol Scaffold in Modern Drug Discovery

Abstract The strategic selection of molecular scaffolds is a cornerstone of modern medicinal chemistry, dictating the three-dimensional arrangement of pharmacophoric elements and profoundly influencing a compound's biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of molecular scaffolds is a cornerstone of modern medicinal chemistry, dictating the three-dimensional arrangement of pharmacophoric elements and profoundly influencing a compound's biological activity and pharmacokinetic profile. Among the saturated aliphatic rings, the 1,4-disubstituted cyclohexane motif has emerged as a particularly valuable scaffold. This document provides in-depth application notes on cis-4-(aminomethyl)cyclohexanol hydrochloride, a versatile building block whose rigid, chair-like conformation and bifunctional nature offer a distinct advantage in the design of targeted therapeutics. We will explore the physicochemical rationale for its use, detail its application in the synthesis of potent enzyme inhibitors, and provide exemplary protocols for its incorporation into advanced drug candidates, with a focus on the development of Factor XIa inhibitors for antithrombotic therapy.

Introduction: The Strategic Value of the Cyclohexane Scaffold

In the vast chemical space available for drug discovery, scaffolds serve as the foundational architecture upon which a molecule's function is built. Unlike flat, aromatic systems, saturated rings like cyclohexane provide a rigid, three-dimensional framework that can project functional groups into specific vectors in space. This is critical for achieving high-affinity and selective interactions with complex biological targets such as enzyme active sites or receptor binding pockets.[1]

The cis-4-(aminomethyl)cyclohexanol moiety is particularly noteworthy. Its key features include:

  • Defined Stereochemistry: The cis configuration places the aminomethyl and hydroxyl groups on the same face of the ring, offering a predictable spatial relationship between these two key functional handles.

  • Conformational Rigidity: The cyclohexane ring predominantly adopts a stable chair conformation, which minimizes steric strain and locks the substituents into well-defined axial and equatorial positions. This pre-organization reduces the entropic penalty upon binding to a target.[2]

  • Bifunctionality: The primary amine (-NH2) serves as a versatile nucleophile or a basic center for salt formation, while the hydroxyl group (-OH) can act as a hydrogen bond donor or acceptor, or be further functionalized.

  • Improved Physicochemical Properties: Incorporation of such aliphatic scaffolds can modulate a drug candidate's properties, often improving solubility and metabolic stability compared to more lipophilic or planar aromatic systems.[3][4]

These characteristics make cis-4-(aminomethyl)cyclohexanol hydrochloride an ideal starting point for creating libraries of compounds aimed at targets requiring precise geometric positioning of interacting groups.

Core Application: A Key Building Block for Factor XIa Inhibitors

A prominent and highly relevant application of cyclohexane-based scaffolds is in the development of inhibitors for Factor XIa (FXIa), a serine protease in the intrinsic coagulation pathway.[5] Inhibiting FXIa is a leading-edge strategy for preventing thrombosis (pathological blood clotting) with a potentially lower risk of bleeding compared to traditional anticoagulants.[6][7]

The clinical candidate Milvexian (BMS-986177) , an oral, high-affinity FXIa inhibitor, exemplifies the utility of a conformationally constrained scaffold in this area.[1][6][8] While not identical to the title compound, its macrocyclic structure incorporates a substituted cyclohexyl ring that acts as a rigid linker, correctly orienting the key binding motifs within the FXIa active site. Structure-based design studies reveal that such linkers can form crucial hydrogen bonds with residues like Leu41 in the enzyme's active site, significantly enhancing potency.[9][10] The cis-4-(aminomethyl)cyclohexanol scaffold provides an excellent, non-macrocyclic alternative for achieving similar structural goals.

Rationale for Use in FXIa Inhibitor Design

The active site of FXIa, like many serine proteases, is a well-defined cleft with distinct sub-pockets (S1, S2, S4, etc.). A successful inhibitor must present chemical groups that form complementary interactions with these pockets. The cis-4-(aminomethyl)cyclohexanol scaffold can serve as a central hub to achieve this.

The workflow for utilizing this scaffold in a lead optimization campaign is visualized below.

G cluster_0 Scaffold-Based Lead Optimization Workflow cluster_1 Step 1: Functionalization scaffold cis-4-(Aminomethyl)cyclohexanol Scaffold Core amine_mod Amine Functionalization (e.g., Amide Coupling) - Targets S1/S2 Pockets scaffold->amine_mod Vector 1 hydroxyl_mod Hydroxyl Functionalization (e.g., Etherification) - Targets S4/Solvent Front scaffold->hydroxyl_mod Vector 2 synth Synthesize Focused Library of Analogs amine_mod->synth hydroxyl_mod->synth assay Biological Screening (FXIa Inhibition Assay, Selectivity) synth->assay sar Establish SAR (Structure-Activity Relationship) assay->sar sar->amine_mod Iterative Design adme ADME/PK Profiling (Solubility, Permeability, Stability) sar->adme adme->amine_mod Optimization candidate Lead Candidate adme->candidate

Caption: Scaffold-based workflow for FXIa inhibitor development.

Protocols: Synthesis and Characterization

The following protocols are exemplary and intended for research purposes. All procedures should be conducted by trained chemists in a suitable laboratory environment with appropriate personal protective equipment.

Protocol 1: General Synthesis of a Scaffold-Based Intermediate via Amide Coupling

This protocol describes the coupling of the primary amine on the cis-4-(aminomethyl)cyclohexanol scaffold to a carboxylic acid, a common step in building out a drug candidate. Here, we use 4-chlorobenzoic acid as a representative coupling partner.

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride (1.0 eq)

  • 4-Chlorobenzoic acid (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add cis-4-(aminomethyl)cyclohexanol hydrochloride (1.0 eq) and 4-chlorobenzoic acid (1.05 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 10 minutes to neutralize the hydrochloride salt.

  • Add HATU (1.1 eq) in one portion. The solution may turn yellow.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor Progress: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to obtain the pure product, cis-N-((4-chlorophenyl)carbonyl)-4-(aminomethyl)cyclohexanol.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Enzymatic Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potency of a newly synthesized compound against human Factor XIa.

Materials:

  • Synthesized inhibitor compound (e.g., from Protocol 3.1)

  • Human Factor XIa (active enzyme)

  • Fluorogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with BSA and CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 384-well microplate, black, low-volume

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of each inhibitor concentration from the dilution series to the wells of the 384-well plate. Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only).

  • Enzyme Addition: Dilute the human FXIa enzyme to the desired working concentration in assay buffer and add it to the wells containing the inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor-enzyme binding.

  • Reaction Initiation: Prepare the fluorogenic substrate in assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 465 nm emission for AMC-based substrates).

  • Monitor the increase in fluorescence over time (kinetic read). The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationships (SAR)

The true value of a scaffold is demonstrated through systematic modification and analysis of its biological effect. The table below presents hypothetical, yet representative, data from an FXIa inhibitor optimization campaign, illustrating how modifications to a molecule built on a cis-1,4-cyclohexane scaffold can impact potency.

Compound IDR¹ Group (Amine)R² Group (Hydroxyl)FXIa Kᵢ (nM)Selectivity vs. Thrombin
Lead-01 4-Chlorobenzoyl-H15050x
Opt-02 3,4-Dichlorobenzoyl-H7580x
Opt-03 4-Chlorobenzoyl-Methyl12060x
Opt-04 4-(Trifluoromethyl)benzoyl-H25 >200x
Opt-05 4-Chlorobenzoyl-Phenyl25030x
Control Acyclic Linker-85015x

This is representative data for illustrative purposes.

Analysis: The data clearly shows that electronic modifications to the benzoyl group attached to the amine (R¹) significantly impact potency (Lead-01 vs. Opt-04). The rigid cyclohexane scaffold effectively translates these changes to the enzyme's S1 pocket. The poor performance of the acyclic control highlights the benefit of the conformationally constrained scaffold.

Conclusion and Future Outlook

The cis-4-(aminomethyl)cyclohexanol hydrochloride scaffold is a powerful and validated tool in the medicinal chemist's arsenal. Its inherent rigidity, defined stereochemistry, and versatile functional handles provide a robust platform for the design of highly selective and potent inhibitors for complex enzyme targets like Factor XIa. The protocols and workflows described herein offer a foundational guide for researchers to leverage this scaffold in their own drug discovery programs. As the demand for novel therapeutics with improved safety and efficacy profiles continues to grow, the strategic use of three-dimensional scaffolds like this one will remain paramount to success.

References

  • Dilger, D. et al. (2022). Discovery of milvexian, a high-affinity, orally bioavailable inhibitor of factor XIa in clinical studies for antithrombotic therapy. Journal of Medicinal Chemistry, 65(3), 1770-1785. Available at: [Link]

  • Patsnap Synapse (n.d.). Milvexian - Drug Targets, Indications, Patents. Available at: [Link]

  • Ewing, W. R. et al. (1999). Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. Journal of Medicinal Chemistry, 42(18), 3557-3571. Available at: [Link]

  • Hu, Y. et al. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(9), 4061-4072. Available at: [Link]

  • Corte, J. R. et al. (2017). Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker. Journal of Medicinal Chemistry, 60(5), 1787-1799. Available at: [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 23(10), 2647. Available at: [Link]

  • Quan, M. L. et al. (2017). Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker. OSTI.GOV. Available at: [Link]

  • Xue, T. et al. (2014). Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[1][1][7] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. Journal of Medicinal Chemistry, 57(18), 7770-7791. Available at: [Link]

  • Gomeni, R. et al. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Computer-Aided Drug Design, 6(4), 251-260. Available at: [Link]

  • Vistoli, G. et al. (2008). Physicochemical descriptors in property-based drug design. Expert Opinion on Drug Discovery, 3(1), 33-46. Available at: [Link]

  • Wolstenhulme, J. R. et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters, 13(9), 1461-1467. Available at: [Link]

  • Neochoritis, C. G. et al. (2020). Scaffolding-Induced Property Modulation of Chemical Space. The Journal of Organic Chemistry, 85(15), 9894-9903. Available at: [Link]

  • MDPI (n.d.). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Available at: [Link]

  • Google Patents (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • JoVE (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • NCBI (n.d.). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Available at: [Link]

  • Nagata, T. et al. (2008). Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4651-4655. Available at: [Link]

  • Wang, Y. et al. (2010). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. Available at: [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of cis-4-(Aminomethyl)cyclohexanol Hydrochloride in Modern Synthesis

Introduction In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS: 1236132-25-4) has emerged as a particularly valuable bifunctional scaffold.[1] Its structure, featuring a primary amine and a secondary alcohol locked in a specific cis stereochemical arrangement on a cyclohexane ring, offers chemists a versatile platform for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its handling and application in aqueous reaction media.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple reaction schemes to dissect the underlying principles that make it a strategic choice in multi-step synthesis. The protocols detailed herein are designed to be robust and illustrative, providing researchers with a solid foundation for their own synthetic endeavors, from the development of novel pharmaceutical agents to the creation of functionalized materials.

Section 1: Physicochemical Properties and Stereochemical Considerations

The reactivity of cis-4-(aminomethyl)cyclohexanol is intrinsically linked to its three-dimensional structure. The cyclohexane ring predominantly adopts a stable chair conformation, which positions the aminomethyl and hydroxyl groups in a defined spatial relationship, influencing their accessibility and reactivity.[1]

Causality of Stereochemistry: The cis configuration places both the C1-hydroxyl and the C4-aminomethyl groups on the same face of the ring. In the most stable chair conformation, one substituent will typically occupy an axial position while the other is equatorial to minimize steric strain. This fixed orientation is crucial, as it can be used to control the stereochemical outcome of subsequent reactions or to present functional groups at precise vectors for interaction with biological targets like enzymes or receptors.[2] This contrasts sharply with its trans isomer, where the substituents are on opposite faces, leading to a different spatial presentation and potentially distinct biological activities.

PropertyValue/DescriptionSource
CAS Number 1236132-25-4[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
IUPAC Name (cis)-4-(aminomethyl)cyclohexan-1-ol;hydrochloride[1]
Form Solid[3]
Storage 2-8°C, moisture-sensitive[1][3]

Section 2: Core Synthetic Applications & Workflows

The presence of two distinct nucleophilic centers—the primary amine and the secondary alcohol—allows for a range of selective transformations. The primary amine is generally the more reactive nucleophile, enabling a hierarchical approach to functionalization.

G start cis-4-(Aminomethyl)cyclohexanol (Bifunctional Scaffold) amine Primary Amine (-NH2) start->amine More Nucleophilic alcohol Secondary Alcohol (-OH) start->alcohol Less Nucleophilic protection Orthogonal Protection Strategy start->protection Key Strategy n_alkylation N-Alkylation / Reductive Amination (Forms Secondary/Tertiary Amines) amine->n_alkylation n_acylation N-Acylation / Sulfonylation (Forms Amides/Sulfonamides) amine->n_acylation o_acylation O-Acylation (Forms Esters) alcohol->o_acylation o_alkylation O-Alkylation (Forms Ethers) alcohol->o_alkylation oxidation Oxidation (Forms Ketone) alcohol->oxidation protection->amine Protect Amine (e.g., Boc) protection->alcohol React Alcohol

Figure 1: General Reactivity Workflow for cis-4-(Aminomethyl)cyclohexanol.

Application 1: Synthesis of Mucolytic Agent Analogues (e.g., Ambroxol Derivatives)

cis-4-(Aminomethyl)cyclohexanol is a documented intermediate in the development of mucolytic agents, such as analogues of Ambroxol.[1] The core reaction involves forming a secondary amine by coupling the primary amine of the building block with a suitably substituted aromatic aldehyde or ketone, typically via reductive amination.

Mechanistic Rationale: Reductive amination is chosen for its efficiency and high functional group tolerance. The reaction proceeds via the initial formation of a Schiff base (imine) between the amine and an aldehyde, which is then reduced in situ by a mild hydride-based reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly effective because it is non-basic, moisture-tolerant, and selective for the protonated iminium ion over the aldehyde, minimizing side reactions.

G start cis-4-(Aminomethyl)cyclohexanol Hydrochloride step1 Reductive Amination (e.g., NaBH(OAc)3, DCM) start->step1 reagent1 2-Amino-3,5-dibromobenzaldehyde reagent1->step1 intermediate Imine Intermediate (transient) step1->intermediate product Ambroxol Analogue intermediate->product

Figure 2: Synthetic Route to an Ambroxol Analogue via Reductive Amination.

Application 2: Precursor for Antihypertensive Drug Scaffolds

Research indicates the potential of this scaffold in developing novel antihypertensive agents.[1] Its utility lies in the ability to independently functionalize the amine and alcohol groups to generate a library of diverse compounds for structure-activity relationship (SAR) studies. An orthogonal protection strategy is paramount for this approach.

Expert Insight: The choice of protecting group for the amine is critical. A tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions (e.g., acylation, alkylation of the alcohol) and its clean removal under mild acidic conditions (e.g., TFA in DCM), which typically leaves ester and ether functionalities intact.

G start cis-4-(Aminomethyl)cyclohexanol step1 1. Amine Protection (Boc)2O, Et3N start->step1 boc_protected N-Boc Protected Intermediate step1->boc_protected step2 2. Alcohol Functionalization (e.g., Acylation, Alkylation) boc_protected->step2 functionalized Fully Functionalized Intermediate step2->functionalized step3 3. Amine Deprotection TFA or HCl functionalized->step3 product Final Target Molecule (Free Amine) step3->product

Figure 3: Orthogonal Strategy for Divergent Synthesis.

Section 3: Detailed Synthetic Protocols

Trustworthiness through Self-Validation: Each protocol includes expected outcomes and characterization checkpoints. Successful synthesis relies on confirming the identity and purity of intermediates before proceeding. Techniques like TLC, NMR, and Mass Spectrometry are implied at each stage.

Protocol 1: Selective N-Boc Protection

Objective: To selectively protect the primary amine in preparation for subsequent modification of the hydroxyl group.

Rationale: Di-tert-butyl dicarbonate ((Boc)₂O) reacts readily with the primary amine in the presence of a mild base like triethylamine (Et₃N) to form a stable carbamate. The base neutralizes the HCl from the starting material and the proton released during the reaction. Dichloromethane (DCM) is a suitable solvent as it is inert and easily removed.

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Suspend cis-4-(Aminomethyl)cyclohexanol hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to ensure complete neutralization and formation of the free amine.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, gradient elution, e.g., 0-5% MeOH in DCM) to obtain the pure N-Boc protected product as a white solid or viscous oil.

Protocol 2: O-Acylation of N-Boc Protected Intermediate

Objective: To functionalize the hydroxyl group of the N-Boc protected intermediate by forming an ester linkage.

Rationale: With the more nucleophilic amine protected, the hydroxyl group can be acylated using an acid chloride or anhydride in the presence of a base. Pyridine can act as both a base and a nucleophilic catalyst. DMAP is often added in catalytic amounts to accelerate the reaction, especially with less reactive acylating agents.

Materials:

  • N-Boc-cis-4-(aminomethyl)cyclohexanol (from Protocol 1) (1.0 eq)

  • Acetyl chloride (or other acid chloride/anhydride) (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) and DMAP (0.05 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.2 eq) dropwise. A precipitate (pyridinium hydrochloride) may form.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove base), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude ester can be purified by column chromatography if necessary.

Section 4: Bio-catalytic Approaches for Stereoselective Synthesis

Modern synthetic chemistry increasingly leverages enzymes for their unparalleled stereoselectivity under mild, environmentally benign conditions. While direct enzymatic synthesis of the title compound is not widely reported, related aminocyclohexanols can be synthesized using biocatalytic cascades. For instance, combining a ketoreductase (KRED) and an amine transaminase (ATA) allows for the one-pot synthesis of cis-4-aminocyclohexanol from 1,4-cyclohexanedione.[4][5]

Expert Insight: This chemoenzymatic strategy offers a powerful alternative to traditional chemical reductions, which often yield mixtures of stereoisomers that are difficult to separate. By selecting enzymes with specific stereopreferences (e.g., those that produce the cis isomer), chemists can access enantiopure building blocks, a significant advantage in pharmaceutical synthesis.[6] The principles demonstrated in these enzymatic systems can be adapted for the synthesis of various substituted cyclohexanol derivatives.

Conclusion

cis-4-(Aminomethyl)cyclohexanol hydrochloride is more than a simple intermediate; it is a strategic tool for molecular construction. Its defined stereochemistry and bifunctional nature enable a wide array of synthetic transformations, from the direct elaboration into drug analogues to complex, multi-step sequences employing orthogonal protection strategies. By understanding the interplay between its structure and reactivity, and by leveraging both classical and modern enzymatic methods, researchers can unlock its full potential to accelerate the discovery and development of new chemical entities.

References

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride | 1236132-25-4. Benchchem.
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - 3667-38-7. Vulcanchem.
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
  • cis-4-Amino-cyclohexanol hydrochloride 97%. Sigma-Aldrich.
  • cis-4-(Aminomethyl)cyclohexanol hydrochloride. Crysdot LLC.
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. PubChem.
  • Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
  • Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
  • A kind of preparation method of tranexamic acid.
  • Production of trans-4-amino-cyclohexanol
  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI.

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Application

The Strategic deployment of cis-4-(Aminomethyl)cyclohexanol Hydrochloride in Contemporary Medicinal Chemistry

Abstract This comprehensive guide delves into the multifaceted applications of cis-4-(aminomethyl)cyclohexanol hydrochloride, a pivotal building block in modern drug discovery. We provide an in-depth analysis of its stra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the multifaceted applications of cis-4-(aminomethyl)cyclohexanol hydrochloride, a pivotal building block in modern drug discovery. We provide an in-depth analysis of its strategic incorporation into a diverse range of therapeutic agents, underpinned by its unique stereochemical and conformational properties. This document offers detailed, field-proven protocols for its utilization in key synthetic transformations, including amide bond formation and reductive amination. Furthermore, we explore the nuanced structure-activity relationships (SAR) that arise from the integration of this scaffold, offering valuable insights for researchers, medicinal chemists, and professionals engaged in the development of novel therapeutics. Through a synthesis of technical data, mechanistic rationale, and practical methodologies, this guide serves as an essential resource for leveraging the full potential of cis--4-(aminomethyl)cyclohexanol hydrochloride in the design of next-generation pharmaceuticals.

Introduction: The Significance of the cis-1,4-Disubstituted Cyclohexane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively probe biological space is perpetual. Saturated carbocycles, particularly cyclohexane derivatives, have long been recognized for their utility in drug design, offering a three-dimensional framework that can mimic the topology of natural substrates and engage with protein binding sites with high specificity. Among these, cis-4-(aminomethyl)cyclohexanol hydrochloride has emerged as a particularly valuable building block.[1] Its pre-defined cis stereochemistry and bifunctional nature—a primary amine and a hydroxyl group—provide a rigid and versatile platform for the synthesis of complex molecules.[1] This constrained conformation is crucial in reducing the entropic penalty upon binding to a biological target, a key consideration in the design of potent inhibitors and modulators.

The hydrochloride salt form of this compound enhances its solubility and ease of handling in synthetic protocols.[1] Its applications span a range of therapeutic areas, from its role as a key intermediate in the synthesis of mucolytic agents to its investigation as a precursor for antihypertensive drugs.[1] This guide will illuminate the strategic advantages of employing this scaffold and provide the practical knowledge necessary for its effective implementation in drug discovery programs.

Physicochemical and Conformational Properties

The utility of cis-4-(aminomethyl)cyclohexanol hydrochloride in medicinal chemistry is intrinsically linked to its well-defined structural and electronic properties. The cyclohexane ring predominantly adopts a chair conformation, which influences the spatial orientation of the aminomethyl and hydroxyl substituents.[1]

PropertyValueSource
IUPAC Name (4-(aminomethyl)cyclohexyl)methanol hydrochloridePubChem
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
CAS Number 1236132-25-4[1]
Appearance White to off-white solid---
Solubility Soluble in water and methanol---
Conformation Predominantly chair conformation with one axial and one equatorial substituent[1]

In the preferred chair conformation of the cis-isomer, one substituent occupies an axial position while the other is equatorial. This fixed spatial relationship is a key feature that medicinal chemists exploit to control the vectoral presentation of pharmacophoric elements.

Core Applications in Medicinal Chemistry

The rigid scaffold of cis-4-(aminomethyl)cyclohexanol hydrochloride provides a unique starting point for the synthesis of a variety of bioactive molecules. Its bifunctionality allows for its incorporation into diverse molecular architectures through well-established synthetic transformations.

Amide Bond Formation: A Gateway to Diverse Chemical Space

The primary amine of cis-4-(aminomethyl)cyclohexanol hydrochloride is readily acylated to form amides, a common functional group in many drug molecules. This reaction provides a straightforward method to append a wide range of substituents, enabling the exploration of structure-activity relationships.

This protocol describes a general procedure for the coupling of a carboxylic acid to cis-4-(aminomethyl)cyclohexanol hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and reduce racemization by forming a more stable active ester, which then reacts with the amine.[2]

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride

  • Carboxylic acid of interest (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-4-(aminomethyl)cyclohexanol hydrochloride (1.1 equiv) and the carboxylic acid (1.0 equiv).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add HOBt (1.2 equiv) to the mixture.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Slowly add DIPEA or TEA (3.0 equiv) dropwise to the reaction. The presence of a base is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Diagram: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Workup & Purification start_amine cis-4-(Aminomethyl)cyclohexanol Hydrochloride reaction Stir at 0°C to RT 12-24h start_amine->reaction 1. Mix start_acid Carboxylic Acid start_acid->reaction 1. Mix reagents EDC, HOBt, DIPEA reagents->reaction 2. Add solvent Anhydrous DMF/DCM solvent->reaction 2. Add workup Aqueous Workup reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Purified Amide Product purification->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a powerful and widely used method for the formation of secondary and tertiary amines. The primary amine of cis-4-(aminomethyl)cyclohexanol hydrochloride can be reacted with a variety of aldehydes and ketones to generate a diverse array of substituted amines.

This protocol outlines a general procedure for the reductive amination of an aldehyde with cis-4-(aminomethyl)cyclohexanol hydrochloride using sodium triacetoxyborohydride (NaBH(OAc)₃).

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3][4] It is less reactive than sodium borohydride and can be used in the presence of the carbonyl compound without significant reduction of the aldehyde or ketone. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.[3]

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride

  • Aldehyde or ketone of interest (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add cis-4-(aminomethyl)cyclohexanol hydrochloride (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Add the solvent (DCE or THF).

  • Add TEA or DIPEA (1.1 equiv) to neutralize the hydrochloride salt and facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Diagram: Reductive Amination Mechanism

Reductive_Amination Amine R-NH₂ (cis-4-(Aminomethyl)cyclohexanol) Iminium [R-N⁺H=CHR'] Iminium Ion Amine->Iminium + Carbonyl - H₂O Carbonyl R'-CHO (Aldehyde) Carbonyl->Iminium Product R-NH-CH₂R' Secondary Amine Iminium->Product + [H⁻] Hydride NaBH(OAc)₃ Hydride->Iminium Hydride Source

Caption: Simplified mechanism of reductive amination.

Structure-Activity Relationship (SAR) Insights

The incorporation of the cis-4-(aminomethyl)cyclohexanol scaffold into drug candidates can have a profound impact on their biological activity. The rigid nature of the cyclohexane ring and the defined stereochemistry of the substituents provide a powerful tool for optimizing ligand-receptor interactions.

Conformational Rigidity and Pre-organization

The constrained conformation of the cis-1,4-disubstituted cyclohexane ring helps to pre-organize the pharmacophoric groups in a bioactive conformation. This reduces the entropic cost of binding to the target protein, which can lead to a significant increase in binding affinity. By locking the relative orientation of the aminomethyl and hydroxyl groups, medicinal chemists can more precisely control how the molecule interacts with the binding site.

Vectorial Control and Exploration of Chemical Space

The aminomethyl and hydroxyl groups serve as vectors from which to explore the chemical space around the cyclohexane core. By modifying these functional groups, researchers can systematically probe different regions of the protein's binding pocket. For example, in the development of kinase inhibitors, the hydroxyl group could be directed towards a hydrogen bond donor or acceptor in the hinge region, while the aminomethyl group could be functionalized to interact with the solvent-exposed region.

Impact on Physicochemical Properties

The inclusion of the cyclohexanol moiety can also influence the physicochemical properties of the molecule, such as lipophilicity (LogP) and polar surface area (PSA). These properties are critical for determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl group can improve aqueous solubility and provide a handle for further derivatization to fine-tune these properties.

Conclusion

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a valuable and versatile building block in medicinal chemistry. Its rigid conformational properties and bifunctional nature provide a robust platform for the synthesis of a wide range of bioactive molecules. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts. By understanding the underlying principles of its application and the nuances of its chemical reactivity, the full potential of cis-4-(aminomethyl)cyclohexanol hydrochloride can be harnessed to develop novel and effective therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Myers, A. G. Reductive Amination. In Chemistry 115. Harvard University. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Singh, J., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(34), 4975-4979. [Link]

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Method

Application Notes and Protocols: Derivatization Strategies for the Chromatographic Analysis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Introduction cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional molecule featuring both a primary amine and a primary alcohol on a cyclohexane scaffold.[1] Its inherent polarity, conferred by the hydroxyl an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional molecule featuring both a primary amine and a primary alcohol on a cyclohexane scaffold.[1] Its inherent polarity, conferred by the hydroxyl and amino groups, presents significant challenges for direct analysis by gas chromatography (GC) due to low volatility and potential for undesirable interactions with the stationary phase, leading to poor peak shape and reduced sensitivity.[2][3] Similarly, for high-performance liquid chromatography (HPLC), its lack of a strong chromophore or fluorophore makes sensitive detection difficult without derivatization.[4]

This technical guide provides a comprehensive overview of derivatization protocols tailored for cis-4-(Aminomethyl)cyclohexanol hydrochloride, enabling robust and sensitive quantification by both GC and HPLC. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical implementation.

The Imperative for Derivatization

Derivatization is a chemical modification process that transforms an analyte into a more suitable form for chromatographic analysis.[3] For cis-4-(Aminomethyl)cyclohexanol, the primary objectives of derivatization are:

  • Increased Volatility for GC Analysis: By masking the polar -OH and -NH2 groups, their ability to form intermolecular hydrogen bonds is eliminated, thereby increasing the molecule's volatility and thermal stability.[2][5]

  • Improved Chromatographic Behavior: Derivatization minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks.[2][3]

  • Enhanced Detectability for HPLC Analysis: The introduction of a chromophoric or fluorophoric tag allows for highly sensitive detection using UV-Vis or fluorescence detectors.[4][6]

Derivatization Strategies for Gas Chromatography (GC) Analysis

For GC analysis, the simultaneous derivatization of both the amine and alcohol functionalities is crucial. The two most effective and widely adopted methods are silylation and acylation.

Silylation: A Versatile Approach for Polar Molecules

Silylation involves the replacement of active hydrogens in the -OH and -NH2 groups with a trimethylsilyl (TMS) group.[5][7] This process dramatically reduces the polarity and increases the volatility of the analyte.[8]

Reaction Principle: The lone pair of electrons on the oxygen and nitrogen atoms act as nucleophiles, attacking the silicon atom of the silylating reagent. A leaving group from the reagent facilitates the formation of a stable silyl ether and silyl amine.

Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

BSTFA is a powerful silylating agent that effectively derivatizes both alcohols and amines.[9][10] The addition of TMCS as a catalyst enhances the reactivity of BSTFA, ensuring complete derivatization, especially for the potentially less reactive amine group.[11]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride sample

  • BSTFA + 1% TMCS silylation reagent

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of cis-4-(Aminomethyl)cyclohexanol hydrochloride into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[9]

  • Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes. The reaction is typically rapid, but heating ensures complete conversion.[12]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS.

Workflow for Silylation of cis-4-(Aminomethyl)cyclohexanol

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample cis-4-(Aminomethyl)cyclohexanol Hydrochloride Sample dry Evaporate to Dryness sample->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent heat Heat at 70-80°C (30 min) add_reagent->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for silylation of cis-4-(Aminomethyl)cyclohexanol.

Acylation: Forming Stable Amide and Ester Derivatives

Acylation involves the reaction of the amine and alcohol groups with an acylating agent, typically an acid anhydride or an acyl halide, to form stable amides and esters.[13] Fluorinated acylating reagents are particularly advantageous as they significantly enhance sensitivity for electron capture detection (ECD).[14]

Reaction Principle: The primary amine and alcohol act as nucleophiles, attacking the carbonyl carbon of the acylating reagent. This leads to the formation of a stable amide and ester derivative and a byproduct.

Recommended Reagent: Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive and volatile reagent that readily derivatizes primary amines and alcohols.[15] The resulting trifluoroacetylated derivatives are thermally stable and highly responsive on both Flame Ionization Detectors (FID) and ECD.

Experimental Protocol: Acylation with TFAA

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place a known amount (1-2 mg) of the cis-4-(Aminomethyl)cyclohexanol hydrochloride sample into a reaction vial. Ensure the sample is dry.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes.[14]

  • Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is important as acidic byproducts can be detrimental to the GC column.[14] Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • Analysis: Inject 1 µL of the final solution into the GC.

Workflow for Acylation of cis-4-(Aminomethyl)cyclohexanol

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample cis-4-(Aminomethyl)cyclohexanol Hydrochloride Sample dry Evaporate to Dryness sample->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add TFAA add_solvent->add_reagent heat Heat at 60-70°C (20-30 min) add_reagent->heat cool Cool to Room Temp. heat->cool evap Evaporate Excess Reagent/Solvent cool->evap redissolve Redissolve in Solvent evap->redissolve inject Inject into GC redissolve->inject

Caption: Workflow for acylation of cis-4-(Aminomethyl)cyclohexanol.

Parameter Silylation (BSTFA + 1% TMCS) Acylation (TFAA)
Target Groups -OH, -NH2-OH, -NH2
Reagent Volatility HighHigh
Derivative Stability GoodExcellent[16]
Reaction Speed FastFast
Byproducts Volatile and generally non-interferingAcidic, may require removal[14]
Moisture Sensitivity High[9]High[14]
Detector Compatibility FID, MSFID, ECD, MS

Derivatization Strategies for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization focuses on introducing a moiety that can be readily detected. Since the alcohol group does not typically interfere with reversed-phase HPLC and does not offer a simple route for UV/fluorescence tagging, derivatization strategies primarily target the primary amine.

Fluorescent Labeling for High Sensitivity

Attaching a fluorescent tag to the primary amine allows for highly sensitive detection, often reaching femtomole levels.[17]

Reaction Principle: The primary amine acts as a nucleophile, reacting with an electrophilic center on the fluorescent reagent to form a stable, highly fluorescent derivative.

Recommended Reagent: 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl reacts rapidly with primary amines under mild conditions to form stable, highly fluorescent carbamate derivatives.[6]

Experimental Protocol: Fluorescent Labeling with FMOC-Cl

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride sample

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl) solution (e.g., 2.5 mg/mL in acetonitrile)[6]

  • Borate buffer (0.1 M, pH 8.5)

  • Solvent for dilution (e.g., mobile phase)

  • Reaction vials (2 mL)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of cis-4-(Aminomethyl)cyclohexanol hydrochloride in a suitable solvent.

  • Reaction Mixture: In a reaction vial, mix 100 µL of the sample solution with 200 µL of the borate buffer.

  • Reagent Addition: Add 200 µL of the FMOC-Cl solution and vortex immediately.

  • Reaction: Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine like glycine to consume excess FMOC-Cl.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system. Detection is typically performed with excitation at ~265 nm and emission at ~315 nm.

Workflow for Fluorescent Labeling with FMOC-Cl

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample cis-4-(Aminomethyl)cyclohexanol Solution mix Mix Sample with Borate Buffer sample->mix add_reagent Add FMOC-Cl Solution mix->add_reagent react React at Room Temp. (5-10 min) add_reagent->react dilute Dilute with Mobile Phase react->dilute inject Inject into HPLC-FLD dilute->inject

Caption: Workflow for fluorescent labeling with FMOC-Cl.

Parameter Fluorescent Labeling (FMOC-Cl)
Target Group -NH2
Derivative Stability Good
Reaction Speed Fast
Reaction Conditions Mild, aqueous compatible
Sensitivity Very High
Detector Fluorescence Detector (FLD)

Troubleshooting and Method Validation Considerations

  • Incomplete Derivatization: This can be caused by the presence of moisture, insufficient reagent, or non-optimal reaction time and temperature. Ensure all glassware and solvents are anhydrous for silylation and acylation.[9] An excess of the derivatizing reagent is generally recommended.[9]

  • Derivative Instability: While the described derivatives are generally stable, they should be analyzed within a reasonable timeframe after preparation. Silyl derivatives can be susceptible to hydrolysis.

  • Method Validation: For quantitative analysis, it is essential to validate the derivatization method. This includes assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). A stable, derivatized internal standard should be used to account for variations in the derivatization and injection process.

Conclusion

The successful chromatographic analysis of cis-4-(Aminomethyl)cyclohexanol hydrochloride is contingent upon effective derivatization. For GC-based methods, silylation with BSTFA or acylation with TFAA provides robust and sensitive means to analyze this bifunctional molecule by rendering it volatile and thermally stable. For HPLC analysis, targeting the primary amine with a fluorescent labeling agent like FMOC-Cl enables highly sensitive detection. The choice of the optimal derivatization strategy will depend on the available instrumentation, the required sensitivity, and the specific goals of the analysis. The detailed protocols provided herein serve as a validated starting point for the development of robust analytical methods for this compound.

References

  • PubMed. (n.d.). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • BenchChem. (2025). Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • RSC Publishing. (n.d.). Fluorescence Derivatization Reagent for Amines in Liquid Chromatography.
  • CovaChem. (n.d.). Silylation Reagents | Amine Silylation | Alcohol Silylation.
  • ResearchGate. (n.d.). techniques for silylation.
  • Gelest. (n.d.). General Silylation Procedures - Technical Library.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • National Institutes of Health. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
  • TCI AMERICA. (n.d.). HPLC Derivatization Reagents.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • BenchChem. (n.d.). cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4.
  • ACS Publications. (2009, July 1). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis | Environmental Science & Technology.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • Wikipedia. (n.d.). Silylation.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.
  • Sigma-Aldrich. (n.d.). cis-4-Amino-cyclohexanol hydrochloride 97%.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). cis-4-Amino-cyclohexanol hydrochloride 97%.
  • PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride.
  • ChemicalBook. (2025, July 16). cis-4-Aminocyclohexanol hydrochloride | 56239-26-0.
  • MDPI. (n.d.). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one.
  • Unknown. (n.d.). GC Derivatization.
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • NJIT. (n.d.). Chromatography.
  • Unknown. (n.d.). Chromatographic Purification - Structure Determination of Organic Compounds.
  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • ResearchGate. (2025, August 6). (PDF) Chromatographic Techniques for Organic Analytes.

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Application

Application Notes and Protocols for cis-4-(Aminomethyl)cyclohexanol Hydrochloride: A Guide for Synthetic and Medicinal Chemists

Introduction: The Versatility of a Bifunctional Building Block Cis-4-(aminomethyl)cyclohexanol hydrochloride is a valuable bifunctional molecule in the toolbox of medicinal and synthetic chemists. Its structure, featurin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Cis-4-(aminomethyl)cyclohexanol hydrochloride is a valuable bifunctional molecule in the toolbox of medicinal and synthetic chemists. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, offers a unique combination of properties that make it an attractive starting material for the synthesis of a wide range of biologically active compounds and complex organic molecules.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in various reaction media.[1]

The rigid cis-conformation of the cyclohexane ring provides a defined spatial arrangement of the functional groups, which can be crucial for molecular recognition and binding to biological targets. This has led to its application as a key intermediate in the synthesis of pharmaceuticals, such as the mucolytic agent Ambroxol, and its investigation in the development of antihypertensive agents.[1]

This guide provides a comprehensive overview of the standard reaction conditions for utilizing cis-4-(aminomethyl)cyclohexanol hydrochloride in common synthetic transformations. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Key Physicochemical and Structural Properties

A thorough understanding of the substrate's properties is paramount for successful reaction design.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance Solid[2]
Melting Point 193-200 °C[2]
Solubility Soluble in water and polar organic solvents.[1]
Storage Temperature 2-8°C[2]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The primary reactivity of cis-4-(aminomethyl)cyclohexanol hydrochloride centers around its nucleophilic primary amine and primary alcohol. The following sections detail standard protocols for two of its most common and synthetically useful reactions: N-acylation and reductive amination.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for the construction of amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules. The reaction involves the coupling of the primary amine of cis-4-(aminomethyl)cyclohexanol with an acylating agent, such as an acyl chloride or anhydride.

Causality Behind Experimental Choices:

  • In Situ Neutralization: As the starting material is a hydrochloride salt, the amine is protonated and thus non-nucleophilic. To enable the reaction, an external base must be added to liberate the free amine in situ.[3] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as they are organic-soluble and their hydrochloride salts can often be easily removed during workup. An excess of the base (typically 2.2-2.5 equivalents) is often employed to neutralize the generated HCl byproduct from the acylation reaction itself, in addition to neutralizing the starting material.

  • Chemoselectivity: The primary amine is significantly more nucleophilic than the primary alcohol. Under standard acylation conditions, especially at low temperatures, selective N-acylation can be achieved with high efficiency, leaving the hydroxyl group intact.[4] This inherent difference in reactivity obviates the need for protecting the alcohol in many cases, streamlining the synthetic route.

  • Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent hydrolysis of the acylating agent.[1]

  • Temperature Control: The reaction is often initiated at 0°C by the dropwise addition of the acylating agent. This helps to control the exothermicity of the reaction and minimize potential side reactions, such as the formation of diacylated products or undesired reactions involving the hydroxyl group.

Experimental Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification start Dissolve cis-4-(aminomethyl)cyclohexanol hydrochloride in anhydrous DCM add_base Add triethylamine (2.2 eq.) and cool to 0°C start->add_base 1. add_acyl Slowly add acyl chloride (1.1 eq.) dropwise at 0°C add_base->add_acyl 2. warm_rt Warm to room temperature and stir for 2-4 hours add_acyl->warm_rt 3. quench Quench with water and separate layers warm_rt->quench 4. wash Wash organic layer with brine and dry quench->wash 5. purify Purify by column chromatography (e.g., silica gel, DCM/MeOH) wash->purify 6.

N-Acylation Experimental Workflow

Detailed Protocol for N-Acylation with Acetyl Chloride:

  • Reaction Setup: To a solution of cis-4-(aminomethyl)cyclohexanol hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add triethylamine (2.2 eq.) at room temperature.

  • Cooling: Cool the resulting suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred suspension over 10-15 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(cis-4-hydroxycyclohexylmethyl)acetamide.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the primary amine of cis-4-(aminomethyl)cyclohexanol with a carbonyl compound (aldehyde or ketone), followed by its immediate reduction by a suitable reducing agent present in the reaction mixture.

Causality Behind Experimental Choices:

  • In Situ Neutralization: Similar to N-acylation, the hydrochloride salt must be neutralized. A non-nucleophilic organic base like triethylamine is typically used.

  • Imine Formation: The reaction is often carried out under mildly acidic conditions to catalyze the dehydration step in imine formation. However, with the hydrochloride salt, the initial proton source is the substrate itself.

  • Choice of Reducing Agent: A key consideration is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild and does not readily reduce aldehydes and ketones at a significant rate.[5] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[5]

  • Solvent: Dichloroethane (DCE) or methanol are common solvents for reductive amination reactions.[5]

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification start Suspend cis-4-(aminomethyl)cyclohexanol hydrochloride and aldehyde/ketone in DCE add_base Add triethylamine (1.1 eq.) start->add_base 1. add_reductant Add NaBH(OAc)₃ (1.5 eq.) in portions add_base->add_reductant 2. stir Stir at room temperature for 12-24 hours add_reductant->stir 3. quench Quench with saturated NaHCO₃ and separate layers stir->quench 4. extract Extract aqueous layer with DCM quench->extract 5. purify Purify by column chromatography or crystallization extract->purify 6.

Reductive Amination Experimental Workflow

Detailed Protocol for Reductive Amination with Benzaldehyde:

  • Reaction Setup: To a suspension of cis-4-(aminomethyl)cyclohexanol hydrochloride (1.0 eq.) and benzaldehyde (1.05 eq.) in 1,2-dichloroethane (DCE, 0.1 M) in a round-bottom flask, add triethylamine (1.1 eq.) at room temperature.

  • Addition of Reducing Agent: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the desired N-benzyl-cis-4-(aminomethyl)cyclohexanol.

Considerations for the Hydroxyl Group

For reactions where the hydroxyl group might interfere, such as those requiring strongly basic or organometallic reagents, protection of the alcohol is necessary. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers, are common protecting groups for alcohols as they are stable to a wide range of reaction conditions used for amine modifications and can be readily removed under mild acidic conditions or with a fluoride source.[6]

Conclusion

Cis-4-(aminomethyl)cyclohexanol hydrochloride is a versatile and valuable building block for the synthesis of diverse molecular architectures. By understanding the interplay of its bifunctional nature and the requirements for in situ neutralization of the hydrochloride salt, chemists can effectively and chemoselectively perform a variety of transformations. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this compound in research and development endeavors.

References

  • Srivastava, R., & Venkatathri, N. (2004). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry - Section B, 43B(4), 888-891.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2000). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 65(11), 3310–3313.
  • Fessner, W.-D., & Walter, C. (1996). Enzymatic C-C bond formation: Addition of aldehydes to C=C bonds.
  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • ResearchGate. Separation and Purification of Amino Acids. [Link]

  • Chromatography Forum. purification of amino acids from plant extracts. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? [Link]

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Method

Application Notes and Protocols: Cis-4-(Aminomethyl)cyclohexanol Hydrochloride as a Versatile Building Block for the Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane recepto...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them a premier target for a significant portion of modern pharmaceuticals. The discovery of novel modulators for these receptors is a cornerstone of drug development. This document provides a comprehensive guide to utilizing cis-4-(Aminomethyl)cyclohexanol hydrochloride , a bifunctional building block, for the synthesis of diverse chemical libraries aimed at identifying novel GPCR modulators. We will delve into the strategic considerations for its use, detailed synthetic protocols for derivatization, and robust methodologies for screening the resulting compounds in relevant functional assays.

Introduction: The Strategic Value of Cis-4-(Aminomethyl)cyclohexanol Hydrochloride in GPCR Drug Discovery

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a unique building block offering a rigid cyclohexyl scaffold with two orthogonally addressable functional groups: a primary amine and a secondary alcohol. This distinct stereochemistry and bifunctionality provide a powerful platform for generating libraries of small molecules with three-dimensional diversity, a key attribute for effective interaction with the complex topologies of GPCR binding pockets.

The saturated cyclohexyl core serves as a valuable bioisostere for aromatic rings often found in known GPCR ligands. Replacing a phenyl ring with a cyclohexyl moiety can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining the necessary spatial arrangement for receptor binding. The cis-stereochemistry of the substituents on the cyclohexane ring provides a fixed spatial relationship between the two functional groups, which can be exploited to explore specific pharmacophore models.

This building block's true potential lies in its ability to serve as a central scaffold for creating a "hub-and-spoke" library of compounds. The primary amine and secondary alcohol can be independently and sequentially modified through a variety of well-established chemical transformations, allowing for the rapid generation of a diverse set of molecules from a single, readily available starting material.

Designing a Focused Library: A Strategic Approach

The versatility of cis-4-(Aminomethyl)cyclohexanol hydrochloride allows for a divergent synthetic approach to library construction. By systematically varying the substituents on the amine and alcohol functionalities, a wide range of chemical space can be explored.

The "Two-Point" Diversification Strategy

Our strategy focuses on a two-point diversification approach, where R1 and R2 represent a variety of chemical moieties introduced through derivatization of the amine and alcohol groups, respectively.

Caption: A divergent synthetic strategy for library generation.

Synthetic Protocols: Building Your GPCR Modulator Library

The following protocols provide detailed, step-by-step methodologies for the derivatization of cis-4-(Aminomethyl)cyclohexanol hydrochloride. These protocols are designed to be robust and adaptable for parallel synthesis platforms.

Protocol 1: Amide Bond Formation via Amine Acylation

This protocol describes the formation of an amide bond by reacting the primary amine of the building block with a variety of carboxylic acids.

Materials and Reagents:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride

  • Carboxylic acid of choice (R1-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-4-(Aminomethyl)cyclohexanol hydrochloride (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the pre-activated carboxylic acid solution to the solution of the building block.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated derivative.

Causality Behind Experimental Choices:

  • EDC and HOBt: This combination is a widely used and efficient coupling system for amide bond formation, minimizing side reactions and racemization.[1]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction without competing in the coupling reaction.

  • DCM/DMF solvent system: This mixture provides good solubility for a wide range of reactants and reagents.

Protocol 2: Reductive Amination for Secondary Amine Formation

This protocol details the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone followed by reduction.

Materials and Reagents:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride

  • Aldehyde or ketone of choice (R1-CHO or R1-C(O)-R1')

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend cis-4-(Aminomethyl)cyclohexanol hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent for the reduction of imines in the presence of aldehydes or ketones.[2]

  • Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is more readily reduced.

  • DCE: A common solvent for reductive amination reactions.

Protocol 3: Ether Synthesis via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the alcohol functionality. This step is typically performed after the amine has been functionalized and potentially protected.

Materials and Reagents:

  • N-functionalized cis-4-(aminomethyl)cyclohexanol derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide of choice (R2-X, where X = I, Br, or Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-functionalized cis-4-(aminomethyl)cyclohexanol derivative (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the secondary alcohol to form the alkoxide nucleophile.

  • THF: An aprotic solvent that is stable to the reaction conditions and effectively solvates the reactants.

  • Alkyl Halide: The electrophile in the SN2 reaction. Primary alkyl halides are preferred to minimize elimination side reactions.

Characterization of the Synthesized Library

The identity and purity of each synthesized compound must be rigorously confirmed before biological screening. The following analytical techniques are essential for this purpose:

Technique Purpose Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.1H and 13C NMR spectra provide information on the chemical environment of each atom, confirming the covalent structure of the molecule.[3]
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental formula.
High-Performance Liquid Chromatography (HPLC) Purity assessment.Determines the purity of the compound by separating it from any impurities or unreacted starting materials.

Screening for GPCR Modulatory Activity: Functional Assays

Once a library of compounds has been synthesized and characterized, the next step is to screen for their ability to modulate the activity of a target GPCR. The choice of assay depends on the G-protein coupling profile of the receptor of interest.

Workflow for GPCR Modulator Screening

Caption: A typical workflow for screening a compound library for GPCR modulators.

Protocol 4: Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.[4][5]

Materials and Reagents:

  • HEK293 cells (or other suitable cell line) stably expressing the target Gq-coupled GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM or other calcium-sensitive dye

  • Probenecid (optional, to prevent dye leakage)

  • Test compounds and control agonist/antagonist

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with kinetic read capabilities and automated injection

Procedure:

  • Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if necessary) in assay buffer according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Detection:

    • Place the assay plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the test compounds or controls into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time is indicative of a change in intracellular calcium concentration. Calculate the response for each compound relative to the control agonist.

Protocol 5: cAMP Assay for Gs- and Gi-Coupled GPCRs

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by the activation of Gs- (increase in cAMP) or Gi-coupled (decrease in cAMP) GPCRs.[6][7]

Materials and Reagents:

  • CHO-K1 cells (or other suitable cell line) stably expressing the target Gs- or Gi-coupled GPCR

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • Forskolin (for Gi-coupled receptors)

  • Test compounds and control agonist/antagonist

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well assay plates

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Plating: Seed the cells into the assay plates and incubate overnight.

  • Compound Treatment:

    • Remove the cell culture medium and add the test compounds or controls diluted in stimulation buffer.

    • For Gi-coupled receptors, a co-stimulation with forskolin is required to induce a measurable level of cAMP that can be inhibited.

    • Incubate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection:

    • Add the lysis buffer provided in the cAMP detection kit to each well.

    • Follow the manufacturer's protocol for the addition of detection reagents (e.g., HTRF donor and acceptor antibodies).

    • Incubate for the recommended time to allow for antibody binding.

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to interpolate the cAMP concentrations in the experimental wells. Calculate the effect of each test compound on cAMP levels.

Conclusion

Cis-4-(aminomethyl)cyclohexanol hydrochloride is a highly valuable and versatile building block for the construction of diverse small molecule libraries for GPCR modulator discovery. Its rigid, three-dimensional scaffold and orthogonally addressable functional groups provide a robust platform for exploring novel chemical space. By employing the detailed synthetic and screening protocols outlined in this guide, researchers can efficiently generate and evaluate new chemical entities with the potential to become next-generation therapeutics targeting the vast and important family of G-protein coupled receptors.

References

  • Mancini, A. D., & Toll, L. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79–89. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Kassack, M. U., & Höfgen, B. (2015). An overview of Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 65-78.
  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41–54.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Application

Application Note: NMR Spectroscopic Analysis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

< Abstract This document provides a comprehensive guide to the structural elucidation of cis-4-(Aminomethyl)cyclohexanol hydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to the structural elucidation of cis-4-(Aminomethyl)cyclohexanol hydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this note details the causality behind experimental choices, from sample preparation to the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results for confirming the compound's specific cis-stereochemistry and overall molecular structure.

Introduction

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl and an aminomethyl group in a cis-1,4-pattern.[1] Its hydrochloride salt form enhances solubility and stability, making it a valuable building block in medicinal chemistry, particularly in the synthesis of mucolytic agents like ambroxol.[1] The precise stereochemistry of the substituents on the cyclohexane ring is critical as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.[1]

NMR spectroscopy is an unparalleled tool for the unambiguous determination of such molecular structures in solution. This application note will guide the user through a systematic NMR analysis to confirm the identity and stereoisomeric purity of cis-4-(Aminomethyl)cyclohexanol hydrochloride. The cyclohexane ring exists predominantly in a chair conformation, and the cis arrangement of the substituents leads to specific spatial relationships and through-bond connectivities that can be definitively established using a suite of NMR experiments.[2]

Experimental Design & Rationale

A multi-faceted NMR approach is necessary for the complete structural assignment. The workflow is designed to build a comprehensive picture of the molecule, from the basic carbon-hydrogen framework to the subtle details of its stereochemistry.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation Prep Dissolve in D₂O H1 ¹H NMR (Proton Environment & Coupling) Prep->H1 C13 ¹³C NMR (Carbon Count) H1->C13 DEPT DEPT-135 (Carbon Multiplicity CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (Proton-Proton Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Analysis Data Integration & Structure Confirmation HMBC->Analysis

Caption: Workflow for NMR analysis.

Protocols

Sample Preparation

The hydrochloride salt form of the analyte necessitates careful solvent selection to ensure complete dissolution and to avoid complex proton exchange phenomena. Deuterium oxide (D₂O) is the solvent of choice.

Protocol:

  • Weigh approximately 10-20 mg of cis-4-(Aminomethyl)cyclohexanol hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.[3][4][5]

  • Ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][6]

  • The final sample height in the tube should be approximately 4-5 cm.[3][5]

  • Cap the NMR tube securely and label it appropriately.

Causality: The use of D₂O is critical for several reasons. Firstly, it solubilizes the hydrochloride salt. Secondly, the labile protons of the hydroxyl (-OH), amine (-NH₃⁺), and the hydrochloride itself will exchange with deuterium, simplifying the ¹H NMR spectrum by removing their signals and associated complex couplings. This allows for a clearer observation of the signals from the cyclohexane ring and aminomethyl group protons.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

1D NMR Experiments:

  • ¹H NMR: Provides information on the number of distinct proton environments and their scalar (J) couplings, which reveals vicinal (three-bond) and geminal (two-bond) relationships.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between carbon types.[7][8][9][10][11] CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[7][10][11]

2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Maps proton-proton couplings, establishing connectivity between adjacent protons. This is essential for tracing the spin systems within the cyclohexane ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹J_CH coupling).[12] This experiment is significantly more sensitive than ¹³C NMR.[12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJ_CH).[12] This is vital for connecting different fragments of the molecule, for instance, linking the aminomethyl group to the cyclohexane ring.

Spectral Interpretation and Data Analysis

The combination of these experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals. The structure and numbering scheme used for assignment is shown below.

Caption: Numbering for NMR assignment.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will be complex due to the overlapping signals of the cyclohexane protons. Key expected features include:

  • H1 (CH-OH): A multiplet shifted downfield due to the deshielding effect of the adjacent oxygen atom.

  • H4 (CH-CH₂NH₃⁺): A multiplet, typically found upfield relative to H1.

  • H7 (CH₂-NH₃⁺): A signal deshielded by the positively charged nitrogen atom.

  • Cyclohexane Protons (H2, H3, H5, H6): A complex series of overlapping multiplets in the aliphatic region. In the cis conformation, the chair form will have both axial and equatorial protons, which have different chemical shifts.[13]

Expected ¹³C and DEPT-135 Spectra

The ¹³C and DEPT-135 spectra provide the carbon backbone information.

Carbon AtomExpected Chemical Shift Range (ppm)DEPT-135 PhaseRationale
C165 - 75Positive (CH)Carbon attached to electronegative oxygen.[14]
C435 - 45Positive (CH)Methine carbon adjacent to the aminomethyl group.
C740 - 50Positive (CH₂)Methylene carbon attached to the ammonium group.
C2, C628 - 38Negative (CH₂)Methylene carbons adjacent to the C1 carbinol carbon.
C3, C520 - 30Negative (CH₂)Methylene carbons adjacent to the C4 methine.

Table 1: Predicted ¹³C and DEPT-135 Data.

2D NMR Correlation Analysis

The 2D spectra are essential for piecing the structural puzzle together.

Caption: Key 2D NMR correlations.

  • COSY Analysis: Will show correlations between H1↔H2/H6, H2/H6↔H3/H5, and H3/H5↔H4, confirming the proton sequence around the ring. A key correlation will be observed between H4 and the H7 protons of the aminomethyl group.

  • HSQC Analysis: Provides the direct one-bond correlations as listed in Table 1, definitively linking each proton signal to its corresponding carbon. For example, the downfield proton signal (H1) will correlate to the downfield carbon signal (C1).

  • HMBC Analysis: This is the final piece of the puzzle. Critical long-range correlations will be observed:

    • The protons of the aminomethyl group (H7) will show a correlation to the C4 carbon of the ring, confirming the attachment point of the side chain.

    • The H4 proton will show correlations to C3/C5 and C2/C6, further confirming its position.

    • The H1 proton will show correlations to C2/C6 and potentially to C3/C5, locking down the position of the hydroxyl group.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of cis-4-(Aminomethyl)cyclohexanol hydrochloride can be achieved. The combination of COSY, HSQC, and HMBC data provides a robust, self-validating system for confirming atomic connectivity and the crucial cis-stereochemical relationship between the substituents. This detailed protocol serves as an authoritative guide for researchers requiring rigorous structural verification of this important synthetic intermediate.

References

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved January 8, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 8, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 8, 2026, from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, December 26). Cyclohexane conformation. In Wikipedia. Retrieved January 8, 2026, from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Incorporation of cis-4-(Aminomethyl)cyclohexanol Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Abstract This technical guide delineates the strategic application of cis-4-(aminomethyl)cyclohexanol hydrochloride as a pivotal structural scaffold in the synthesis of targeted kinase inhibitors. With a primary focus on...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic application of cis-4-(aminomethyl)cyclohexanol hydrochloride as a pivotal structural scaffold in the synthesis of targeted kinase inhibitors. With a primary focus on the Janus kinase (JAK) family of enzymes, we explore the rationale behind the inclusion of the cyclohexanol moiety, its impact on molecular interactions within the ATP-binding pocket, and its contribution to the overall pharmacological profile of the inhibitor. A detailed, field-proven synthetic protocol for a representative JAK inhibitor, modeled after the core structure of Fedratinib, is provided, offering researchers and drug development professionals a comprehensive resource for the practical implementation of this versatile building block.

Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer and autoimmune disorders.[1][2] Kinase inhibitors have emerged as a cornerstone of modern pharmacology, with numerous small molecules gaining FDA approval.[3] A central challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding sites of many kinases share a high degree of structural homology.[1] Consequently, medicinal chemists are increasingly turning to molecular scaffolds that can confer unique binding properties and favorable pharmacokinetics.

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways.[4][5] Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and myeloproliferative neoplasms.[5][6] This has led to the development of several JAK inhibitors, including Fedratinib, a selective JAK2 inhibitor.[7][8] The chemical architecture of these inhibitors is meticulously designed to optimize interactions with the kinase active site.

This guide focuses on the utility of cis-4-(aminomethyl)cyclohexanol hydrochloride, a bifunctional building block that offers a unique combination of a rigid cyclohexyl core, a primary amine for further elaboration, and a hydroxyl group that can engage in crucial hydrogen bonding interactions.

The Role of the cis-4-(Aminomethyl)cyclohexanol Moiety in Kinase Inhibition

The incorporation of a cyclohexyl ring, as seen in analogs of many kinase inhibitors, provides a rigid, three-dimensional scaffold that can effectively occupy hydrophobic pockets within the kinase active site.[4] The cis stereochemistry of the aminomethyl and hydroxyl groups on the cyclohexane ring positions these functional groups in a defined spatial orientation, which can be critical for specific molecular interactions.

Structural Rationale and Binding Interactions

In the context of JAK2 inhibition, the aminomethyl group of the cyclohexyl moiety serves as a key attachment point for the core heterocyclic scaffold of the inhibitor (e.g., a pyrimidine or pyrazole). The cyclohexanol hydroxyl group, in turn, can form hydrogen bonds with backbone residues in the hinge region or with solvent molecules, further anchoring the inhibitor in the ATP-binding pocket. This dual functionality makes cis-4-(aminomethyl)cyclohexanol a highly valuable synthon in the construction of potent and selective kinase inhibitors.

The diagram below illustrates the conceptual integration of the cis-4-(aminomethyl)cyclohexanol scaffold into a generic kinase inhibitor targeting the ATP-binding site.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Kinase Inhibitor ATP ATP Hinge Hinge Region ATP->Hinge H-bonds Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Core Heterocyclic Core Core->Hinge Mimics Adenine H-bonds Amine_Linker Amine Linker Cyclohexanol cis-4-(Aminomethyl)cyclohexanol Moiety Cyclohexanol->Hydrophobic_Pocket van der Waals Interactions Cyclohexanol->Solvent_Front H-bond with Hydroxyl Group Hydroxyl_Group Hydroxyl Group G Start1 2,4-Dichloro-5-methylpyrimidine Step1 Step 1: Nucleophilic Aromatic Substitution Start1->Step1 Start2 4-Methoxyaniline Start2->Step1 Start3 cis-4-(Aminomethyl)cyclohexanol Hydrochloride Step2 Step 2: Buchwald-Hartwig Amination Start3->Step2 Intermediate1 Intermediate 1: 2-Chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine Step1->Intermediate1 Intermediate1->Step2 Final_Product Final Product: Fedratinib Analog Step2->Final_Product

Caption: Synthetic workflow for the preparation of a Fedratinib analog.

Detailed Experimental Procedures

Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine (Intermediate 1)

  • To a stirred solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add 4-methoxyaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid.

Step 2: Synthesis of the Final Product (Fedratinib Analog)

  • To a reaction vessel, add Intermediate 1 (1.0 eq), cis-4-(aminomethyl)cyclohexanol hydrochloride (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product.

Characterization Data (Representative)
CompoundMolecular FormulaCalculated MassObserved Mass (ESI+)Purity (HPLC)
Intermediate 1C₁₂H₁₂ClN₃O249.07250.1 [M+H]⁺>95%
Final ProductC₂₀H₂₈N₄O₂356.22357.2 [M+H]⁺>98%

Structure-Activity Relationship (SAR) Insights

The structural features of kinase inhibitors derived from cis-4-(aminomethyl)cyclohexanol can be systematically modified to probe the structure-activity relationship (SAR).

  • Cyclohexyl Ring Substituents: Introduction of small alkyl groups on the cyclohexyl ring can further probe hydrophobic interactions and potentially enhance selectivity.

  • Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group can modulate solubility and cell permeability. However, this may disrupt crucial hydrogen bonding interactions.

  • Amine Linker Length: Varying the length of the carbon chain between the amine and the cyclohexyl ring can alter the positioning of the core heterocycle within the active site.

The following diagram illustrates key points for SAR exploration.

G cluster_0 SAR Modification Points Inhibitor Kinase Inhibitor Scaffold R1 R1: Heterocyclic Core (e.g., Pyrimidine, Pyrazole) Inhibitor->R1 Core Variation R2 R2: Cyclohexyl Substituents (Hydrophobic Interactions) Inhibitor->R2 Scaffold Decoration R3 R3: Hydroxyl Modification (Solubility, H-bonding) Inhibitor->R3 Pharmacokinetic Tuning

Caption: Key modification points for SAR studies on inhibitors derived from cis-4-(aminomethyl)cyclohexanol.

Conclusion

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its predefined stereochemistry and bifunctional nature allow for the strategic introduction of a rigid scaffold that can effectively engage with the ATP-binding site of kinases like JAK2. The provided synthetic protocol for a Fedratinib analog serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the exploration of novel chemical space in the ongoing quest for more potent and selective kinase inhibitors.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843-862. [Link]

  • Davis, R. R., & Schönbrunn, E. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(5), 2533-2545. [Link]

  • U.S. Food and Drug Administration. (2019). INREBIC (fedratinib) Label. [Link]

  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem Compound Summary for CID 16722836. [Link]

  • ResearchGate. (n.d.). Different chemical structure of pacritinib, ruxolitinib, fedratinib and momelotinib. [Link]

  • Wikipedia. (n.d.). Fedratinib. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. [Link]

  • Tian, Y., Qin, S., Zhang, F., Luo, J., He, X., Sun, Y., & Yang, T. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 817-823. [Link]

  • Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology, and synthesis. Pharmacological Research, 172, 105832. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. [Link]

  • Davis, R. R., & Schönbrunn, E. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(5), 2533–2545. [Link]

  • Tian, Y., Qin, S., Zhang, F., Luo, J., He, X., Sun, Y., & Yang, T. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 817-823. [Link]

  • Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology, and synthesis. Pharmacological Research, 172, 105832. [Link]

  • Davis, R. R., & Schönbrunn, E. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(5), 2533-2545. [Link]

  • U.S. Food and Drug Administration. (2019). INREBIC (fedratinib) Label. [Link]

  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem Compound Summary for CID 16722836. [Link]

  • Tian, Y., Qin, S., Zhang, F., Luo, J., He, X., Sun, Y., & Yang, T. (2021). Discovery of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS medicinal chemistry letters, 12(5), 817-823. [Link]

  • Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Pharmacological research, 172, 105832. [Link]

  • Davis, R. R., & Schönbrunn, E. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of medicinal chemistry, 64(5), 2533–2545. [Link]

  • Wodicka, L. M., & Senderowitz, H. (2022). How protein kinase inhibitors bind to the hinge region of the target protein. Frontiers in Molecular Biosciences, 9, 989537. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for inflammatory diseases. Nature reviews. Drug discovery, 16(12), 843–862. [Link]

  • U.S. Food and Drug Administration. (2019). INREBIC (fedratinib) Label. [Link]

  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem Compound Summary for CID 16722836. [Link]

  • Wodicka, L. M., & Senderowitz, H. (2022). How ligands interact with the kinase hinge. Frontiers in molecular biosciences, 9, 989537. [Link]

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Application

Application Note &amp; Protocol: Streamlined Amide Coupling with cis-4-(Aminomethyl)cyclohexanol hydrochloride for Pharmaceutical Scaffolds

Abstract This technical guide provides a comprehensive, field-proven protocol for the efficient amide coupling of cis-4-(aminomethyl)cyclohexanol hydrochloride with a generic carboxylic acid. Designed for researchers, me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the efficient amide coupling of cis-4-(aminomethyl)cyclohexanol hydrochloride with a generic carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind reagent selection, reaction conditions, and workup procedures. By contextualizing the "how" with the "why," this guide aims to empower scientists to not only replicate the described methodology but also to adapt and troubleshoot their own amide bond formations involving this versatile and increasingly important building block. We will explore two robust protocols utilizing common yet highly effective coupling reagents, HATU and PyBOP, providing a comparative framework for various synthetic needs.

Introduction: The Strategic Importance of the Cyclohexanol Moiety

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in a vast array of small molecule therapeutics.[1][2] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3] The choice of the amine component is critical, as it often imparts key physicochemical properties to the final molecule, such as solubility, metabolic stability, and target engagement.

cis-4-(aminomethyl)cyclohexanol hydrochloride is a particularly valuable building block in this context.[4] Its rigid cyclohexane core introduces a three-dimensional character to otherwise planar molecules, a feature often sought to improve binding affinity and specificity. The presence of both a primary amine and a hydroxyl group offers multiple points for further functionalization, enabling its use as a versatile scaffold in the synthesis of complex molecules.[4] The cis stereochemistry, with the aminomethyl and hydroxyl groups on the same face of the ring, imposes specific conformational constraints that can be exploited in rational drug design.[4]

However, as with any hydrochloride salt of a primary amine, its use in amide coupling requires careful consideration to ensure efficient and clean conversion. The primary challenges include the in-situ liberation of the free amine and the management of the hydroxyl group, which could potentially undergo side reactions. This guide provides a robust framework to navigate these challenges effectively.

Mechanistic Underpinnings of Modern Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[5][6] Modern amide synthesis relies on the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.[5][7]

This activation is typically achieved using "coupling reagents." The most effective of these belong to the phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) salt families.[5][8]

The general mechanism proceeds as follows:

  • Activation: The carboxylic acid reacts with the coupling reagent in the presence of a non-nucleophilic base (e.g., DIEA) to form a highly reactive activated ester intermediate.[5][7] For reagents like HATU and PyBOP, these are OAt (1-hydroxy-7-azabenzotriazole) or OBt (1-hydroxybenzotriazole) esters, respectively.

  • Coupling: The nucleophilic amine attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate.

  • Collapse & Product Formation: The tetrahedral intermediate collapses, expelling the activating group (HOAt or HOBt) as a leaving group and forming the stable amide bond.

The choice of coupling reagent and base is critical for maximizing yield, minimizing side reactions (especially racemization in chiral systems), and ensuring compatibility with other functional groups present in the substrates.[1][7]

Core Experimental Protocols

This section details two reliable protocols for the coupling of cis-4-(aminomethyl)cyclohexanol hydrochloride with a representative carboxylic acid.

3.1. Materials and Reagents

ReagentGradeSupplier (Example)
cis-4-(Aminomethyl)cyclohexanol hydrochloride≥97%Sigma-Aldrich
Carboxylic Acid (R-COOH)As requiredVarious
HATU (Hexafluorophosphate salt)≥98%Sigma-Aldrich
PyBOP (Hexafluorophosphate salt)≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIEA)≥99.5% (Amine synthesis grade)Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)Fisher Scientific
Brine (Saturated aq. NaCl)Fisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU and PyBOP are potent sensitizers; avoid inhalation and skin contact.[9]

  • DIEA and DMF are irritants; handle with care.

3.2. Protocol 1: HATU-Mediated Coupling

HATU is a highly efficient aminium-based coupling reagent known for its rapid reaction times and low rates of racemization, attributable to the formation of the highly reactive OAt ester.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM, depending on solubility) to a concentration of approximately 0.1 M.

  • Reagent Addition: Sequentially add cis-4-(aminomethyl)cyclohexanol hydrochloride (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIEA) (3.0 eq).

    • Rationale: An excess of the amine component can help drive the reaction to completion. Two equivalents of DIEA are required to neutralize the amine hydrochloride salt and the HCl generated during the activation step. An additional equivalent ensures the reaction medium remains basic, which is optimal for the coupling.[1][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Quenching & Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by water (1x), and finally brine (1x).[10] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes.

3.3. Protocol 2: PyBOP-Mediated Coupling

PyBOP is a phosphonium-based coupling reagent that is an excellent alternative to HATU. It is generally considered safer than its predecessor, BOP, as it does not produce the highly carcinogenic byproduct HMPA.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 eq) and cis-4-(aminomethyl)cyclohexanol hydrochloride (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

  • Reagent Addition: Add PyBOP (1.2 eq) to the solution, followed by the dropwise addition of DIEA (3.0 eq).

    • Rationale: A slight excess of PyBOP ensures complete activation of the carboxylic acid. The order of addition—adding the base last—is a common practice for phosphonium salt-mediated couplings.[1]

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C) and monitor by TLC or LC-MS for the disappearance of the limiting reagent (typically 2-8 hours).

  • Workup: The workup procedure is identical to that described for the HATU protocol (Section 3.2, Step 5). The phosphonium byproducts are generally water-soluble and are removed during the aqueous washes.[11]

  • Purification: Purify the crude product by flash column chromatography as described previously.

Visualization of Key Processes

4.1. General Amide Coupling Workflow

The following diagram illustrates the overall experimental sequence from starting materials to the purified product.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Carboxylic Acid + cis-4-(Aminomethyl)cyclohexanol HCl Solvent Dissolve in Anhydrous DMF/DCM Start->Solvent Reagents Add Coupling Reagent (HATU or PyBOP) + DIEA Solvent->Reagents Stir Stir at Room Temp Reagents->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Dilute with EtOAc Monitor->Quench Wash Aqueous Washes (NaHCO3, H2O, Brine) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify End Purified Amide Product Purify->End

Caption: A streamlined workflow for amide coupling.

4.2. Simplified Reaction Mechanism

This diagram outlines the core chemical transformations during the coupling process.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation RCOOH R-COOH ActiveEster R-CO-OAt / R-CO-OBt (Activated Ester) RCOOH->ActiveEster + CouplingReagent HATU / PyBOP + DIEA CouplingReagent->ActiveEster Amide Final Amide Product ActiveEster->Amide + Amine Amine Free Amine (from HCl salt + DIEA)

Caption: The two-step mechanism of amide bond formation.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial. Alternatively, adding a further portion of the coupling reagent and base can help drive it to completion. Ensure all reagents and solvents are truly anhydrous, as water can hydrolyze the activated intermediate.

  • Hydroxyl Group Reactivity: The cyclohexanol hydroxyl group is a secondary alcohol and is generally not reactive enough to compete with the primary amine under these conditions. However, for highly sensitive substrates or prolonged reaction times at elevated temperatures, protection of the alcohol (e.g., as a silyl ether) may be considered, though it is typically unnecessary.[12][13]

  • Byproduct Removal: The aqueous workup is crucial for removing the majority of the reaction byproducts.[10][11] If purification remains difficult, a reverse-phase chromatography approach may be necessary for polar products.

  • Choice of Base: DIEA is preferred over triethylamine as it is more sterically hindered and therefore less nucleophilic, reducing the risk of unwanted side reactions.[14]

Conclusion

The protocols detailed herein, utilizing either HATU or PyBOP, represent robust and high-yielding methods for the synthesis of amides from cis-4-(aminomethyl)cyclohexanol hydrochloride. By understanding the underlying principles of carboxylic acid activation and the specific roles of each reagent, researchers can confidently employ this versatile building block in the synthesis of novel chemical entities. The choice between HATU and PyBOP will often depend on laboratory availability, cost, and the specific demands of the substrate, with HATU generally offering faster reaction times. Both pathways, however, provide a reliable entry into complex scaffolds essential for modern drug discovery.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. RSC Advances, 10(44), 26345-26357. Available at: [Link]

  • University of Calgary. Ch27: Peptide synthesis. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Reddit. HATU/PyBOP coupling procedure question. Available at: [Link]

  • Bio-Rad. Amide Workup. Available at: [Link]

  • Wikipedia. Triethylamine. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Welcome to the technical support center for the synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.

I. Overview of Synthesis

The synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride is a critical process in the development of various pharmaceutical agents, including mucolytics like ambroxol hydrochloride.[1] The primary synthetic routes typically involve the reduction of a suitable precursor, followed by salt formation. A common pathway is the catalytic hydrogenation of a cyanocyclohexane derivative or the reduction of a nitromethyl group.[1] Achieving a high yield of the desired cis-isomer requires careful control over reaction conditions to minimize the formation of the trans-isomer and other byproducts.

Reaction Pathway Visualization

Below is a generalized workflow for the synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride.

Synthesis_Workflow Start Start Precursor Precursor (e.g., 4-cyanocyclohexanone) Start->Precursor Reduction Stereoselective Reduction (e.g., Catalytic Hydrogenation) Precursor->Reduction Intermediate cis-4-(aminomethyl)cyclohexanol Reduction->Intermediate Salt_Formation HCl Addition Intermediate->Salt_Formation Product cis-4-(Aminomethyl)cyclohexanol Hydrochloride Salt_Formation->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride.

II. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Question 1: My reaction is producing a low yield of the desired cis-isomer and a significant amount of the trans-isomer. What factors control the stereoselectivity of the reduction?

Answer:

The stereochemical outcome of the reduction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The formation of the cis versus trans isomer is governed by the steric hindrance of the catalyst's approach to the substrate.

Causality and Solutions:

  • Catalyst Selection: The choice of catalyst is paramount. For the reduction of a ketone or oxime precursor, bulky catalysts or those with specific surface properties can favor the formation of one isomer over the other. Raney Nickel and certain platinum or palladium catalysts on a carbon support are commonly used.[2] Experimenting with different catalysts is often necessary to find the optimal one for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and its interaction with the catalyst surface. Protic solvents like ethanol or methanol are often used in these hydrogenations. Varying the solvent or using a mixture of solvents can alter the diastereomeric ratio.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which in many cases is the trans-isomer. However, kinetic control at lower temperatures can sometimes favor the cis-product. It is crucial to carefully control and monitor the reaction temperature. A systematic study of the temperature profile of your reaction is recommended.

Troubleshooting Workflow:

Stereoselectivity_Troubleshooting Start Low cis:trans Ratio Catalyst Evaluate Catalyst - Raney Ni vs. Pt/C vs. Pd/C - Catalyst loading Start->Catalyst Solvent Optimize Solvent - Polarity (e.g., EtOH, MeOH, THF) - Solvent mixtures Catalyst->Solvent Temperature Adjust Temperature - Lower temperature for kinetic control - Monitor for thermodynamic product Solvent->Temperature Pressure Vary H2 Pressure (for hydrogenation) Temperature->Pressure Result Improved cis:trans Ratio Pressure->Result

Caption: Troubleshooting workflow for improving the cis:trans isomer ratio.

Question 2: I am observing incomplete conversion of my starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient hydrogen pressure (in catalytic hydrogenations), or suboptimal reaction time and temperature.

Causality and Solutions:

  • Catalyst Activity: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure all reagents and solvents are of high purity. The catalyst itself may have low activity; using a fresh batch or a different type of catalyst can be beneficial. Catalyst loading is also a critical parameter; increasing the catalyst-to-substrate ratio can improve conversion rates.

  • Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen gas is a key driving force. If the reaction is sluggish, increasing the hydrogen pressure (within the safety limits of your equipment) can significantly enhance the reaction rate.

  • Reaction Time and Temperature: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Increasing the temperature can also increase the reaction rate, but be mindful of potential side reactions and changes in stereoselectivity.

Data Summary for Reaction Optimization:

ParameterTypical RangeTroubleshooting Action
Catalyst Loading 1-10 mol%Increase loading if conversion is low.
H₂ Pressure 1-50 barIncrease pressure to enhance rate.
Temperature 25-80 °CIncrease temperature cautiously.
Reaction Time 2-24 hoursMonitor reaction and extend time as needed.
Question 3: The purification of the final hydrochloride salt is difficult, and I am getting a low recovery. What is the best way to purify the product?

Answer:

Purification of aminocyclohexanol derivatives can be challenging due to their high polarity and water solubility. Recrystallization is the most common method for purifying the hydrochloride salt.

Causality and Solutions:

  • Solvent System for Recrystallization: The choice of solvent is critical for successful recrystallization. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For cis-4-(aminomethyl)cyclohexanol hydrochloride, mixtures of alcohols (like isopropanol or ethanol) and ethers (like diethyl ether) or esters (like ethyl acetate) are often effective.

  • Control of Crystallization: Slow cooling of the saturated solution will promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product. Seeding the solution with a small crystal of the pure product can also induce crystallization and improve purity.

  • Washing the Crystals: After filtration, it is important to wash the crystals with a cold, non-polar solvent to remove any residual mother liquor and soluble impurities.

Experimental Protocol: Recrystallization

  • Dissolve the crude cis-4-(aminomethyl)cyclohexanol hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • If the solution is colored, you can treat it with a small amount of activated carbon and then filter it hot through a pad of celite.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

III. Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride?

A1: Common precursors include 4-cyanocyclohexanone, cis-4-(nitromethyl)cyclohexanol, or other cyclohexanol derivatives with a suitable functional group at the 4-position that can be converted to an aminomethyl group.[1] The choice of starting material often depends on its commercial availability and the desired synthetic route.

Q2: What is a typical overall yield for this synthesis?

A2: With an optimized protocol, it is possible to achieve overall yields in the range of 60-80%. However, the yield is highly dependent on the specific synthetic route, the efficiency of each step, and the purity of the final product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Catalytic hydrogenations involve flammable hydrogen gas and should be carried out in a well-ventilated fume hood with appropriate safety measures, including the use of a blast shield. The catalysts themselves, particularly Raney Nickel, can be pyrophoric and must be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q4: Can enzymatic methods be used for this synthesis?

A4: Yes, biocatalytic methods are emerging as a green and highly selective alternative. For instance, a combination of a ketoreductase and an amine transaminase can be used for the stereoselective synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione.[3][4] These enzymatic cascades can offer excellent diastereoselectivity.

IV. References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Google Patents. Production of trans-4-amino-cyclohexanol from paracetamol.

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis and Handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and analysis of this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing cis-4-(Aminomethyl)cyclohexanol hydrochloride?

When synthesizing cis-4-(Aminomethyl)cyclohexanol hydrochloride, you should be vigilant for three primary classes of impurities:

  • Stereoisomers: The most prevalent and often most difficult to separate impurity is the trans-isomer of 4-(aminomethyl)cyclohexanol. The formation of the trans-isomer is a common side reaction, and due to its similar physical properties, it can be challenging to remove through standard crystallization procedures.[1]

  • Process-Related Impurities: These are impurities that arise directly from the chosen synthetic route. They can include unreacted starting materials, such as cis-4-(nitromethyl)cyclohexanol if you are performing a reduction, and byproducts of side reactions like oxidation, which can lead to the formation of cyclohexanone derivatives.[2]

  • Residual Reagents and Solvents: It is also crucial to consider impurities from the manufacturing process, such as residual solvents, catalysts (e.g., palladium on carbon), and any excess reagents used during the synthesis.

Q2: I'm seeing a significant amount of the trans-isomer in my final product. What are the likely causes and how can I minimize its formation?

The presence of the trans-isomer is a common challenge. Its formation can be influenced by several factors during the synthesis:

  • Thermodynamic Equilibration: Depending on the reaction conditions (e.g., high temperatures, prolonged reaction times, or the presence of certain catalysts), the initially formed cis-isomer can potentially equilibrate to the more thermodynamically stable trans-isomer.

  • Non-Stereoselective Reduction: If your synthesis involves the reduction of a planar precursor, such as a cyclohexanone derivative, the reducing agent may not be completely stereoselective, leading to a mixture of cis and trans products.

  • Starting Material Purity: The isomeric purity of your starting materials will directly impact the purity of your final product. Ensure you are starting with a high-purity cis-isomer if the stereocenter is already established in your starting material.

To minimize the formation of the trans-isomer, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to avoid conditions that might favor isomerization.

  • Choose a Stereoselective Synthesis: Employing a highly stereoselective synthetic route is the most effective way to ensure the desired cis configuration. For example, enzymatic reactions using keto reductases and amine transaminases have been shown to produce specific isomers with high diastereomeric ratios.[3][4]

  • Purification Strategy: Standard recrystallization may be insufficient for separating cis and trans isomers due to their tendency to co-crystallize.[1] A potential strategy, adapted from similar compounds, is to exploit differences in the formation of hydrates or solvates during crystallization, which can selectively favor the crystallization of one isomer.[1]

Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a systematic approach to identifying and addressing common side reactions and impurities.

Problem 1: An unexpected peak is observed in my HPLC or GC analysis.

Step 1: Characterize the Unknown Peak

  • Mass Spectrometry (MS): The first step is to obtain a mass spectrum of the unknown peak. This will provide the mass-to-charge ratio (m/z) of the impurity, which is crucial for proposing a molecular formula and potential structure.

  • Comparison to Known Impurities: Compare the m/z and retention time of the unknown peak to the expected masses of potential impurities listed in the table below.

Step 2: Investigate the Source of the Impurity

  • Analyze Starting Materials: Run an analysis of your starting materials to ensure the impurity was not present from the beginning.

  • Review Reaction Conditions: Scrutinize your reaction conditions. Was the temperature too high? Was the reaction run for too long? Was the atmosphere inert if required?

  • Consider Degradation: The compound may degrade under certain storage or analytical conditions.[2] For instance, some aminocyclohexanol derivatives can be sensitive to air oxidation.

Step 3: Implement Corrective Actions

  • Modify Synthesis: Adjust reaction parameters such as temperature, reaction time, or catalyst to minimize the formation of the side product.

  • Improve Purification: Develop a more effective purification method. This may involve exploring different crystallization solvents, using chromatography, or employing a derivatization/de-derivatization strategy to facilitate separation.

Problem 2: My product is discolored or shows signs of degradation.

Discoloration can be an indicator of impurities, often arising from oxidation or other degradation pathways.

  • Protect from Air: Handle and store cis-4-(Aminomethyl)cyclohexanol hydrochloride under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Control Storage Conditions: Store the compound at the recommended temperature, typically 2-8°C, and protect it from light.[5]

  • Use High-Purity Solvents: Ensure that the solvents used in your reactions and purifications are of high purity and are degassed if necessary to remove dissolved oxygen.

Analytical Protocols and Data

Table 1: Common Impurities and Recommended Analytical Methods
Impurity ClassPotential ImpuritiesRecommended Analytical Method(s)Key Considerations
Stereoisomers trans-4-(Aminomethyl)cyclohexanolChiral HPLC, GC-MS (after derivatization)Baseline separation of isomers is critical.
Oxidation Products 4-(Aminomethyl)cyclohexanoneLC-MS, GC-MSCan form during synthesis or storage.
Over-reduction Products 4-MethylcyclohexanolGC-MSPossible if a strong reducing agent is used.
Starting Materials e.g., cis-4-(Nitromethyl)cyclohexanolLC-MS, HPLC-UVMonitor for complete conversion of starting material.
Byproducts Diols, Diamines (in enzymatic synthesis)LC-MS, GC-MSDependent on the specific synthetic route.[3]
Protocol: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of cis-4-(Aminomethyl)cyclohexanol hydrochloride and its impurities. Optimization may be required based on your specific instrumentation and the nature of the impurities.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm and positive ion mode electrospray ionization (ESI) for MS.

Visualizing Reaction and Troubleshooting Workflows

Diagram 1: Synthetic Pathway and Potential Side Reactions

G cluster_synthesis Synthesis cluster_side_reactions Potential Side Reactions Start_Material cis-4-(Nitromethyl)cyclohexanol Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Start_Material->Reduction Product cis-4-(Aminomethyl)cyclohexanol Reduction->Product Isomerization Isomerization Reduction->Isomerization High Temp/ Long Time Oxidation Oxidation Product->Oxidation Air/Impurities Trans_Isomer trans-Isomer Isomerization->Trans_Isomer Ketone_Byproduct Cyclohexanone Derivative Oxidation->Ketone_Byproduct

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Start Unexpected Peak in Chromatogram Analyze_MS Acquire Mass Spectrum (MS) of the impurity Start->Analyze_MS Propose_Structure Propose Potential Structure based on m/z Analyze_MS->Propose_Structure Compare Compare with Known Side Products Propose_Structure->Compare Known_Impurity Known Impurity Identified Compare->Known_Impurity Match Unknown_Impurity Impurity is Novel Compare->Unknown_Impurity No Match Optimize_Synthesis Optimize Synthetic Conditions Known_Impurity->Optimize_Synthesis Further_Characterization Perform Further Structural Elucidation (e.g., NMR) Unknown_Impurity->Further_Characterization Improve_Purification Develop a More Effective Purification Optimize_Synthesis->Improve_Purification

Caption: Troubleshooting workflow for impurity identification.

References

  • Google Patents. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Semantic Scholar. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges with cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile building block. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of cis-4-(Aminomethyl)cyclohexanol hydrochloride, offering explanations for the underlying causes and providing actionable solutions.

FAQ 1: My primary challenge is separating the cis and trans isomers. What is the most effective strategy?

Answer: The separation of cis and trans isomers of 4-(Aminomethyl)cyclohexanol is a critical and often challenging step. The choice of method depends on the scale of your synthesis and the required purity.

  • For Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[1][2] To enhance separation and detection, derivatization of the amino group is often employed.[3] Reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazol (NBD-Cl) or di-tert-butyl dicarbonate (Boc anhydride) can be used for this purpose.[3]

  • For Preparative Separation:

    • Fractional Crystallization: This is a common technique for separating diastereomers. The success of this method relies on the differential solubility of the cis and trans isomers in a particular solvent system. For the related compound, trans-4-aminocyclohexanol, a patented method involves making an aqueous solution of the isomer mixture alkaline (pH > 13.5) and then cooling it to selectively crystallize the trans isomer.[1] A similar principle of exploiting solubility differences can be applied to the hydrochloride salt of the aminomethyl derivative.

    • Column Chromatography: While potentially more laborious for large quantities, column chromatography using a silica or alumina stationary phase can be effective for separating the isomers.[4] The choice of eluent is crucial and typically involves a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane).

FAQ 2: I'm observing an oily residue ("oiling out") instead of crystals during recrystallization. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities significantly depresses the melting point.[5] For hydrochloride salts, which can be hygroscopic, absorbed moisture can also contribute to this issue.[6]

Troubleshooting Steps:

  • Increase Solvent Volume: The oil may be a supersaturated solution. Try adding a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.[5]

  • Lower the Cooling Rate: Rapid cooling can favor oil formation over crystallization.[7] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solvent System Modification: If a single solvent isn't working, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. For hydrochloride salts, solvents like isopropanol or ethanol with the addition of an anti-solvent like diethyl ether can be effective.[8]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[5][9] If you have a small amount of pure solid (a seed crystal), adding it to the cooled solution can initiate crystallization.[5][9]

FAQ 3: My final product has low purity, with persistent impurities detected by NMR/LC-MS. What are the likely sources and how can I remove them?

Answer: Impurities in the final product can originate from starting materials, side reactions, or decomposition.[10] For cis-4-(Aminomethyl)cyclohexanol hydrochloride, common impurities include the trans-isomer, unreacted starting materials from the synthesis (e.g., cis-4-(Nitromethyl)cyclohexanol), and byproducts from the reduction step.[11]

Purification Strategies:

  • Acid-Base Extraction: If the impurities are not basic, you can dissolve your crude product in a suitable organic solvent and wash it with a dilute aqueous acid. Then, neutralize the aqueous layer with a base and extract your purified free amine into an organic solvent. The hydrochloride salt can then be reformed.

  • Activated Charcoal Treatment: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb them.[8] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Washing the Crystalline Product: Sometimes, impurities are simply on the surface of your crystals. Washing the filtered crystals with a small amount of cold, fresh recrystallization solvent can remove these. For hydrochloride salts, washing with a non-polar solvent like diethyl ether or hexane can be effective in removing organic, non-polar impurities.[8]

FAQ 4: I am struggling to induce crystallization of the hydrochloride salt. What techniques can I try?

Answer: Failure to crystallize can be due to several factors, including high solubility in the chosen solvent, the presence of impurities inhibiting crystal lattice formation, or supersaturation.[9]

Inducement Techniques:

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[5][9] This can be done on a rotary evaporator or by gently blowing a stream of inert gas over the solution.

  • Introduce an Anti-Solvent: Add a solvent in which your compound is insoluble (an anti-solvent) dropwise to your solution until it becomes cloudy.[9] Then, add a few drops of the original solvent to clarify the solution and allow it to stand.

  • Reduce the Temperature: Ensure the solution is thoroughly cooled.[9] Placing it in an ice bath or even a freezer can promote crystallization.

  • Mechanical Agitation: Vigorous stirring or sonication can sometimes provide the energy needed to initiate nucleation and crystallization.

Section 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key purification and analysis workflows, along with data presentation to guide your experimental design.

Protocol 1: Recrystallization of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7][12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[12] Slow cooling is crucial for the formation of pure, well-defined crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Example Recrystallization Solvent Systems

Solvent SystemSuitabilityNotes
Isopropanol/WaterGoodThe hydrochloride salt has good solubility in hot aqueous isopropanol and lower solubility upon cooling.
EthanolFair to GoodMay require a larger volume of solvent.
Methanol/Diethyl EtherGoodUse as a solvent/anti-solvent system. Dissolve in minimal hot methanol and add diethyl ether.
Protocol 2: Analytical Isomer Separation by HPLC after Derivatization

This protocol outlines a general method for the analysis of cis and trans isomers.

  • Derivatization:

    • Prepare a solution of your sample in a suitable buffer (e.g., borate buffer, pH 7.5).

    • Add a solution of the derivatizing agent (e.g., DMQC-OSu in acetonitrile) to the sample solution.

    • Incubate the mixture at a controlled temperature (e.g., 50°C) for a specific time (e.g., 40 minutes) to ensure complete reaction.

    • Cool the reaction mixture to room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).

    • Detection: UV or fluorescence, depending on the derivatizing agent used.

  • Analysis: The cis and trans isomers should elute as distinct peaks. The ratio of their peak areas can be used to determine the isomeric purity of your sample.[2]

Section 3: Visualizing the Workflow

To aid in understanding the decision-making process during purification, the following diagrams illustrate key workflows.

Troubleshooting Crystallization

G start Start Recrystallization: Dissolve crude solid in minimum hot solvent cool Cool solution slowly to room temperature start->cool observe Observe for crystals cool->observe crystals Crystals form observe->crystals Yes no_crystals No crystals form observe->no_crystals No oiling_out Oiling out occurs observe->oiling_out Oil forms ice_bath Place in ice bath crystals->ice_bath troubleshoot_no_xtals Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent 4. Add anti-solvent no_crystals->troubleshoot_no_xtals troubleshoot_oil Troubleshoot: 1. Reheat and add more solvent 2. Change solvent system 3. Cool even slower oiling_out->troubleshoot_oil collect Collect crystals by filtration ice_bath->collect troubleshoot_no_xtals->observe troubleshoot_oil->cool

Caption: A decision tree for troubleshooting common crystallization problems.

Isomer Purification Strategy

G start Crude product containing cis/trans isomers analysis Analyze isomer ratio (e.g., by derivatization-HPLC) start->analysis decision Is preparative separation required? analysis->decision end_product Product meets purity specifications decision->end_product No separation_method Choose separation method decision->separation_method Yes fractional_xtal Fractional Crystallization (for larger scale) separation_method->fractional_xtal Scale > grams column_chrom Column Chromatography (for smaller scale or difficult separations) separation_method->column_chrom Scale < grams fractional_xtal->analysis Analyze fractions column_chrom->analysis Analyze fractions

Caption: A workflow for selecting an appropriate isomer separation strategy.

References

  • Ferber, E., & Brückner, H. (1939). Zur Kenntnis der 4-Amino-cyclohexanole. Berichte der deutschen chemischen Gesellschaft (A and B Series), 72(5), 995–1002.
  • Gómez, L., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10896-10905.
  • Sviatenko, O., et al. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Freidlin, L. Kh., et al. (1976). Hydrogenation of p-aminophenol on a ruthenium catalyst. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 25, 952–958.
  • Fraser, R. R., & Swingle, R. B. (1970). Conformational analysis of the 4-aminocyclohexanols. Canadian Journal of Chemistry, 48(13), 2065–2074.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Semantic Scholar. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
  • Deshmukh, R. S., et al. (2012). Impurity profile in pharmaceutical substances- a comprehensive review. International Journal of Pharmacy and Biological Sciences, 2(4), 338-353.
  • Crysdot LLC. (n.d.). cis-4-(Aminomethyl)cyclohexanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

Sources

Optimization

assessing the stability of cis-4-(Aminomethyl)cyclohexanol hydrochloride under various conditions

Technical Support Center: Stability of cis-4-(Aminomethyl)cyclohexanol Hydrochloride Prepared by the Senior Application Scientist Team Welcome to the technical support guide for cis-4-(Aminomethyl)cyclohexanol hydrochlor...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 1236132-25-4).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing and ensuring the stability of this versatile chemical intermediate. We will address common questions and provide robust protocols for stress testing to help you anticipate and troubleshoot potential degradation issues in your experiments.

Section 1: General Handling, Storage, and Preliminary Troubleshooting (FAQs)

Proper handling and storage are the first line of defense in maintaining the integrity of cis-4-(Aminomethyl)cyclohexanol hydrochloride.

Q1: What are the optimal storage conditions for cis-4-(Aminomethyl)cyclohexanol hydrochloride to ensure its long-term stability?

A1: To maintain the purity and stability of the compound, it should be stored at 2–8°C in a tightly sealed container.[1][3] For enhanced protection, especially for long-term storage, storing under an inert nitrogen atmosphere is recommended to prevent potential oxidation and degradation from atmospheric moisture, as the compound can be hygroscopic.[1] For reference standards or critical samples, lyophilization followed by storage in amber vials with a desiccant (e.g., silica gel) provides maximum stability.[1]

Q2: I've observed a decrease in the purity of my solid-state sample, which was stored under recommended conditions. What could be the cause?

A2: While the compound is generally stable in the solid state, a purity drop could indicate several issues. First, verify that the container seal was not compromised, as this could expose the compound to moisture and atmospheric oxygen. The aminomethyl group is susceptible to slow oxidation over time.[4][5] Second, consider the possibility of contamination from laboratory equipment or the sampling environment. Finally, ensure the storage temperature has remained consistently within the 2–8°C range, as temperature fluctuations can accelerate degradation processes.[6]

Q3: My sample is in an aqueous solution for an experiment and is showing new peaks on the HPLC chromatogram after only a few hours at room temperature. Is this expected?

A3: Yes, this is a plausible scenario. While the solid-state hydrochloride salt is relatively stable, amine compounds in solution can be more susceptible to degradation, particularly oxidative degradation if the solution is not de-gassed or if it contains trace metal ion impurities that can catalyze oxidation.[5] Furthermore, depending on the pH of your solution, hydrolysis, though slower, cannot be entirely ruled out. It is crucial to use freshly prepared solutions for experiments or to conduct solution-state stability studies to define an acceptable use window.

Section 2: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development and is mandated by regulatory bodies like the ICH to understand degradation pathways and develop stability-indicating analytical methods.[6][7] These studies intentionally expose the compound to harsh conditions to accelerate degradation.[4] A typical target is to achieve 10-30% degradation, which provides sufficient quantities of degradation products for detection and characterization without being overly destructive.[6]

Workflow for Forced Degradation Studies

Below is a generalized workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) control Prepare 'Time Zero' Control Sample (Dilute stock to working conc.) prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (Dry Heat) (e.g., 80°C, Solid State) photo Photolytic (ICH Q1B Light Conditions) sampling Sample at Time Points (e.g., 2, 4, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze via Stability-Indicating HPLC-PDA/MS Method neutralize->analyze compare Compare Stressed Samples to 'Time Zero' Control analyze->compare mass_balance Calculate Mass Balance (% Assay + % Impurities) compare->mass_balance peak_purity Assess Peak Purity of Parent Compound mass_balance->peak_purity

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation (Acid & Base)
  • Why it matters: Hydrolysis targets functional groups susceptible to cleavage by water, catalyzed by acid or base.[4] For cis-4-(Aminomethyl)cyclohexanol, while the core structure is robust, extreme pH conditions can promote unforeseen degradation pathways.

  • Experimental Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or a 50:50 water:methanol mix).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots (base samples with HCl, acid samples with NaOH) to halt the reaction.

    • Dilute to the target concentration for HPLC analysis.

  • Troubleshooting FAQ:

    • Q: No degradation is observed even after 24 hours at 60°C. What should I do?

    • A: The compound is likely stable under these conditions. To induce degradation, you can increase the stress level by using a higher acid/base concentration (e.g., 1 M HCl/NaOH) or a higher temperature (e.g., 80°C), or extend the study duration.[6]

Oxidative Degradation
  • Why it matters: The primary amine in the aminomethyl group is a prime target for oxidation, which is a common degradation pathway for many pharmaceuticals.[4] Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for these studies.[8]

  • Experimental Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add a sufficient volume of hydrogen peroxide to achieve a final concentration of approximately 3% H₂O₂.

    • Maintain the solution at room temperature, protected from light.

    • Monitor the reaction by taking samples at various time points (e.g., 1, 2, 4, 8 hours), as oxidation can be rapid.

    • Dilute samples directly for HPLC analysis.

  • Troubleshooting FAQ:

    • Q: The degradation is too rapid, and the parent peak is almost gone within an hour. How can I control this?

    • A: Reduce the stress. Lower the concentration of H₂O₂ (e.g., to 0.5-1%) or conduct the experiment at a lower temperature (e.g., in an ice bath) to slow the reaction kinetics.

Thermal Degradation
  • Why it matters: Thermal stress assesses the stability of the compound at elevated temperatures, simulating potential excursions during manufacturing or storage.[4][6] This is typically performed on the solid drug substance.

  • Experimental Protocol:

    • Place a thin layer of the solid compound in an open glass vial.

    • Heat the sample in a calibrated oven at a high temperature (e.g., 80°C or a temperature just below its melting point of ~193-200°C).[3]

    • After a set period (e.g., 24, 48, 72 hours), remove the sample.

    • Allow it to cool, then accurately weigh and dissolve it in a suitable solvent to prepare for HPLC analysis.

    • Compare the result to an unstressed control sample.

Photostability
  • Why it matters: Exposure to light can provide the energy to induce photochemical degradation. ICH Q1B guidelines provide a standardized approach for photostability testing.[7]

  • Experimental Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a standardized output of both UV and visible light.

    • The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, analyze both the light-exposed and dark control samples by HPLC. Significant degradation in the exposed sample compared to the dark control indicates photosensitivity.

Section 3: Analytical Method Development and Data Interpretation

A robust analytical method is essential to accurately assess stability. The method must be "stability-indicating," meaning it can separate the intact compound from all potential degradation products.[6]

Q: How do I develop a stability-indicating HPLC method for cis-4-(Aminomethyl)cyclohexanol hydrochloride?

A: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the primary tool.[8][9]

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: Since the analyte is polar, a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) is common. Gradient elution is often necessary to resolve early-eluting polar degradants from the parent compound.

  • Detection: The compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-210 nm) is required. A PDA detector is crucial as it allows for peak purity analysis, which helps confirm that the main peak is not co-eluting with any degradants.

  • Method Validation: Once developed, the method's specificity is demonstrated by analyzing the samples from your forced degradation studies. The method should show baseline resolution between the parent peak and all degradation products.

Table 1: Example HPLC Parameters for Stability Indicating Method
ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar degradants and the parent compound.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detector PDA at 205 nmLow wavelength needed due to lack of strong chromophore.
Injection Vol. 10 µLStandard volume.
Interpreting the Results

Successful stability assessment relies on careful data interpretation.

Degradation_Logic cluster_stress Applied Stress Condition cluster_products Potential Degradation Products parent cis-4-(Aminomethyl)cyclohexanol (Parent Compound) acid_stress Acidic Hydrolysis parent->acid_stress base_stress Basic Hydrolysis parent->base_stress ox_stress Oxidative Stress (H₂O₂) parent->ox_stress thermal_stress Thermal Stress parent->thermal_stress hydrolysis_prod Hydrolysis Products acid_stress->hydrolysis_prod may lead to base_stress->hydrolysis_prod may lead to ox_prod Oxidation Products (e.g., N-oxides) ox_stress->ox_prod likely leads to thermal_prod Thermal Degradants thermal_stress->thermal_prod may lead to

Caption: Logic diagram of potential degradation pathways.

Your primary goals are:

  • Identify Degradation Pathways: Determine which conditions cause the compound to degrade.[10]

  • Quantify Degradation: Calculate the percentage loss of the parent compound and the formation of impurities over time.

  • Mass Balance: A good stability study should have a mass balance close to 100% (sum of the assay of the parent compound and the area percentages of all degradation products). A significant deviation may indicate that some degradants are not being detected by your method.

  • Structural Elucidation: For significant degradation products, techniques like LC-MS are invaluable for determining their molecular weights and structures.[10][11]

By following these guidelines, you can build a comprehensive stability profile for cis-4-(Aminomethyl)cyclohexanol hydrochloride, ensuring the integrity of your research and development activities.

References

  • Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics. (n.d.).
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Benchchem. (n.d.). cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4.
  • Sigma-Aldrich. (n.d.). cis-4-Amino-cyclohexanol hydrochloride 97%.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Sigma-Aldrich. (n.d.). cis-4-Amino-cyclohexanol hydrochloride 97%.
  • ChemShuttle. (n.d.). trans-4-(aminomethyl)cyclohexanol hydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). cis-4-Methylcyclohexanol.
  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Synquest Labs. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis- and trans- mixture).
  • Crysdot LLC. (n.d.). cis-4-(Aminomethyl)cyclohexanol hydrochloride - Aliphatic Hydrocarbon.
  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • Sigma-Aldrich. (n.d.). CIS-4-(AMINOMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE | 3667-38-7.
  • Sigma-Aldrich. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid | 1197-17-7.
  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • Key Organics. (n.d.). cis-4-(aminomethyl)cyclohexanol hcl | MFCD27956894 | C7H16ClNO.
  • Biosynth. (n.d.). 4-(aminomethyl)cyclohexanol hcl | 1394042-77-3 | UFC04277.
  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • ResearchGate. (2025, October 30). (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture.
  • ResearchGate. (n.d.). A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate | Request PDF.
  • TCI Chemicals. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride.

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Welcome to the technical support center for optimizing coupling reactions with cis-4-(aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with cis-4-(aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of amide bond formation with this versatile building block. Here, we address common challenges and provide practical, field-proven solutions to streamline your synthetic workflows.

cis-4-(Aminomethyl)cyclohexanol is a valuable bifunctional molecule featuring a primary amine and a primary alcohol on a cyclohexane scaffold.[1] Its hydrochloride salt form necessitates careful consideration of reaction conditions to achieve high yields and purity.[1] This guide will delve into the critical parameters of coupling reactions, from reagent selection to purification, empowering you to overcome common hurdles in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of cis-4-(aminomethyl)cyclohexanol hydrochloride with carboxylic acids.

Question 1: My coupling reaction shows low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a coupling reaction involving cis-4-(aminomethyl)cyclohexanol hydrochloride can stem from several factors. Let's break down the potential culprits and their solutions:

  • Incomplete Neutralization of the Amine Hydrochloride: The starting material is a hydrochloride salt, meaning the primary amine is protonated and thus non-nucleophilic. A base is required to liberate the free amine for it to react with the activated carboxylic acid.[2]

    • Solution: Ensure you are using a sufficient amount of a suitable base. Typically, at least two equivalents of a non-nucleophilic tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) are recommended. One equivalent neutralizes the hydrochloride salt, and the other facilitates the coupling reaction itself.[3][4]

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] An activating agent is crucial.

    • Solution: Choose an appropriate coupling reagent. For sterically unhindered primary amines like this one, a variety of reagents can be effective. See the FAQ section for a detailed comparison. If you are using a carbodiimide reagent like DCC or EDC, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more reactive activated ester and minimize side reactions.[4][6][7]

  • Steric Hindrance: While the amine in cis-4-(aminomethyl)cyclohexanol is primary and relatively accessible, the carboxylic acid coupling partner might be sterically hindered.

    • Solution: For hindered substrates, more potent coupling reagents like HATU, HBTU, or PyBOP are often necessary.[6][8][9] These reagents form highly reactive activated esters that can overcome steric challenges.[8] In some extreme cases, converting the carboxylic acid to an acid chloride may be required, though this is a harsher method.[4][]

  • Solvent Issues: The choice of solvent can significantly impact reaction rates and solubility of reagents.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used for coupling reactions.[4][11] Ensure your starting materials and reagents are soluble in the chosen solvent. A study on alternative solvents found that DMC, EtOAc, and 2-MeTHF can also be effective replacements for DMF and DCM in some cases.[12]

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge in amide coupling reactions. Here are the most likely side reactions and strategies to mitigate them:

  • O-Acylation: Since cis-4-(aminomethyl)cyclohexanol possesses both an amine and an alcohol, there is a risk of acylating the hydroxyl group to form an ester, in addition to the desired amide.

    • Solution: Generally, the primary amine is significantly more nucleophilic than the primary alcohol, so N-acylation is favored. However, to ensure selectivity, you can employ a protecting group strategy. Protecting the alcohol with a group like a silyl ether (e.g., TBDMS) or a benzyl ether can prevent O-acylation.[13][14][15] This adds extra steps for protection and deprotection but guarantees chemoselectivity.

  • Racemization: If your carboxylic acid has a stereocenter at the α-position, there is a risk of racemization during activation.

    • Solution: The choice of coupling reagent and additives is critical to suppress racemization. Additives like HOBt, and particularly HOAt, are known to reduce racemization when used with carbodiimides.[3] Phosphonium-based reagents like PyBOP are also generally associated with lower levels of racemization.[3] Using a weaker base, such as N-methylmorpholine (NMM) instead of DIPEA, and keeping the reaction temperature low can also help.[3]

  • Formation of N-acylurea: When using carbodiimide reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[9]

    • Solution: This side reaction can be minimized by adding HOBt or HOAt, which trap the O-acylisourea to form an active ester that is less prone to rearrangement.[9] Performing the reaction at lower temperatures is also recommended.[9]

  • Guanidinylation: With uronium/aminium-based coupling reagents like HBTU or HATU, excess reagent can react with the free amine of the product or starting material to form a guanidinium byproduct.[16]

    • Solution: Use the coupling reagent in equimolar amounts relative to the carboxylic acid.[7][17] Unlike phosphonium reagents, using an excess of uronium reagents is generally not recommended.

Question 3: I am having difficulty purifying my final amide product. What are some effective purification strategies?

Answer:

The product of the coupling reaction will be a polar molecule containing both an amide and a hydroxyl group, which can make purification challenging.

  • Standard Silica Gel Chromatography: This is often the first method to try. However, the polarity of your product might lead to streaking and poor separation on silica gel.

    • Optimization: A common technique for purifying polar amines is to add a small amount of a basic modifier to the eluent, such as triethylamine (e.g., 0.5-2%) or ammonium hydroxide. This helps to deactivate acidic sites on the silica and improve peak shape.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a powerful alternative.

    • Optimization: A mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), is typically used. For basic compounds, using a mobile phase with a high pH (e.g., containing a small amount of ammonium hydroxide or triethylamine) can improve retention and separation by keeping the amine in its neutral form.[18]

  • Acid-Base Extraction: If your product is sufficiently soluble in an organic solvent, you can use acid-base extraction to remove unreacted carboxylic acid or other acidic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate or DCM. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic components. Then, wash with brine and dry the organic layer.

  • Recrystallization or Precipitation: If your product is a solid, recrystallization can be an excellent method for purification. Alternatively, precipitating the product as a salt (e.g., by adding HCl in ether) can sometimes facilitate isolation of a pure compound.[19][20]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for my reaction?

A1: The choice of coupling reagent depends on several factors including the steric hindrance of your substrates, your budget, and the need to avoid specific side reactions.

Coupling Reagent Class Examples Advantages Disadvantages
Carbodiimides DCC, EDC, DICCost-effective, widely used.[4][6]Risk of racemization, formation of insoluble urea byproducts (DCC), potential for N-acylurea formation.[6][7][9]
Phosphonium Salts PyBOP, PyAOPLow racemization, high efficiency, byproducts are generally soluble.[3][17]Can be more expensive than carbodiimides.
Aminium/Uronium Salts HATU, HBTU, TBTUVery fast reaction rates, highly efficient, especially for hindered couplings.[6][9]Can cause guanidinylation if used in excess, potentially explosive nature of HOBt/HOAt-based reagents.[9][16]
Other T3PByproducts are water-soluble and easily removed, low epimerization.[2][21]May require optimization of reaction conditions.[22]

Q2: Do I need to protect the hydroxyl group of cis-4-(aminomethyl)cyclohexanol?

A2: It is not always necessary. The primary amine is significantly more nucleophilic than the primary alcohol, so selective N-acylation is generally favored. However, if you observe significant O-acylation or are using very harsh reaction conditions, protecting the alcohol is a reliable strategy to ensure chemoselectivity.[13][14] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[15]

Q3: What is the role of the base in the coupling reaction, and how much should I use?

A3: The base plays two crucial roles:

  • Neutralization: It deprotonates the hydrochloride salt of cis-4-(aminomethyl)cyclohexanol to generate the free, nucleophilic amine.[2]

  • Facilitation: In reactions using phosphonium or aminium/uronium salts, a base is required to deprotonate the carboxylic acid, forming a carboxylate that then reacts with the coupling reagent.[4][17]

A common practice is to use 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA.

Q4: Can I run my coupling reaction in an aqueous solvent?

A4: Generally, no. Most coupling reagents, like HATU, are not stable in water and can be deactivated through hydrolysis.[23] Water can also act as a competing nucleophile, leading to hydrolysis of the activated ester back to the carboxylic acid.[23] Therefore, anhydrous polar aprotic solvents like DMF or DCM are strongly recommended.[4][11]

Experimental Workflow & Diagrams

Below is a generalized workflow for optimizing the coupling reaction, along with a diagram illustrating the mechanism of amide bond formation using a uronium salt coupling reagent.

General Optimization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Prepare Amine: Dissolve cis-4-(aminomethyl)cyclohexanol HCl in anhydrous solvent (e.g., DMF). Add Base (2-3 eq., e.g., DIPEA). Stir. activation Activation: Add acid/coupling reagent solution to the amine solution. (Or pre-activate acid before adding amine) prep_amine->activation prep_acid Prepare Acid: In a separate flask, dissolve carboxylic acid and coupling reagent (e.g., HATU, 1.1 eq.) in anhydrous solvent. prep_acid->activation monitoring Monitor Reaction: Use TLC or LC-MS to track the consumption of starting materials. activation->monitoring workup Aqueous Work-up: Dilute with organic solvent. Wash with aq. NaHCO3, water, brine. Dry and concentrate. monitoring->workup purification Purification: Column chromatography (normal or reversed-phase) or recrystallization. workup->purification

Caption: A typical workflow for optimizing amide coupling reactions.

Mechanism of HATU-Mediated Amide Coupling

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation TMU Tetramethylurea HATU->TMU Byproduct Amide Amide Product ActiveEster->Amide Nucleophilic Attack HOAt HOAt Amine R'-NH₂ Amine->Amide Nucleophilic Attack Amide->HOAt Byproduct

Caption: Simplified mechanism of amide bond formation using HATU.

References

  • Martin, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11471-11479. DOI:10.1039/C5OB02129D
  • T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N -dimethylformamide. Green Chemistry, 15(3), 735-742. DOI:10.1039/C2GC36900A
  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chem Reactor. (2024, April 19). HATU Coupling in Water Feasible? I HATU. YouTube. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. DOI:10.3762/bjoc.18.25
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7-8), 433-437. DOI:10.2533/chimia.2015.433
  • Kostova, K., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20084-20090. DOI:10.1039/D2RA03524C
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • University of Bristol, School of Chemistry. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, February 25). Amides: Reactions Forming and Reactions of. YouTube. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50676-50682. DOI:10.1039/C7RA06655D
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
  • PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]

  • Crysdot LLC. (n.d.). cis-4-(Aminomethyl)cyclohexanol hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of cis-4-(Aminomethyl)cyclohexanol hydrochloride

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystalliz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. As a versatile building block in medicinal chemistry, particularly in the synthesis of mucolytic agents like ambroxol, achieving high purity and a desirable crystal form is paramount.[1] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.

Section 1: Foundational Principles

The crystallization of cis-4-(Aminomethyl)cyclohexanol hydrochloride is governed by its unique structural features: a hydrophilic cyclohexanol ring, a primary amine, and an ionic hydrochloride salt. These characteristics dictate its solubility and interaction with potential solvent systems. The molecule's ability to form extensive hydrogen bonds and electrostatic interactions is a double-edged sword: it aids in forming a stable crystal lattice but can also lead to challenges like "oiling out" or high solubility in polar solvents.[1]

Key Physicochemical Properties

Understanding the compound's properties is the first step in designing a successful crystallization strategy.

PropertyValue / DescriptionSignificance for Crystallization
Molecular Formula C₇H₁₆ClNOIndicates a relatively small, non-aromatic molecule.[1]
Molecular Weight 165.66 g/mol Influences dissolution and diffusion rates.[1]
Functional Groups Amine (primary), Alcohol (secondary), Hydrochloride SaltHigh potential for hydrogen bonding; dictates solubility in polar protic solvents.
Stereochemistry cis-isomerThe cis configuration introduces steric strain that may reduce its solubility in some polar solvents compared to the trans isomer.[1]
Physical Form SolidThe goal of crystallization is to purify this solid form.
Known Hazards May be moisture-sensitive; can cause skin and respiratory irritation.[1]Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. Moisture sensitivity requires the use of dry solvents and apparatus.
Core Factors Influencing Crystallization

Successful crystallization is a balance of several interdependent factors. The diagram below illustrates the key variables you must control.

Crystallization_Factors A Supersaturation (Driving Force) F Successful Crystallization A->F B Solvent System (Solubility, Polarity) B->A Controls B->F C Temperature (Kinetics, Solubility) C->A Controls C->F D Impurity Profile (Nucleation, Growth) D->F Inhibits/ Promotes E Mechanical Factors (Agitation, Seeding) E->F Initiates/ Controls

Caption: Key interdependent factors controlling the crystallization process.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of cis-4-(Aminomethyl)cyclohexanol hydrochloride in a direct question-and-answer format.

Q1: My compound "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A1: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is separating, or when the concentration of the solute is too high.[2] The resulting liquid droplets are essentially an impure molten form of your compound, which will not form a pure crystal lattice.

  • Causality: The high concentration of your highly polar compound in a polar solvent can lead to a supersaturated state where the solute-solute interactions are initially stronger than the solute-solvent interactions, but the thermal energy is too high for lattice formation.

  • Immediate Solution:

    • Re-heat the entire mixture until the oil completely redissolves into a homogeneous solution.

    • Add more of the primary solvent (e.g., 10-20% more volume) to reduce the concentration. This is a crucial step to prevent immediate re-oiling upon cooling.[2]

    • Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or folded paper towels and covering it with a watch glass. Do not place it directly on the benchtop.[2]

    • Consider inducing crystallization at a higher temperature (just below the boiling point) by scratching the flask or adding a seed crystal. This encourages nucleation before the solution cools to the point of oiling out.

Q2: My product crashed out of solution immediately as a fine powder. How can I get better crystals?

A2: Rapid precipitation, or "crashing out," is a sign that the solution is too supersaturated upon cooling. This process traps impurities within the rapidly forming crystal lattice and often leads to the formation of small, poorly-defined crystals or agglomerates, which are difficult to filter and dry.[3] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[2]

  • Causality: The solvent is likely a very good solvent when hot but an exceptionally poor solvent when cold. The solubility curve is too steep.

  • Solution:

    • Re-dissolve the solid by heating.

    • Add a small amount of additional hot solvent to slightly exceed the minimum required for dissolution. This reduces the level of supersaturation as it cools.[2]

    • Alternatively, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, isopropanol). Then, slowly add a "poor" solvent (an anti-solvent like diethyl ether or acetone) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly. This provides a much finer control over the solubility gradient.[4]

Q3: My compound fails to crystallize and remains a clear solution, even after cooling in an ice bath. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or that the activation energy for nucleation has not been overcome.

  • Causality: Either too much solvent was used, or the chosen solvent is simply too effective at keeping the compound dissolved, even at low temperatures.

  • Solutions (in order of application):

    • Induce Nucleation: Try scratching the inside of the flask below the solvent line with a clean glass rod. The microscopic scratches provide a surface for nucleation.[5] If you have a pure crystal from a previous batch, add a single tiny "seed" crystal to the solution.[5]

    • Reduce Solvent Volume: If nucleation techniques fail, the concentration is too low. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.

    • Introduce an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until persistent turbidity is observed. Then, place the solution in the fridge to allow for slow crystallization.

    • Re-evaluate Solvent Choice: The selected solvent may be inappropriate. You may need to remove the solvent entirely and start with a different system.

Q4: The crystallization yield is very low. How can I improve it?

A4: A low yield is typically caused by using too much solvent or by the compound having significant solubility in the solvent even at low temperatures.[2]

  • Causality: Every compound has some residual solubility in the "mother liquor" (the remaining solution after filtering the crystals). Excessive solvent volume maximizes this loss.

  • Solutions:

    • Optimize Solvent Volume: During the dissolution step, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions.[6]

    • Maximize Cooling: After slow cooling to room temperature, ensure the flask is placed in an ice-water bath for at least 30 minutes to an hour to minimize the compound's solubility and maximize precipitation.[7]

    • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by about 50-70% using a rotary evaporator and cool it again. This will often yield a "second crop" of crystals. Note: This crop may be less pure than the first and should be analyzed separately.

    • Check pH: For amine hydrochlorides, ensure the solution is sufficiently acidic. If the pH drifts towards neutral or basic, some of the more soluble freebase form of the amine could be present, remaining in the mother liquor.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting solvents to screen for this compound? Given the polar amine, hydroxyl, and hydrochloride functionalities, polar protic solvents are the best starting point. Screen the following:

  • Primary Solvents: Isopropanol (IPA), Ethanol, Methanol.

  • Anti-Solvents (for two-solvent systems): Diethyl ether, Acetone, Ethyl Acetate.

  • Avoid: Non-polar solvents like hexanes or toluene are unlikely to dissolve the hydrochloride salt. While water is a good solvent, the compound's high solubility can make recovery difficult without an anti-solvent like acetone.[4]

FAQ 2: How does the cis stereochemistry affect crystallization compared to the trans isomer? The axial and equatorial positions of the functional groups in the cis isomer can lead to a different crystal packing arrangement than the trans isomer. This can affect solubility. It has been noted that the steric strain in the cis isomer of related cyclohexanol derivatives may reduce its solubility in polar solvents compared to the more stable trans form.[1] This means you may need a slightly more polar solvent or a higher temperature to dissolve the cis isomer, but it may also crystallize more readily upon cooling.

FAQ 3: Can I use aqueous HCl to form the salt in situ before crystallization? What are the pitfalls? While possible, it is often problematic. Adding aqueous HCl introduces water, which can significantly alter the solubility profile.[4] Water is an excellent solvent for this salt and may prevent crystallization altogether, or it may cause the product to oil out. It is far more reliable to use an anhydrous solution of HCl, such as HCl in isopropanol or HCl in diethyl ether, to form the salt from the freebase amine in an organic solvent.[4] This prevents the introduction of water.

FAQ 4: How pure does my crude material need to be before attempting crystallization? Crystallization is a purification technique, but it is not magic. A minimum purity of 80-90% is recommended.[8] If the crude material contains a large amount of impurities, they can inhibit nucleation, interfere with crystal growth, or become trapped in the lattice, leading to a poor quality final product.[9] If your crude material is an oil or contains significant colored impurities, a preliminary purification step (like a quick filtration through a silica plug) may be necessary.

Section 4: Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Isopropanol)
  • Solvent Selection: Confirm isopropanol is a suitable solvent by testing solubility with ~20 mg of crude material. It should be sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Place the crude cis-4-(Aminomethyl)cyclohexanol hydrochloride into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[10]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization: Remove the flask from the heat, cover with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Troubleshooting_Workflow start Start: Dissolve Crude Solid in Min. Hot Solvent cool Cool Slowly to Room Temp start->cool decision Crystals Form? cool->decision oiled_out Issue: 'Oiled Out' decision->oiled_out No, liquid forms crashed_out Issue: 'Crashed Out' (Fine Powder) decision->crashed_out Yes, but too fast no_xtals Issue: No Crystals decision->no_xtals No, clear solution success Success: Cool in Ice Bath, Filter & Dry decision->success Yes, good quality sol_oil Solution: 1. Reheat 2. Add More Solvent 3. Cool Slower oiled_out->sol_oil sol_crash Solution: 1. Reheat 2. Add More Solvent or Use Anti-Solvent System crashed_out->sol_crash sol_no_xtals Solution: 1. Scratch / Seed 2. Reduce Volume 3. Add Anti-Solvent no_xtals->sol_no_xtals sol_oil->start Retry sol_crash->start Retry sol_no_xtals->cool Retry

Caption: A decision-tree workflow for troubleshooting crystallization.

References

  • Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine. Benchchem.
  • cis-4-(Aminomethyl)cyclohexanol hydrochloride | 1236132-25-4. Benchchem.
  • cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich. Sigma-Aldrich.
  • Chemistry Crystallization. Sathee Jee.
  • Cyclohexylamine derivatives. Google Patents.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
  • Common Challenges in Crystallization Processes. YouTube.
  • cis-4-Aminocyclohexanol hydrochloride | 56239-26-0. ChemicalBook.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem.
  • Guide for crystallization.
  • Ways of crashing out amines. Reddit.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
  • Recrystallization. YouTube.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

Sources

Troubleshooting

Technical Support Center: Strategies for Purity in cis-4-(Aminomethyl)cyclohexanol Hydrochloride Synthesis

Here is the technical support guide on strategies to avoid impurities in cis-4-(Aminomethyl)cyclohexanol hydrochloride reactions. Welcome to the technical support guide for the synthesis of cis-4-(Aminomethyl)cyclohexano...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide on strategies to avoid impurities in cis-4-(Aminomethyl)cyclohexanol hydrochloride reactions.

Welcome to the technical support guide for the synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require high stereochemical purity. As an intermediate in the synthesis of important pharmaceuticals like mucolytic agents, the isomeric purity of this compound is not merely a matter of yield but a critical quality attribute that impacts downstream reactions and the safety profile of the final active pharmaceutical ingredient (API).[1]

This guide provides in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing on practical strategies to prevent, identify, and remove critical impurities.

Section 1: The Core Challenge: Understanding Cis/Trans Isomerism

The primary impurity of concern in the synthesis of the cis isomer is invariably its stereoisomer, trans-4-(Aminomethyl)cyclohexanol. The two isomers possess distinct physical and chemical properties due to the different spatial arrangements of the aminomethyl and hydroxyl groups on the cyclohexane ring. In its most stable chair conformation, the desired cis isomer typically positions one substituent in an axial position and the other equatorially, whereas the trans isomer places both groups in equatorial positions (or both axial, which is less stable). This structural difference is the root cause of challenges in both synthesis and purification.

Caption: Chair conformations of cis and trans isomers.

Section 2: Synthetic Pathways and Impurity Formation

The choice of synthetic route is the most critical factor in controlling the isomeric ratio. Below is a diagram illustrating common pathways and the points at which the crucial cis/trans stereochemistry is determined.

G Start Common Starting Materials Aromatic p-Aminophenol or p-Acetamidophenol Start->Aromatic Pathway A Cyclic_Ketone 1,4-Cyclohexanedione Start->Cyclic_Ketone Pathway B Cyclic_Nitro cis-4-(Nitromethyl)cyclohexanol Start->Cyclic_Nitro Pathway C H2_Aromatic Catalytic Hydrogenation (Arene Reduction) Aromatic->H2_Aromatic Enzyme Biocatalytic Cascade (KRED + ATA) Cyclic_Ketone->Enzyme H2_Nitro Selective Reduction (e.g., H₂/Pd) Cyclic_Nitro->H2_Nitro Mix Cis/Trans Mixture H2_Aromatic->Mix Highly condition dependent Cis_Product High Purity cis-Isomer Enzyme->Cis_Product High cis-selectivity H2_Nitro->Cis_Product Stereo-retentive

Sources

Optimization

addressing scale-up problems for cis-4-(Aminomethyl)cyclohexanol hydrochloride synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride. This resource is designed to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this important chemical intermediate. As a versatile building block in medicinal chemistry, its efficient and stereoselective synthesis is crucial for the development of various therapeutic agents.[1] This guide offers practical, experience-driven advice to ensure the successful and scalable production of high-purity cis-4-(Aminomethyl)cyclohexanol hydrochloride.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Low cis/trans isomer ratio. How can I improve the stereoselectivity of the reaction to favor the cis isomer?

Potential Causes:

  • Suboptimal Catalyst Choice: The catalyst plays a pivotal role in directing the stereochemical outcome of the hydrogenation.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly influence the selectivity of the reduction.

  • Starting Material Purity: The isomeric purity of the starting material can affect the final product ratio.

Solutions:

  • Catalyst Selection and Optimization:

    • Heterogeneous Catalysts: For the reduction of precursors like cis-4-(nitromethyl)cyclohexanol, palladium on carbon (Pd/C) is a commonly used catalyst.[1] Raney Nickel is another option, though it may require different optimization parameters.[2] The choice of catalyst support and metal loading can also impact selectivity. It is advisable to screen different grades of Pd/C from various suppliers.

    • Homogeneous Catalysts: While less common for this specific transformation on a large scale due to removal challenges, certain rhodium or ruthenium-based homogeneous catalysts can offer high stereoselectivity.

  • Fine-Tuning Reaction Parameters:

    • Temperature: Catalytic hydrogenation of nitromethyl groups is exothermic.[3] Maintaining a controlled, lower temperature (e.g., 25-50°C) can enhance cis-selectivity by favoring the kinetically controlled product.

    • Hydrogen Pressure: Moderate hydrogen pressure (e.g., 2-10 bar) is generally sufficient.[2][4] Excessively high pressures might lead to over-reduction or changes in selectivity.

    • Solvent Effects: The choice of solvent can influence the conformation of the substrate on the catalyst surface. Protic solvents like ethanol or methanol are commonly used. Experimenting with a co-solvent system might be beneficial.

  • Alternative Synthetic Routes:

    • Enzymatic Methods: Biocatalysis using keto reductases (KREDs) and amine transaminases (ATAs) can offer excellent stereoselectivity for the synthesis of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[5][6] This approach is highly modular, allowing for the selection of specific enzymes to favor the desired isomer.[5]

    • Reductive Ring Opening: A continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst cartridge has been reported to yield the cis product with >99% selectivity.[7]

Question 2: Significant by-product formation is observed during the reaction. How can I minimize these impurities?

Potential Causes:

  • Over-reduction: The catalyst may be too active, leading to the reduction of other functional groups or hydrogenolysis.

  • Side Reactions of Intermediates: Reactive intermediates may undergo undesired transformations.

  • Impurities in Starting Materials: Contaminants in the starting materials can lead to by-products.

Solutions:

  • Catalyst Activity and Loading:

    • Reduce the catalyst loading to a level that provides a reasonable reaction rate without promoting side reactions.

    • Consider using a less active catalyst or a catalyst poison to temper the activity if over-reduction is a significant issue.

  • Control of Reaction Conditions:

    • Strictly control the reaction temperature and hydrogen pressure to avoid conditions that favor by-product formation.

    • Ensure efficient stirring to maintain homogeneity and prevent localized "hot spots" where side reactions can occur.

  • Purification of Starting Materials:

    • Ensure the starting materials are of high purity before use. Recrystallization or chromatography of the starting material may be necessary.

Common By-products and Mitigation Strategies:

By-productPotential CauseMitigation Strategy
trans-4-(Aminomethyl)cyclohexanolNon-selective reductionOptimize catalyst and reaction conditions for cis-selectivity (see Question 1).
4-MethylcyclohexanolHydrogenolysis of the aminomethyl groupUse a less aggressive catalyst, lower temperature, and moderate hydrogen pressure.
Dimerized productsIntermolecular side reactionsControl reaction concentration and temperature.
Question 3: The purification of cis-4-(Aminomethyl)cyclohexanol hydrochloride is challenging on a large scale. What are the recommended methods?

Potential Causes:

  • Similar Physical Properties of Isomers: The cis and trans isomers can have similar solubility profiles, making separation by simple crystallization difficult.

  • Presence of Multiple Impurities: A complex mixture of by-products can complicate the purification process.

Solutions:

  • Fractional Crystallization:

    • This is a common method for separating isomers. The choice of solvent is critical. Isopropanol is a reported solvent for the recrystallization of cis-4-aminocyclohexanol hydrochloride.[4]

    • Careful control of the cooling rate and seeding with pure cis isomer can improve the efficiency of the crystallization.

  • Chromatographic Separation:

    • For laboratory-scale purification or for obtaining very high purity material, column chromatography can be employed. However, this is often not practical for large-scale production due to cost and solvent usage.

    • Specialized techniques like simulated moving bed (SMB) chromatography can be a viable option for industrial-scale separation of isomers.

  • Derivative Formation and Separation:

    • The isomers can be converted into derivatives (e.g., N-acetyl or N-Boc) that may have more distinct physical properties, facilitating their separation by crystallization. The protecting group can then be removed to yield the pure isomer.

Question 4: The catalytic hydrogenation reaction is sluggish or stalls before completion. What are the potential reasons and how can I resolve this?

Potential Causes:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials, solvents, or hydrogen gas. It can also be deactivated by the product itself.

  • Insufficient Hydrogen Supply: The hydrogen pressure may be too low, or there might be a leak in the system.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen, substrate, and catalyst.

Solutions:

  • Catalyst and Reagent Purity:

    • Ensure all reagents and solvents are of high purity and free from potential catalyst poisons like sulfur compounds, thiols, or heavy metals.

    • Use high-purity hydrogen gas.

  • Reaction Setup and Conditions:

    • Check the reaction setup for any leaks that could prevent the maintenance of adequate hydrogen pressure.

    • Increase the stirring speed to improve mass transfer.

    • If product inhibition is suspected, consider a continuous flow setup where the product is continuously removed from the reaction mixture.[7]

  • Catalyst Reactivation or Replacement:

    • In some cases, a deactivated catalyst can be regenerated, but for scale-up, it is often more practical to use fresh catalyst.

    • If the reaction consistently stalls, a more robust or poison-resistant catalyst may be required.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to cis-4-(Aminomethyl)cyclohexanol hydrochloride?

The most common laboratory and industrial synthesis involves the reduction of a suitable precursor.[1] A typical route is the catalytic hydrogenation of cis-4-(nitromethyl)cyclohexanol.[1] Other methods include the reduction of cis-4-(hydroxymethyl)cyclohexanecarboxamide or the stereoselective enzymatic conversion of 1,4-cyclohexanedione.[5][6][8]

Q2: What is the importance of the cis configuration in this molecule?

The stereochemical configuration of a molecule is critical to its biological activity. The cis arrangement of the aminomethyl and hydroxyl groups on the cyclohexane ring dictates a specific three-dimensional shape.[9] This defined conformation is crucial for its interaction with biological targets, such as enzymes or receptors, making it a valuable intermediate in the synthesis of pharmaceuticals like ambroxol.[1]

Q3: What safety precautions should be taken during the synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride?

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and should be conducted in a well-ventilated area using appropriate high-pressure equipment. The catalyst, particularly Raney Nickel and dry Pd/C, can be pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.

  • Chemical Hazards: The product itself may cause skin and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times.

  • Reagent Handling: Some reagents used in alternative synthetic routes, like lithium aluminum hydride (LiAlH4), are highly reactive and require careful handling under anhydrous conditions.[8]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively monitor the reaction and determine the ratio of cis to trans isomers.

  • Hydrogen Uptake: In a closed system, the consumption of hydrogen can be monitored to gauge the reaction rate and completion.[2]

Q5: What is the role of the hydrochloride salt form?

The hydrochloride salt is formed by treating the amine with hydrochloric acid.[1] This is often done to improve the stability and handling of the compound. The salt form is typically a crystalline solid with a defined melting point, which facilitates purification by recrystallization. It also enhances the water solubility of the molecule.

Experimental Workflow: Catalytic Hydrogenation

Below is a generalized workflow for the catalytic hydrogenation of a precursor to cis-4-(Aminomethyl)cyclohexanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Starting Material (e.g., cis-4-(nitromethyl)cyclohexanol) charge Charge Reactor with Starting Material, Solvent, and Catalyst start->charge inert Inert Reactor (e.g., with Nitrogen) charge->inert pressurize Pressurize with Hydrogen inert->pressurize Proceed to Reaction heat Heat to Reaction Temperature pressurize->heat react Monitor Reaction Progress (e.g., H2 uptake, TLC, GC) heat->react depressurize Depressurize and Purge react->depressurize Reaction Complete filter Filter to Remove Catalyst depressurize->filter concentrate Concentrate the Filtrate filter->concentrate acidify Acidify with HCl concentrate->acidify crystallize Crystallize/Recrystallize acidify->crystallize isolate Isolate and Dry Product crystallize->isolate Purified Product analyze Analyze for Purity and Identity isolate->analyze

Caption: Generalized workflow for catalytic hydrogenation.

Logical Relationship: Troubleshooting Low Cis/Trans Ratio

G cluster_causes cluster_solutions problem Low cis/trans Ratio cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Reaction Conditions problem->cause2 cause3 Starting Material Impurity problem->cause3 sol4 Consider Alternative Routes (Enzymatic, Ring Opening) problem->sol4 Alternative Approach sol1 Optimize Catalyst (e.g., Pd/C, Raney Ni) cause1->sol1 sol2 Adjust Conditions (Temp, Pressure, Solvent) cause2->sol2 sol3 Purify Starting Material cause3->sol3

Caption: Troubleshooting logic for low stereoselectivity.

References

  • Gao, F., et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. [Link]

  • Patti, A., & Pedotti, S. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

  • Kégl, T., et al. (2017). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. [Link]

  • Filo. (2025). Suggest a method for the following conversion: Cyclohexanecarboxamide to... [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]

  • Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Royal Society of Chemistry. (2022). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • Craig, R. A., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. CaltechAUTHORS. [Link]

  • Craig, R. A., et al. (2012). Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block. Organic Letters. [Link]

  • Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Craig, R. A., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters. [Link]

  • Wang, Y., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

  • Google Patents. (1999).
  • Google Patents. (1974). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Park, J., et al. (2022). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. ResearchGate. [Link]

  • Google Patents. (1975). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Organic Syntheses. cycloheptanone. [Link]

  • MDPI. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. [Link]

  • Cheméo. Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1). [Link]

  • ResearchGate. (2025). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. [Link]

  • Rhee, H. (2025). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. [Link]

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Troubleshooting

resolving solubility issues of cis-4-(Aminomethyl)cyclohexanol hydrochloride in reactions

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-4-(Aminomethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to confidently and successfully incorporate this compound into your synthetic workflows.

Introduction to cis-4-(Aminomethyl)cyclohexanol Hydrochloride

cis-4-(Aminomethyl)cyclohexanol hydrochloride (C₇H₁₆ClNO, MW: 165.66 g/mol ) is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclohexane ring.[1] Its hydrochloride salt form is crucial for its stability and handling, but it often presents solubility challenges in common organic solvents used for synthesis. Understanding the interplay between its salt form, the chosen solvent, and the reaction conditions is key to overcoming these hurdles. This guide will provide in-depth, practical solutions to common solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my cis-4-(Aminomethyl)cyclohexanol hydrochloride not dissolving in my reaction solvent?

As a hydrochloride salt, this compound is ionic and thus exhibits high polarity. It is most soluble in polar protic solvents like water and lower alcohols (methanol, ethanol). Its solubility significantly decreases in less polar aprotic solvents commonly used in organic synthesis, such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene. The strong ionic interactions within the crystal lattice of the salt require a solvent capable of effectively solvating the ammonium and chloride ions.

Q2: Can I use the free base of cis-4-(Aminomethyl)cyclohexanol instead to avoid solubility issues?

While the free base is more soluble in a wider range of organic solvents, it is not commercially available and is typically generated in situ from the hydrochloride salt. The free amine is also more susceptible to degradation and oxidation. The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability.

Q3: What are the best practices for storing cis-4-(Aminomethyl)cyclohexanol hydrochloride?

It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can affect its physical properties and reactivity.

Troubleshooting Guide: Resolving Solubility Issues in Reactions

Issue 1: Complete Insolubility in Aprotic Solvents (e.g., THF, DCM, Acetonitrile)

This is the most common issue encountered. The ionic nature of the hydrochloride salt prevents it from dissolving in non-polar or moderately polar aprotic solvents.

Root Cause Analysis:

The solvent lacks the ability to overcome the lattice energy of the salt. Aprotic solvents cannot effectively solvate both the ammonium cation and the chloride anion.

Solutions:

  • In-situ Free Base Generation: This is the most effective and widely used strategy. By adding a suitable base to the reaction mixture, the hydrochloride salt is neutralized to its free amine form, which is significantly more soluble in organic solvents.

    • Choosing the Right Base: The base should be strong enough to deprotonate the ammonium salt (pKa ~10-11) but should not interfere with your reaction.

      • Tertiary Amines: Triethylamine (TEA, pKa of conjugate acid ~10.7) and N,N-diisopropylethylamine (DIPEA or Hünig's base, pKa of conjugate acid ~10.7) are excellent choices. They are non-nucleophilic and the resulting triethylammonium or diisopropylethylammonium chloride salt often precipitates from the reaction mixture or can be easily removed during workup.[2]

      • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, particularly in polar aprotic solvents like DMF. These are heterogeneous and can be filtered off after the reaction.

  • Solvent Selection and Mixtures:

    • If your reaction tolerates it, consider using a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where the hydrochloride salt has higher, though often still limited, solubility.

    • A co-solvent system can be employed. For example, adding a small amount of methanol or ethanol to a slurry of the hydrochloride salt in THF can aid in dissolution before or during the addition of the base.

Issue 2: Partial Solubility or Formation of a Gummy Precipitate

This can occur when the free base is generated but the reaction conditions are not optimal, or when the by-product ammonium salt is partially soluble.

Root Cause Analysis:

  • Incomplete deprotonation of the hydrochloride salt.

  • The newly formed ammonium salt (e.g., triethylammonium chloride) has some solubility in the reaction medium.

  • The concentration of the reagents is too high.

Solutions:

  • Ensure Complete Deprotonation: Use a slight excess (1.1-1.2 equivalents) of the base to ensure all the hydrochloride salt is converted to the free amine.

  • Temperature Adjustment: Gently warming the reaction mixture can sometimes help to dissolve gummy precipitates and improve reaction kinetics. However, be mindful of the thermal stability of your reactants and products.

  • Solvent Choice for By-product Precipitation: If using a tertiary amine base, choosing a solvent in which the resulting ammonium salt is poorly soluble (e.g., diethyl ether, MTBE) can drive the equilibrium towards the free amine and simplify purification by filtration.

Data and Protocols

Qualitative Solubility of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

The following table provides a qualitative guide to the solubility of cis-4-(Aminomethyl)cyclohexanol hydrochloride in common laboratory solvents at room temperature. This data is compiled from general principles of salt solubility and analogous compounds.

SolventPolaritySolvent TypeSolubilityNotes
WaterHighPolar ProticSoluble
MethanolHighPolar ProticSoluble
EthanolHighPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)HighPolar AproticSlightly SolubleMay require heating to fully dissolve.
Dimethylformamide (DMF)HighPolar AproticSlightly SolubleMay require heating to fully dissolve.
AcetonitrileMediumPolar AproticInsoluble
Tetrahydrofuran (THF)MediumAproticInsoluble
Dichloromethane (DCM)MediumAproticInsoluble
TolueneLowNon-polarInsoluble
Diethyl EtherLowNon-polarInsoluble
Experimental Protocol: In-situ Free Base Generation for Amide Coupling

This protocol describes a general procedure for the N-acylation of cis-4-(aminomethyl)cyclohexanol, a common reaction where solubility issues are prevalent.

Reaction:

Materials:

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride

  • Carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in the chosen anhydrous solvent (DMF or DCM).

  • Add the coupling agent (e.g., HATU, 1.1 eq).

  • Add cis-4-(Aminomethyl)cyclohexanol hydrochloride (1.1 eq) to the mixture. It will likely form a slurry.

  • Slowly add the base (DIPEA or TEA, 2.5 eq) dropwise to the stirring slurry. The addition of the base will neutralize the hydrochloride salt, allowing the free amine to dissolve and react.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to remove the coupling by-products and any remaining salts.

Expert Tip: The order of addition can be critical. Activating the carboxylic acid with the coupling agent before adding the amine hydrochloride and base can often lead to cleaner reactions and higher yields.

Visualizing the Solution: A Workflow for Tackling Solubility

The following diagram illustrates the decision-making process when encountering solubility issues with cis-4-(Aminomethyl)cyclohexanol hydrochloride.

Solubility_Workflow cluster_0 cluster_1 cluster_2 start Start: Dissolve cis-4-(Aminomethyl)cyclohexanol Hydrochloride is_soluble Is it soluble? start->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes add_base Add Base (e.g., TEA, DIPEA) to generate free amine in-situ is_soluble->add_base No is_homogeneous Is the mixture homogeneous? add_base->is_homogeneous proceed2 Proceed with Reaction is_homogeneous->proceed2 Yes troubleshoot Troubleshoot: - Add polar co-solvent (e.g., MeOH) - Gently warm the mixture - Check base stoichiometry is_homogeneous->troubleshoot troubleshoot->proceed2

Caption: Decision workflow for addressing solubility of cis-4-(aminomethyl)cyclohexanol HCl.

The Chemistry of Free-Basing: Why it Works

The conversion of the amine hydrochloride to the free amine is a simple acid-base reaction. The tertiary amine base (e.g., triethylamine) is more basic than the free amine of our substrate, and therefore readily accepts the proton from the ammonium group.

Free_Basing_Mechanism AmineHCl R-NH3+ Cl- FreeAmine R-NH2 AmineHCl->FreeAmine + Et3N BaseHCl Et3N-H+ Cl- Base Triethylamine (Et3N) Base->BaseHCl + H+ + Cl-

Caption: Conversion of the insoluble hydrochloride salt to the soluble free amine.

Conclusion

Resolving the solubility of cis-4-(Aminomethyl)cyclohexanol hydrochloride is a common yet manageable challenge in organic synthesis. By understanding the principles of its salt form and employing the strategies outlined in this guide, particularly the in-situ generation of the free base, researchers can effectively utilize this valuable building block in a wide array of chemical transformations.

References

  • Li, M. (2013). Synthesis method of ambroxol hydrochloride compound. CN103073439A.
  • Ami Lifesciences Pvt. Ltd. (2011). A Process For The Preparation Of Ambroxol. IN2011MU01234A. [Link]

  • ResearchGate. Scheme 9 for the synthesis of Ambroxol Hydrochloride. [Link]

  • Google Patents. Synthesis method of ambroxol hydrochloride compound.
  • Chemistry Stack Exchange. (2019). How are neutral amines effective bases in organic chemistry? [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Cis- vs. Trans-4-(Aminomethyl)cyclohexanol Hydrochloride: A Stereochemical Approach to Unlocking Therapeutic Potential

For the discerning researcher in drug discovery and development, the subtle yet profound impact of stereochemistry on biological activity is a cornerstone of molecular design. This guide provides an in-depth technical co...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the subtle yet profound impact of stereochemistry on biological activity is a cornerstone of molecular design. This guide provides an in-depth technical comparison of the potential biological activities of cis- and trans-4-(Aminomethyl)cyclohexanol hydrochloride. While direct comparative studies on these specific isomers are not extensively published, this document synthesizes established principles of stereochemistry, data from related cyclohexane derivatives, and detailed experimental protocols to offer a predictive framework and a practical guide for their evaluation.

The spatial arrangement of the aminomethyl and hydroxyl functional groups on the cyclohexane ring dictates their interaction with biological targets. The cis isomer, with both groups on the same face of the ring, presents a distinct conformational profile compared to the trans isomer, where they are on opposite faces. This seemingly minor difference can lead to significant variations in receptor binding, enzyme inhibition, and overall pharmacological effect.[1]

The Stereochemical Imperative: How Isomerism Governs Biological Function

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In cis-4-(Aminomethyl)cyclohexanol, one substituent will likely occupy an axial position while the other is equatorial, or both may be in a less stable boat conformation. In contrast, the trans isomer can exist in a stable chair conformation with both the aminomethyl and hydroxyl groups in equatorial positions, leading to a more linear and less sterically hindered structure. This fundamental structural difference is the primary determinant of their differential biological activities. A kinked cis isomer may fit snugly into a specific protein binding pocket, whereas the more linear trans isomer might be better suited for a different, elongated binding site.[1]

Predicted Biological Activities and Experimental Validation

Based on the known activities of related cyclohexane derivatives and the structural features of the title compounds, we can hypothesize several potential biological activities for comparative screening. Cyclohexane derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4][5]

Table 1: Summary of Potential Biological Activities and Hypothesized Isomer Potency
Biological ActivityTarget/MechanismHypothesized More Active IsomerRationale
Antihypertensive Angiotensin-Converting Enzyme (ACE) InhibitioncisThe kinked structure of the cis isomer may mimic the binding conformation of known ACE inhibitors. The aminomethyl group can form key interactions with the enzyme's active site.[6]
Antimicrobial Bacterial cell wall synthesis or membrane disruptiontransThe more linear and amphipathic nature of the trans isomer may facilitate insertion into and disruption of bacterial cell membranes.
Anti-inflammatory Cyclooxygenase (COX) or Lipoxygenase (LOX) Inhibitioncis or transThe binding pocket of these enzymes can accommodate various shapes; both isomers should be screened. The activity will depend on the specific interactions within the active site.
Enzyme Inhibition (e.g., Thrombin) Serine protease inhibitiontransThe extended conformation of the trans isomer may allow for better interaction with the elongated active sites of proteases.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of cis- and trans-4-(Aminomethyl)cyclohexanol hydrochloride, a series of well-established in vitro assays are recommended.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay will determine the potential antihypertensive activity of the isomers by measuring their ability to inhibit ACE.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of each isomer (cis and trans) in deionized water.

    • Prepare a solution of ACE (from rabbit lung) in assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • Prepare a solution of the ACE substrate, hippuryl-histidyl-leucine (HHL), in deionized water.

    • Prepare a solution of o-phthaldialdehyde (OPA) for fluorescence detection.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, ACE solution, and varying concentrations of the test isomers.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the HHL substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Add the OPA reagent and incubate at room temperature for 10 minutes.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

    • A known ACE inhibitor (e.g., captopril) should be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the isomers.

    • Determine the IC50 value (the concentration required to inhibit 50% of ACE activity) for each isomer.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay will assess the antimicrobial activity of the isomers against a panel of pathogenic bacteria.

Protocol:

  • Preparation of Materials:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media overnight.

    • Prepare serial dilutions of each isomer in Mueller-Hinton broth (MHB) in a 96-well microplate.

  • Assay Procedure:

    • Adjust the turbidity of the overnight bacterial cultures to a 0.5 McFarland standard.

    • Inoculate each well of the microplate containing the isomer dilutions with the bacterial suspension.

    • Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each isomer, which is the lowest concentration that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative biological evaluation of the cis and trans isomers.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation cluster_3 Lead Identification Cis cis-4-(Aminomethyl) cyclohexanol HCl ACE_Assay ACE Inhibition Assay Cis->ACE_Assay Test Compound Antimicrobial_Assay Antimicrobial Susceptibility Testing Cis->Antimicrobial_Assay Test Compound Anti_inflammatory_Assay Anti-inflammatory Assays (COX/LOX) Cis->Anti_inflammatory_Assay Test Compound Other_Assays Other Relevant Assays Cis->Other_Assays Test Compound Trans trans-4-(Aminomethyl) cyclohexanol HCl Trans->ACE_Assay Test Compound Trans->Antimicrobial_Assay Test Compound Trans->Anti_inflammatory_Assay Test Compound Trans->Other_Assays Test Compound IC50 IC50 Determination ACE_Assay->IC50 MIC MIC Determination Antimicrobial_Assay->MIC Anti_inflammatory_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Identification of Lead Isomer(s) SAR->Lead

Caption: Workflow for comparative biological evaluation of isomers.

Potential Signaling Pathways and Molecular Interactions

The biological effects of these compounds are contingent on their interactions with specific molecular targets. The following diagram illustrates a hypothetical interaction with a receptor binding pocket, highlighting the importance of stereochemistry.

G cluster_0 Receptor Binding Pocket cluster_1 Isomer Interaction Pocket Binding Site (Hydrophobic & Polar Regions) Cis cis Isomer (Kinked Conformation) Cis->Pocket Good Fit (Complementary Shape) Trans trans Isomer (Linear Conformation) Trans->Pocket Poor Fit (Steric Hindrance)

Caption: Differential binding of cis and trans isomers to a receptor.

Conclusion and Future Directions

The cis and trans isomers of 4-(Aminomethyl)cyclohexanol hydrochloride represent a compelling case study in the significance of stereochemistry in drug design. While direct comparative data is sparse, a rational, hypothesis-driven approach to their biological evaluation can unlock their therapeutic potential. The proposed experimental workflows provide a clear path for researchers to elucidate the structure-activity relationships of these compounds. Further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy will be crucial next steps following initial in vitro screening. The distinct spatial arrangement of their functional groups makes them valuable tools for probing the conformational requirements of various biological targets, ultimately contributing to the development of more potent and selective therapeutic agents.

References

  • Benchchem. cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4.
  • Mukhtar, S.; Alsharif, M. A.; Alahmdi, M. I.; Parveen, H. Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Asian Journal of Chemistry2018, 30, 1102-1108.
  • ResearchGate.
  • Google Patents. EP0055145B1 - 4-(aminomethyl)
  • ResearchGate. The impact of cis‐ and trans‐isomerism on biological activity.
  • ResearchGate. Binding poses of cis and trans isomers for ligands with high differential affinity.
  • CABI Digital Library.
  • NIH. cis–trans interactions of cell surface receptors: biological roles and structural basis.
  • PubMed. Synthesis and biological evaluation of a series of new cyclohexenyl nucleosides.
  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PubChem. Methyl trans-4-(Aminomethyl)
  • PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride.
  • ResearchGate.
  • ACS Publications. Trans−cis Switching Mechanisms in Proline Analogues and Their Relevance for the Gating of the 5-HT3 Receptor | The Journal of Physical Chemistry B.
  • ChemShuttle. trans-4-(aminomethyl)cyclohexanol hydrochloride.
  • MDPI. Curcumin Stereoisomer, Cis-Trans Curcumin, as a Novel Ligand to A 1 and A 3 Adenosine Receptors.
  • PubMed Central. Oxytocic activity of basic (aminomethyl)
  • PubMed. trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans.
  • Sigma-Aldrich. trans-4-Aminocyclohexanol 97 50910-54-8.
  • PubChem. 4-Aminocyclohexanol.
  • Crysdot LLC. cis-4-(Aminomethyl)
  • Key Organics. cis-4-(aminomethyl)cyclohexanol hcl | MFCD27956894 | C7H16ClNO.
  • Vulcanchem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - 3667-38-7.
  • ResearchGate. (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • MDPI.

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Comparative

A Senior Application Scientist's Guide to Evaluating Cyclic Amine Linkers: The Case for cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Introduction: Beyond the Flexible Chain—The Rise of Rigid Linkers in Advanced Therapeutics In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (AD...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flexible Chain—The Rise of Rigid Linkers in Advanced Therapeutics

In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector. It is a critical determinant of a molecule's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][] Historically, drug development has relied heavily on flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, valued for their synthetic accessibility. However, the field is undergoing a paradigm shift, recognizing that these flexible tethers can lead to unpredictable conformational dynamics and an associated entropic penalty upon binding.[4][5]

This has spurred a move towards more sophisticated, rigid linkers that can enforce a specific three-dimensional geometry.[][6] By pre-organizing the two ends of a bifunctional molecule, a rigid linker can facilitate the formation of a stable and productive ternary complex (in the case of PROTACs) or ensure optimal payload presentation and release (in ADCs).[2][6]

This guide provides an in-depth evaluation of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No: 1236132-25-4), a cyclic amine linker that offers a unique combination of rigidity and defined stereochemistry.[7][8] We will objectively compare its performance characteristics against other common cyclic and linear linkers, supported by established experimental frameworks to guide researchers in making informed design choices.

Spotlight on a Key Contender: cis-4-(Aminomethyl)cyclohexanol Hydrochloride

This molecule is a cyclohexane derivative featuring an aminomethyl group and a hydroxyl group locked in a cis-1,4-relationship. This stereochemical constraint is paramount; it forces the cyclohexane ring into a stable chair conformation, establishing a fixed and predictable spatial vector between the amine and alcohol functionalities. These two points serve as versatile handles for conjugation, allowing for precise control over the final geometry of the therapeutic agent.

Key Structural Features:

  • Molecular Formula: C₇H₁₆ClNO[7]

  • Molecular Weight: 165.66 g/mol [7]

  • Core Advantage: The rigid cis scaffold provides a defined angle and distance between its functional groups, which can be leveraged to optimize interactions between a warhead and an anchor ligand in a PROTAC.

Comparative Analysis of Cyclic Amine Linkers

The choice of a linker is a multi-parameter optimization problem. No single linker is perfect for every application. The optimal choice depends on the specific protein of interest (POI), the E3 ligase, and the desired physicochemical properties of the final molecule.[9] Here, we compare our spotlight compound against its direct stereoisomer, a common heterocyclic linker, and a standard flexible linker.

Linker Type Structure Key Physicochemical Properties Impact on Biological Performance
cis-4-(Aminomethyl)cyclohexanol A cyclohexane ring with cis-1,4 substitution.Rigid & Pre-organized: Offers a fixed 3D geometry. Moderate Polarity: The hydroxyl group can aid solubility.Potentially Enhanced Potency: The rigid structure can reduce the entropic penalty of forming a ternary complex, leading to higher stability and efficacy.[][6] Predictable Geometry: Facilitates structure-based design and computational modeling.[4][5]
trans-4-(Aminomethyl)cyclohexanol A cyclohexane ring with trans-1,4 substitution.Rigid & Linear: Provides a more extended, linear geometry compared to the cis isomer.Altered Vector: The different spatial arrangement of functional groups will drastically change the geometry of the final molecule, which may be beneficial or detrimental depending on the target system. Highlights the critical importance of stereochemistry in linker design.
Piperazine-based Linker A six-membered heterocyclic ring containing two nitrogen atoms.Rigid & Hydrophilic: Often improves water solubility and cell permeability.[10] Its basic nitrogens can be protonated at physiological pH.Improved Pharmacokinetics: Can enhance solubility and reduce non-specific binding. The defined geometry aids in forming stable ternary complexes.[10]
PEG/Alkyl Linker A flexible, linear chain.Highly Flexible: Can adopt numerous conformations. Tunable Solubility: PEG linkers are hydrophilic, while alkyl linkers are hydrophobic.Conformational Ambiguity: Flexibility can make it difficult to achieve the optimal orientation for ternary complex formation.[9] Potential for "Balling-up": Long, flexible linkers can sometimes fold upon themselves, masking binding sites and hindering cell permeability.[11]

Experimental Workflows for Linker Evaluation

To move from rational design to empirical validation, a cascade of robust assays is required. The following protocols represent a self-validating system for comparing linker performance.

Diagram: The Linker Evaluation Cascade

Linker_Evaluation_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Characterization cluster_2 In-Cell & In Vivo Validation DESIGN Linker Design & Computational Modeling SYN Synthesis of PROTAC/ADC Conjugate DESIGN->SYN STABILITY Plasma Stability Assay (LC-MS/MS) SYN->STABILITY PERMEABILITY Cell Permeability Assay (e.g., Caco-2) STABILITY->PERMEABILITY BINDING Ternary Complex Assay (e.g., TR-FRET) PERMEABILITY->BINDING DEGRADATION Cellular Degradation Assay (Western Blot / In-Cell ELISA) BINDING->DEGRADATION EFFICACY In Vivo Efficacy Study (Xenograft Model) DEGRADATION->EFFICACY

Caption: A logical workflow for evaluating linker performance, from design to in vivo validation.

Protocol 1: In Vitro Plasma Stability Assay

Causality: A linker must be stable in systemic circulation to ensure the drug reaches its target before the payload is prematurely released, which can cause off-target toxicity and reduce efficacy.[12] This assay directly measures the linker's integrity over time in a physiologically relevant matrix.

Methodology:

  • Preparation: Prepare stock solutions of the test conjugate (e.g., PROTAC) in DMSO. Obtain plasma (human, mouse, rat) and thaw at 37°C. Prepare a control set using heat-inactivated plasma (56°C for 30 min) to distinguish between enzymatic and chemical degradation.

  • Incubation: Spike the test conjugate into the plasma at a final concentration of 1-5 µM. Immediately take a T=0 sample and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Time Course: Incubate the plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). Quench each sample immediately as described above.

  • Sample Processing: Centrifuge the quenched samples (e.g., 14,000 rpm for 10 min) to precipitate proteins. Collect the supernatant.

  • Analysis: Analyze the supernatant using LC-MS/MS. Monitor the parent mass of the intact conjugate and the mass of the expected cleaved payload or warhead.

  • Data Interpretation: Plot the percentage of remaining intact conjugate versus time. Calculate the half-life (t₁/₂) in plasma. A longer half-life indicates greater stability.

Protocol 2: Caco-2 Cell Permeability Assay

Causality: For orally delivered drugs or for targeting intracellular proteins, the ability of a molecule to cross the cell membrane is essential.[10] The Caco-2 assay is a well-established model of the human intestinal epithelium used to predict drug absorption.[11]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points. Replace the removed volume with fresh HBSS.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Higher Papp values indicate better permeability.

Visualizing Linker Impact on PROTAC Ternary Complex Formation

The geometry enforced by a linker is crucial for the productive assembly of the POI-PROTAC-E3 ligase ternary complex. A well-designed rigid linker can act like a molecular scaffold, perfectly positioning the two proteins for efficient ubiquitin transfer.

Diagram: Impact of Linker Geometry on Ternary Complex

Ternary_Complex_Formation cluster_cis cis-Cyclohexanol Linker (Rigid) cluster_flexible Flexible Alkyl/PEG Linker POI1 Target Protein (POI) E3_1 E3 Ligase POI1->E3_1   Optimal Interaction    PROTAC1 POI1->PROTAC1 Warhead E3_1->PROTAC1 Anchor POI2 Target Protein (POI) E3_2 E3 Ligase POI2->E3_2   Suboptimal Interaction    PROTAC2 POI2->PROTAC2 Warhead E3_2->PROTAC2 Anchor

Caption: A rigid cis-linker can enforce an optimal geometry for ternary complex formation, while a flexible linker may allow for less productive conformations.

Conclusion and Future Outlook

The era of viewing linkers as simple spacers is over. As this guide illustrates, the rational design of linkers, particularly those with rigid cyclic scaffolds, is a cornerstone of modern drug development. cis-4-(Aminomethyl)cyclohexanol hydrochloride stands out as a valuable building block due to its conformationally restricted cis geometry, which allows for precise spatial control in the architecture of complex therapeutics like PROTACs and ADCs.

While flexible linkers will always have a place, the evidence suggests that rigid linkers can offer a distinct advantage in optimizing potency and selectivity by minimizing the entropic cost of binding and ensuring productive protein-protein interactions. The experimental protocols detailed herein provide a clear and robust framework for researchers to empirically validate these design principles in their own discovery programs. By systematically evaluating linker stability, permeability, and impact on target engagement, drug development professionals can accelerate the identification of optimized clinical candidates.

References

  • Toure, M. & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Imaeda, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature Communications. [Link]

  • Toure, M. & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Zhyvolozhnyi, B., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • ResearchGate. (n.d.). In vivo efficacy of trastuzumab-ADCs with different linker-payload designs. ResearchGate. [Link]

  • Ciulli, A., et al. (2019). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Vector Laboratories. (2025). Mitigating ADC Toxicities With Linker-Payload Design... YouTube. [Link]

  • AACR Journals. (2022). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Cancer Research. [Link]

  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. [Link]

  • Crysdot LLC. (n.d.). cis-4-(Aminomethyl)cyclohexanol hydrochloride. Crysdot LLC. [Link]

  • AxisPharm. (2022). What are ADC Linkers? AxisPharm. [Link]

  • O'Donovan, D. H., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Abecassis, P. Y. & Amara, C. (2013). In vivo testing of drug-linker stability. Methods in Molecular Biology. [Link]

  • Yoshida, T., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]

  • Baek, S., et al. (2011). Impact of linker length on the activity of PROTACs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abecassis, P. Y. & Amara, C. (2013). In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments. [Link]

  • Lu, J., et al. (2019). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]

  • Abzena. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Bioprocess Online. [Link]

  • Bar, C., et al. (2020). A novel cell permeability assay for macromolecules. BMC Molecular and Cell Biology. [Link]

  • Kumar, A., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]

  • Dimas, A., et al. (2022). The Chemistry Behind ADCs. Molecules. [Link]

  • ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Singh, R., et al. (2010). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. ResearchGate. [Link]

  • Google Patents. (1999).
  • Wang, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of cis-4-(Aminomethyl)cyclohexanol Hydrochloride Synthesis

In the precise world of pharmaceutical development, the confirmation of a molecule's identity, purity, and stereochemistry is not merely a quality control step; it is the foundation of safety and efficacy. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development, the confirmation of a molecule's identity, purity, and stereochemistry is not merely a quality control step; it is the foundation of safety and efficacy. This guide provides a comparative analysis of essential analytical methods for the validation of cis-4-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block in medicinal chemistry.[1] We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the integrity of your synthetic product.

The Stereochemical Imperative: Why 'cis' Matters

The synthesis of 4-(Aminomethyl)cyclohexanol hydrochloride yields a product with potential cis/trans stereoisomers. In pharmaceutical applications, biological activity is intrinsically linked to the three-dimensional structure of a molecule. The cis and trans isomers can exhibit vastly different pharmacological profiles, toxicities, and metabolic pathways. Therefore, validation is not just about confirming the connectivity of atoms but also about unequivocally proving the correct spatial arrangement—the cis configuration—is the dominant and quantified form in the final product. Analytical methods must be chosen and optimized to resolve this critical stereochemical challenge.[2]

A Multi-Technique Approach to Comprehensive Validation

No single analytical method can provide a complete picture of a compound's identity and purity. A robust validation strategy employs a suite of orthogonal techniques, each providing a unique and complementary piece of the puzzle. We will now compare the core methods used in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands as the most powerful tool for the unambiguous elucidation of molecular structure and stereochemistry.[3] For substituted cyclohexanes, ¹H and ¹³C NMR are not just confirmatory; they are exploratory, revealing the nuanced details of isomeric composition.

The diagnostic power of ¹H NMR in this context lies in the Karplus relationship, which correlates the dihedral angle between adjacent protons to their scalar coupling constant (³J).[4][5] In the stable chair conformation of the cyclohexane ring, the proton on the carbon bearing the hydroxyl group (H-1) will have different spatial relationships with its neighbors in the cis versus the trans isomer. This results in distinct and predictable differences in the splitting patterns and coupling constants, allowing for clear differentiation. The cis isomer typically shows a smaller coupling constant for this proton compared to the trans isomer.[4][6]

  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of the synthesized hydrochloride salt in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.

  • Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. For more complex cases, 2D NMR experiments like COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities.

  • Analysis:

    • Confirm the presence of all expected signals corresponding to the aminomethyl, cyclohexanol ring, and hydroxyl/amine protons.

    • Carefully analyze the multiplicity and coupling constants of the cyclohexane ring protons to confirm the cis configuration.

    • Integrate the signals to ensure the proton ratios are consistent with the molecular structure.

Proton Assignment Approximate Chemical Shift (δ, ppm) Expected Multiplicity Key Differentiating Feature
H-1 (CH-OH)3.3 - 3.6MultipletSmaller coupling constants confirm cis stereochemistry
Methylene (CH₂-NH₃⁺)2.8 - 3.0DoubletConfirms aminomethyl group
Cyclohexane Ring (CH₂)1.0 - 2.1Complex MultipletsBroad envelope of signals
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the definitive method for determining the purity of the synthesized compound and quantifying any process-related impurities or potential trans isomer content.[7]

The primary challenge in analyzing this compound by reversed-phase HPLC is its polar and basic nature, which can lead to poor retention and peak tailing on standard C18 columns. To overcome this, method development should focus on:

  • Mobile Phase pH: Using an acidic mobile phase (e.g., with formic or phosphoric acid) ensures the amine is protonated, improving peak shape.[8]

  • Column Choice: A column with low silanol activity can minimize secondary interactions and reduce tailing.[8]

  • Derivatization: For trace-level analysis or improved detection, pre-column derivatization with an agent that introduces a chromophore can be employed, though it adds complexity.[9]

  • System: An HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore, low UV is necessary).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_app Application Col_Select Column & Mobile Phase Selection Opt Parameter Optimization (Gradient, Flow Rate) Col_Select->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Robust Robustness Prec->Robust Validated Validated Method Robust->Validated All Criteria Met Purity Purity Assay Impurity Impurity Profiling Start Define Analytical Target Profile Start->Col_Select Validated->Purity Validated->Impurity

Caption: A structured workflow for the development and validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile organic impurities that may originate from starting materials, solvents, or synthetic byproducts.[12][13]

The target analyte, being a polar salt, is non-volatile. Therefore, direct analysis is not feasible. The key experimental choice is to perform the analysis on a non-salt form or, more commonly, to derivatize the sample to increase its volatility. Silylation, which converts the polar -OH and -NH₂ groups into less polar trimethylsilyl ethers and amines, is a standard and effective approach. This allows the compound to traverse the GC column and be identified by its characteristic mass spectrum.

  • Sample Preparation: Neutralize an aliquot of the sample and extract the free base, or directly use a small amount (1-2 mg) of the hydrochloride salt.

  • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a catalyst/solvent like pyridine. Heat at 70°C for 30 minutes.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: 1 µL, split mode.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Analysis: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST).[14] Quantify impurities using an internal standard if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups in the molecule. It serves as a quick identity check.

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
O-H (alcohol)3200-3600 (broad)Stretching
N-H (amine salt)2800-3200 (broad, overlapping)Stretching
C-H (alkane)2850-2960Stretching
C-O (alcohol)1000-1260Stretching

Comparative Guide to Validation Methods

Method Primary Purpose Strengths Limitations
NMR Spectroscopy Structure & StereochemistryUnambiguous structural elucidation; definitive for isomer identification.[3][4]Relatively low sensitivity; requires higher sample quantity.
HPLC-UV Purity & QuantificationHigh sensitivity and precision for purity determination; quantitative.[15]Provides limited structural information; requires a reference standard.
GC-MS Volatile Impurity ProfilingExcellent for identifying unknown volatile/semi-volatile impurities.[12][16]Not suitable for non-volatile compounds; often requires derivatization.
FTIR Spectroscopy Functional Group IDFast, simple, and non-destructive identity confirmation.Provides limited structural detail; not suitable for mixture analysis.

Conclusion

The validation of cis-4-(Aminomethyl)cyclohexanol hydrochloride synthesis is a critical process that demands a thoughtful, multi-technique approach. NMR spectroscopy serves as the cornerstone for absolute structural and stereochemical confirmation. This is complemented by HPLC for rigorous purity assessment and impurity quantification. GC-MS and FTIR provide essential orthogonal data on volatile impurities and functional group identity, respectively. By integrating the insights from these methods, scientists can confidently establish the identity, purity, and quality of their synthesized material, ensuring its suitability for downstream applications in drug development and research.

References

  • Title: The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy of stereoisomers Source: Wikipedia URL: [Link]

  • Title: Quantifying the formation of stereoisomers by benchtop NMR spectroscopy Source: Magritek URL: [Link]

  • Title: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Source: Chromatography Today URL: [Link]

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  • Title: Analyze of stereoisomer by NMR | Applications Notes Source: JEOL Ltd. URL: [Link]

  • Title: Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis Source: University of Greifswald Publication Server URL: [Link]

  • Title: trans-1,4-Bis(aminomethyl)cyclohexane Source: NIST WebBook URL: [Link]

  • Title: REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF Source: RJPBCS URL: [Link]

  • Title: Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS) Source: Journal of Chemical Education URL: [Link]

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  • Title: A review on analytical method validation and its regulatory perspectives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma Source: PMC - NIH URL: [Link]

  • Title: GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Source: Archives of Orofacial Sciences URL: [Link]

  • Title: GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L Source: PMC - NIH URL: [Link]

  • Title: Analytical Method Validation Vol. I-IV - The Complete Collection Source: IVT Network URL: [Link]

  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: URL: [Link]

  • Title: Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles Source: PubMed URL: [Link]

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Validation

A Senior Application Scientist's Guide to Sourcing and Qualifying Analytical Standards for cis-4-(Aminomethyl)cyclohexanol hydrochloride

For researchers, scientists, and drug development professionals engaged in the pharmaceutical landscape, the integrity of analytical standards is paramount. This guide provides an in-depth technical comparison and qualif...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the pharmaceutical landscape, the integrity of analytical standards is paramount. This guide provides an in-depth technical comparison and qualification strategy for sourcing analytical standards of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 1236132-25-4), a critical reference material, particularly in the quality control of mucolytic agents like Ambroxol.[1] This document moves beyond a simple supplier list, offering practical, field-proven insights and detailed experimental protocols to empower you to independently verify the identity, purity, and suitability of your analytical standard.

The Critical Role of a Well-Characterized Standard

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereoisomeric counterpart, the trans-isomer, is a common process-related impurity. Therefore, a highly pure and well-characterized cis-isomer analytical standard is essential for:

  • Accurate Impurity Profiling: Quantifying the levels of cis and trans isomers in API batches.

  • Method Validation: Establishing the specificity and accuracy of analytical methods used for quality control.[2]

  • Stability Studies: Assessing the degradation pathways of the API under various stress conditions.[3]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies require that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[4] This guide provides the framework to meet that expectation.

Comparative Sourcing of Analytical Standards

Several chemical suppliers offer cis-4-(Aminomethyl)cyclohexanol hydrochloride. While availability and pricing are factors, a critical evaluation of the supplier's quality commitment is essential. The following table provides a comparative overview of representative suppliers.

SupplierStated PurityAvailabilityDocumentationNoteworthy Alternatives Offered
Benchchem Not explicitly stated, sold as a research chemical.[1]In Stock (Inquiry for pricing)[1]Basic properties listed.[1]trans-4-Aminocyclohexanol hydrochloride.[1]
Crysdot LLC ≥ 95%1g available (Inquire for pricing)COA and SDS available upon request.Not specified.
ChemShuttle 95%[5]100mg, 250mg available with pricing.[5]Basic properties and safety info.[5]Offers custom synthesis services.[5]
Sigma-Aldrich 97% (for the related cis-4-Amino-cyclohexanol hydrochloride)[6]Various sizes available.COA available for specific lots.[6]trans-4-Aminocyclohexanol hydrochloride.[7]

Expert Insight: Do not rely solely on the label's stated purity. Always request a lot-specific Certificate of Analysis (CoA) before purchase. A comprehensive CoA should include not just the purity value but also the method used for determination (e.g., HPLC, NMR), a summary of spectral data, and residual solvent analysis. For critical applications, prioritize suppliers who can provide reference standards qualified under ISO 17034.[4][8][9]

The Self-Validating System: A Triad of Analytical Qualification

Upon receiving a candidate analytical standard, it is imperative to perform in-house qualification. This process validates the supplier's claims and ensures the material is fit for its intended purpose. The following three-pillared approach provides a robust framework for characterization.

Pillar 1: Identity Confirmation via Spectroscopic Methods

NMR is the most powerful tool for unambiguous structure elucidation and confirmation of stereochemistry. For cis-4-(Aminomethyl)cyclohexanol hydrochloride, both ¹H and ¹³C NMR are essential.

Causality Behind the Protocol: The cis configuration imposes specific spatial relationships between the protons on the cyclohexane ring. In the chair conformation, the coupling constants (J-values) between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. ¹H NMR can confirm the cis stereochemistry by analyzing these coupling constants. Furthermore, 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals definitively.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the analytical standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Experiments: Acquire ¹H, ¹³C, and optionally 2D COSY and HSQC spectra.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate all signals and normalize to a specific proton group.

    • Analyze the multiplicity and coupling constants of the cyclohexane ring protons to confirm the cis configuration.

    • Compare the obtained spectrum with literature data or a previously qualified in-house standard.

Pillar 2: Purity Assessment and Isomer Separation by Chromatography

Chromatographic methods are the gold standard for assessing purity and, critically, for separating the cis isomer from its trans counterpart.

A stability-indicating HPLC method is crucial for quantifying the main component and detecting any impurities, including the trans-isomer. The following protocol is adapted from the European Pharmacopoeia (EP) methodology for related substances in Ambroxol hydrochloride, demonstrating its relevance and reliability.[10]

Causality Behind the Protocol: Reversed-phase HPLC separates compounds based on their polarity. The cis and trans isomers of 4-(Aminomethyl)cyclohexanol have slightly different polarities and shapes, which allows for their separation on a C18 column. The use of a buffered mobile phase (e.g., with ammonium phosphate) and an organic modifier (acetonitrile) allows for the fine-tuning of retention times and resolution. UV detection is suitable as the compound lacks a strong chromophore, but detection at low wavelengths (~210 nm) is possible. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

Experimental Protocol: HPLC Purity and Isomer Separation

  • Instrumentation:

    • HPLC system with a UV or ELSD/MS detector.

    • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 1.32 g of ammonium phosphate in 1000 mL of water and adjust the pH to 7.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v). The exact ratio may need optimization.

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve the analytical standard in water to a final concentration of approximately 1.0 mg/mL.

    • Resolution Solution: Prepare a solution containing both the cis-4-(Aminomethyl)cyclohexanol hydrochloride standard and a standard of the trans-isomer (if available) to verify the separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (UV) or appropriate ELSD/MS settings.

    • Injection Volume: 10 µL.

  • Method Validation (as per ICH Q2(R1) guidelines): [2][11]

    • Specificity: Ensure the peak for the cis-isomer is well-resolved from the trans-isomer and any other potential impurities.

    • Linearity: Analyze a series of dilutions of the standard solution to establish a linear relationship between concentration and peak area.

    • Accuracy & Precision: Perform recovery studies and repeated injections to demonstrate the method's accuracy and precision.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the standard using the area percent method: Purity (%) = (Area_cis / Area_total) * 100.

Workflow for HPLC-Based Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_standard Prepare Standard Solution (1 mg/mL in Water) inject Inject 10 µL of Standard Solution prep_standard->inject prep_mobile Prepare Mobile Phase (Buffered Acetonitrile/Water) hplc_setup HPLC System Setup (C18 Column, 30°C, 1.0 mL/min) prep_mobile->hplc_setup hplc_setup->inject detect Detect at 210 nm (UV) or ELSD/MS inject->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate validate Validate per ICH Q2(R1) (Specificity, Linearity, etc.) calculate->validate

Caption: Workflow for HPLC Purity Assessment.

For assessing volatile organic impurities and confirming identity, GC-MS is a valuable orthogonal technique. Due to the polar nature of the analyte, derivatization is required to increase volatility.

Causality Behind the Protocol: The hydroxyl and amino groups in the molecule make it non-volatile. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on these functional groups with nonpolar trimethylsilyl (TMS) groups.[12] This derivatization makes the molecule volatile and amenable to GC analysis. The mass spectrometer then provides a fragmentation pattern that serves as a chemical fingerprint for identity confirmation.

Experimental Protocol: GC-MS for Identity and Volatile Impurities

  • Derivatization:

    • Accurately weigh ~1 mg of the standard into a GC vial.

    • Add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the di-TMS derivative of cis-4-(Aminomethyl)cyclohexanol.

    • Compare the obtained mass spectrum with a library or a previously characterized standard to confirm identity.

    • Screen for any unexpected peaks that may indicate volatile impurities.

Pillar 3: Thermal Analysis for Purity Confirmation

Differential Scanning Calorimetry (DSC) can be used as a complementary technique to determine purity based on the melting point depression caused by impurities.

Causality Behind the Protocol: The Van't Hoff equation describes the relationship between the melting point depression of a substance and its molar impurity concentration. DSC measures the heat flow into a sample as a function of temperature. For a highly pure crystalline substance, a sharp, well-defined melting endotherm is expected. The presence of impurities broadens this peak and lowers the melting point. By analyzing the shape of the melting endotherm, the purity can be estimated.

Workflow for Analytical Standard Qualification

Qualification_Workflow cluster_pillars Qualification Pillars start Source Candidate Analytical Standard identity Pillar 1: Identity (NMR, GC-MS) start->identity purity Pillar 2: Purity & Isomers (HPLC) start->purity thermal Pillar 3: Thermal Purity (DSC) start->thermal decision Fit for Purpose? identity->decision purity->decision thermal->decision accept Accept as In-House Reference Standard decision->accept Yes reject Reject and Source Alternative decision->reject No

Caption: The Triad Workflow for Standard Qualification.

Conclusion: From Sourcing to Certainty

Sourcing an analytical standard for cis-4-(Aminomethyl)cyclohexanol hydrochloride is the first step in a critical process. True analytical certainty is achieved not by trusting a label, but by implementing a robust, multi-technique qualification program. By integrating spectroscopic identity confirmation (NMR, MS) with high-resolution chromatographic purity assessment (HPLC, GC) and thermal analysis (DSC), researchers can establish a self-validating system. This ensures that the standard is not only correctly identified but is also of sufficient purity for its intended use in the rigorous environment of pharmaceutical development and quality control. This approach, grounded in the principles of authoritative guidelines like ICH Q2(R1), transforms a purchased chemical into a truly qualified and trustworthy in-house reference standard.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Ambroxol Hydrochloride Monograph (0778). European Pharmacopoeia 10.0.
  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Crysdot LLC. cis-4-(Aminomethyl)cyclohexanol hydrochloride. [Link]

  • ChemSrc. (2024). cis-4-(aminomethyl)cyclohexanol hydrochloride Suppliers. [Link]

  • Leonenko, I. I., et al. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. [Link]

  • Rathore, A. S. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • European Pharmacopoeia. Ambroxol Hydrochloride. [Link]

  • Thummala, V. R. R., et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 82(2), 247–263. [Link]

  • Thermo Fisher Scientific. Certificate of Analysis. [Link]

  • Hartmut, D. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Pharmaceutical Analytical Chemistry: Open Access. [Link]

  • Google Patents. (2021). CN112540137A - Method for detecting organic impurities in ambroxol hydrochloride oral solution.
  • Google Patents. (2014). CN103837611A - Detection method of relevant substance of ambroxol hydrochloride injection.
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  • El-Gindy, A., et al. (2012). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 46-50. [Link]

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Comparative

A Comparative Guide to the Stereoselective Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of a drug's efficacy and safety. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of a drug's efficacy and safety. This guide provides an in-depth comparative analysis of synthetic methodologies for obtaining the cis-isomer of 4-(aminomethyl)cyclohexanol hydrochloride, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the mucolytic agent ambroxol.[1] We will explore the nuances of catalyst selection, solvent effects, and alternative biocatalytic routes, offering field-proven insights to guide researchers and drug development professionals in optimizing this crucial synthesis.

The Stereochemical Challenge: Why cis?

The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclohexyl ring dictates the pharmacological properties of the final API. The cis configuration, where both substituents are on the same face of the ring, is often the desired isomer for specific biological activity. The synthesis, therefore, requires a robust and selective method to favor the formation of this particular stereoisomer over its trans counterpart.

Catalytic Hydrogenation: The Workhorse of Cyclohexane Synthesis

The most prevalent method for the synthesis of 4-(aminomethyl)cyclohexanol is the catalytic hydrogenation of an aromatic precursor, such as 4-hydroxybenzonitrile.[2][3] This approach involves the simultaneous reduction of the aromatic ring and the nitrile group. The key to achieving high cis-selectivity lies in the judicious choice of the metal catalyst and the reaction conditions.

The Decisive Role of the Metal Catalyst

The stereochemical outcome of the hydrogenation of substituted phenols and other aromatic compounds is profoundly influenced by the nature of the metal catalyst.[4] This is due to the mechanism of hydrogen addition and the interaction of the substrate with the catalyst surface.

Rhodium-Based Catalysts: The Key to cis-Selectivity

Rhodium catalysts are widely recognized for their exceptional ability to direct the hydrogenation of aromatic rings to yield cis-substituted cyclohexanes with high selectivity.[4][5][6] The underlying principle is the syn-addition of hydrogen atoms to the face of the aromatic ring adsorbed onto the catalyst surface.[7][8] The substrate adsorbs onto the rhodium surface, and the hydrogen atoms are delivered from the same side, leading to the cis product. Specialized rhodium complexes, such as those with cyclic(amino)(alkyl)carbene (CAAC) ligands, have demonstrated high efficiency and selectivity in this transformation, even in the presence of other functional groups.[5][6]

Ruthenium and Palladium Catalysts: A Path to the trans-Isomer

In contrast, ruthenium and palladium catalysts often favor the formation of the thermodynamically more stable trans-isomer.[4] The proposed mechanism involves the initial hydrogenation to a cyclohexenol intermediate. This intermediate can then undergo keto-enol tautomerization to the corresponding cyclohexanone. Desorption from the catalyst surface, followed by readsorption in a different orientation (a process known as π-facial exchange), allows for hydrogen addition from the opposite face, leading to the trans product.[4] While not the desired outcome for the synthesis of the cis target molecule, understanding this alternative pathway is crucial for catalyst selection and for avoiding the formation of unwanted isomers.

The Influence of the Solvent Environment

The choice of solvent is not a passive parameter but an active contributor to the reaction's rate and selectivity.[9][10]

  • Protic Solvents: Protic solvents like alcohols are commonly used in hydrogenation reactions and can promote rapid reaction rates.[9]

  • Non-polar, Aprotic Solvents: In some catalytic systems, particularly in asymmetric hydrogenations, non-polar and non-basic solvents have been shown to enhance stereoselectivity.[9][11] This is attributed to minimizing interactions that could favor a less selective, early transition state.[9]

  • Supercritical Carbon Dioxide (scCO₂): An intriguing solvent choice is supercritical carbon dioxide. Studies have shown that using scCO₂ with supported rhodium catalysts can lead to higher catalyst activities and enhanced cis-selectivities compared to conventional organic solvents.[12] This is attributed to the high solubility of hydrogen in scCO₂, which increases its concentration on the catalyst surface and suppresses the flipping of the intermediate on the surface that can lead to the trans product.[12]

A Modern Alternative: Biocatalysis

Enzymatic transformations offer a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of 4-aminocyclohexanol isomers, a chemoenzymatic cascade involving a ketoreductase and an amine transaminase has been developed.[13][14] By selecting stereocomplementary enzymes, it is possible to synthesize both cis- and trans-4-aminocyclohexanol with excellent diastereomeric ratios.[14] This modular approach allows for precise control over the stereochemical outcome and represents a promising avenue for the green synthesis of this important intermediate.

Comparative Data Summary

Synthetic StrategyCatalyst/EnzymePrecursorSolventKey ConditionsPredominant IsomerReported Selectivity (cis:trans)
Catalytic Hydrogenation Rhodium on Carbon (Rh/C)4-HydroxybenzonitrileMethanolH₂ pressure, room temp.cis>95:5[4]
Catalytic Hydrogenation Palladium on Alumina (Pd/Al₂O₃)4-HydroxybenzonitrileEthanolH₂ pressure, room temp.transVaries, favors trans[4]
Catalytic Hydrogenation Rhodium on SupportAromatic CompoundSupercritical CO₂Low temperaturecisEnhanced cis-selectivity[12]
Biocatalytic Cascade Ketoreductase & Amine Transaminase1,4-CyclohexanedioneAqueous BufferpH, temperature controlcis or transUp to 99:1[13]

Experimental Protocols

Protocol 1: cis-Selective Hydrogenation using a Rhodium Catalyst

Objective: To synthesize cis-4-(aminomethyl)cyclohexanol hydrochloride with high stereoselectivity.

Materials:

  • 4-Hydroxybenzonitrile

  • 5% Rhodium on activated carbon (Rh/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 4-hydroxybenzonitrile (1 equivalent) in methanol.

  • Carefully add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Rh/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminocyclohexanol.

  • Dissolve the crude product in a minimal amount of methanol and cool in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the solution is acidic.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-4-(aminomethyl)cyclohexanol hydrochloride.

Protocol 2: Comparative trans-Selective Hydrogenation using a Palladium Catalyst

Objective: To demonstrate the synthesis of the trans-isomer for comparative purposes.

Materials:

  • 4-Hydroxybenzonitrile

  • 10% Palladium on alumina (Pd/Al₂O₃)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Follow steps 1-8 as in Protocol 1, but substitute 10% Pd/Al₂O₃ for the Rh/C catalyst and ethanol for methanol.

  • The resulting product will be a mixture of isomers, with a higher proportion of the trans-isomer compared to the rhodium-catalyzed reaction.

  • The hydrochloride salt can be formed following steps 9-11 of Protocol 1.

Visualizing the Synthetic Pathways and Mechanisms

G cluster_0 General Synthetic Workflow Start 4-Hydroxybenzonitrile Process Catalytic Hydrogenation (H₂, Catalyst, Solvent) Start->Process Intermediate 4-(Aminomethyl)cyclohexanol (cis/trans mixture) Process->Intermediate Separation Isolation/Purification Intermediate->Separation Final cis-4-(Aminomethyl)cyclohexanol Hydrochloride HCl_add HCl Addition Separation->HCl_add HCl_add->Final

Caption: A generalized workflow for the synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride.

Caption: Mechanistic pathways influencing stereoselectivity in catalytic hydrogenation.

Conclusion

The stereoselective synthesis of cis-4-(aminomethyl)cyclohexanol hydrochloride is a well-understood yet nuanced process where the choice of catalyst is the most critical factor. For achieving high cis-selectivity, rhodium-based catalysts are the undisputed choice, operating via a syn-addition mechanism. While ruthenium and palladium catalysts can be effective for hydrogenation, they tend to favor the formation of the thermodynamically more stable trans-isomer through a mechanism involving intermediate desorption and readsorption. The emergence of biocatalytic methods offers a highly selective and sustainable alternative that warrants consideration, particularly in the context of green chemistry initiatives. By understanding the principles outlined in this guide, researchers and process chemists can make informed decisions to optimize the synthesis of this vital pharmaceutical intermediate, ensuring both high purity and yield of the desired cis-isomer.

References

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Validation

A Senior Application Scientist's Guide to Developing In Vitro Assays for cis-4-(Aminomethyl)cyclohexanol Hydrochloride Derivatives

This guide provides a strategic framework for researchers, scientists, and drug development professionals tasked with elucidating the biological activity of novel derivatives of cis-4-(Aminomethyl)cyclohexanol hydrochlor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals tasked with elucidating the biological activity of novel derivatives of cis-4-(Aminomethyl)cyclohexanol hydrochloride. We will move beyond rote protocols to dissect the decision-making process, enabling the design of a robust, self-validating assay cascade that generates actionable data for hit identification and lead optimization.

Introduction: The Therapeutic Promise of a Versatile Scaffold

The cis-4-(Aminomethyl)cyclohexanol hydrochloride scaffold is a compelling starting point for medicinal chemistry exploration. Its rigid cyclohexane core presents the aminomethyl and hydroxyl groups in a defined spatial orientation, features amenable to forming key interactions—such as hydrogen bonds and electrostatic contacts—with biological targets.[1] Initial research suggests potential applications ranging from mucolytic agent synthesis to the modulation of enzymes involved in cardiovascular health.[1] However, the journey from a novel derivative to a viable drug candidate is paved with rigorous biological testing. The foundation of this journey is a well-designed in vitro assay strategy.

Part 1: The Foundational Strategy - Structuring Your Assay Cascade

The first critical decision is how to structure the screening funnel. This involves selecting primary assays for initial library screening, secondary assays for hit confirmation, and counter-assays to eliminate artifacts. The goal is to efficiently and confidently identify compounds with the desired biological activity while deprioritizing those with non-specific or toxic effects.

Assay_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Parallel Assessment cluster_2 Phase 2: Hit Validation A Derivative Library B Primary Assay (Biochemical or Cell-Based) A->B High-Throughput Screen C Cytotoxicity Assay (e.g., CellTiter-Glo®) A->C Toxicity Profiling D Initial Hits B->D Identifies C->D Filters E Dose-Response Confirmation D->E Determine IC50/EC50 F Orthogonal Secondary Assay E->F Eliminate Artifacts G Confirmed & Characterized Hits F->G

Figure 1: A strategic workflow for screening and validating novel chemical derivatives.

Part 2: A Comparative Guide to Assay Selection

The choice of a primary assay depends on the therapeutic hypothesis. Is the target a specific enzyme or receptor, or are you searching for a particular cellular outcome (a phenotypic approach)?

Scenario A: Targeting a Specific Enzyme

Given that the scaffold's functional groups are well-suited to interact with enzyme active sites, an enzyme inhibition assay is a logical starting point.[1][2] These assays are foundational in drug discovery, providing a controlled environment to study enzyme-inhibitor interactions.[3]

Causality Behind Experimental Choices: The primary goal is to measure a change in the enzyme's catalytic rate. The choice of detection method (readout) is critical and depends on the specific enzyme and available substrates. Luminescent assays are often preferred in HTS for their high signal-to-background ratio and sensitivity, which are crucial for detecting modest inhibitors from a large library.[3]

Table 1: Comparison of Enzyme Inhibition Assay Readouts

Readout MethodPrincipleAdvantagesDisadvantagesBest For...
Absorbance Measures color change of a chromogenic substrate.Simple, inexpensive instrumentation.Lower sensitivity; prone to interference from colored compounds.Initial screens with robust enzymes (e.g., proteases, phosphatases).
Fluorescence Detects changes in fluorescence intensity or polarization.High sensitivity; wide dynamic range.Susceptible to compound autofluorescence; may require specific fluorescent probes.Kinase and protease assays where high sensitivity is needed.
Luminescence Measures light produced by an enzymatic reaction (e.g., ATP consumption).Highest sensitivity; minimal background; broad linear range.Often requires specific, sometimes costly, reagents (e.g., luciferase).High-throughput screening (HTS) of kinases and ATPases.
Scenario B: Targeting a G-Protein Coupled Receptor (GPCR)

GPCRs represent a vast and highly druggable class of cell surface receptors.[4] If the derivatives are hypothesized to be GPCR ligands, the assay strategy must distinguish between binding and function.

Causality Behind Experimental Choices: A primary screen should ideally be functional to identify agonists or antagonists directly. Reporter gene assays are exceptionally well-suited for this.[5] They are versatile methods that can be tailored to specific signaling pathways (e.g., Gs, Gi, Gq) by using promoters responsive to downstream signals like cAMP or calcium.[5][6] This provides a direct readout of receptor activation or inhibition in a cellular context.[7]

Reporter_Gene_Assay cluster_0 Cellular Machinery cluster_1 Engineered Reporter System A GPCR B Signaling Cascade (e.g., Gs -> Adenylyl Cyclase -> cAMP) A->B Activates C Transcription Factor B->C Activates D Response Element (Promoter) C->D Binds to E Reporter Gene (e.g., Luciferase) D->E Drives Transcription F Luciferase Protein E->F Translates to I Luminescent Signal F->I Produces G Ligand (Derivative) G->A Binds H Substrate (Luciferin) H->F is oxidized by

Figure 2: Principle of a GPCR-activated luciferase reporter gene assay.

Table 2: Comparison of GPCR Assay Formats

Assay TypePrincipleAdvantagesDisadvantagesMeasures...
Radioligand Binding Measures displacement of a radioactive ligand from the receptor.Gold standard for affinity (Kd, Ki); highly sensitive.Requires radioactivity; provides no functional information (agonist vs. antagonist).Binding Affinity.
Second Messenger Measures changes in intracellular molecules (cAMP, Ca2+).Direct functional readout of G-protein coupling; highly physiological.Can have small assay windows; may require specialized reagents or cell lines.Potency (EC50/IC50).
Reporter Gene Measures transcription driven by a pathway-responsive promoter.High sensitivity; large signal window; easily multiplexed; adaptable to HTS.[5][8]Indirect measure of receptor activation; potential for off-target effects on the reporter pathway.Potency (EC50/IC50).
The Essential Counter-Screen: Cell Viability Assays

Trustworthiness: For any cell-based primary screen, it is imperative to concurrently assess cytotoxicity. A compound that kills cells will appear as an "inhibitor" in most functional assays, leading to false positives. Cell viability assays are indispensable for distinguishing true modulators from toxic compounds.[9][10] Assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) are an industry standard because ATP is a key indicator of metabolically active, viable cells and the luminescent readout provides high sensitivity.[11]

Part 3: Detailed Experimental Protocols

The following protocols are templates that must be optimized for the specific target and cell line.

Protocol 1: Generic Enzyme Inhibition Assay (Luminescent ATP-Depletion Format)

This protocol is broadly applicable to enzymes that consume ATP, such as kinases. It quantifies enzyme activity by measuring the amount of ATP remaining after the reaction.

Materials:

  • Purified enzyme of interest.

  • Specific substrate for the enzyme.

  • Assay Buffer (optimized for enzyme activity, e.g., HEPES, MgCl₂, DTT).

  • ATP at a concentration near the Km for the enzyme.[12]

  • Test derivatives dissolved in 100% DMSO.

  • Known potent inhibitor (positive control).

  • Luminescent ATP detection reagent (e.g., ADP-Glo™ or Kinase-Glo®).

  • Solid white, low-volume 384-well assay plates.

  • Luminometer plate reader.

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test derivatives in DMSO.

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound dilution into the assay plate. Also include wells with DMSO only (100% activity control) and the known inhibitor (0% activity control).

  • Enzyme Addition: Prepare a solution of the enzyme in assay buffer and dispense 5 µL into each well.

  • Incubation: Allow the compounds and enzyme to incubate for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer. Add 5 µL to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Ensure the reaction is in the linear range, determined during assay development.

  • Signal Detection: Add 10 µL of the luminescent ATP detection reagent to all wells. This simultaneously stops the reaction and initiates the light-producing signal.

  • Signal Equilibration: Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence intensity on a plate reader.

  • Data Analysis: Normalize the data using the control wells (% Inhibition = 1 - [(Sample_RLU - Avg_Min_RLU) / (Avg_Max_RLU - Avg_Min_RLU)]) and fit to a 4-parameter logistic curve to determine IC₅₀ values.

Protocol 2: Cell-Based GPCR Reporter Gene Assay (Luciferase Readout)

This protocol is designed to measure the activation (agonist mode) or inhibition (antagonist mode) of a GPCR signaling pathway.

Materials:

  • HEK293 or CHO cells stably transfected with the GPCR of interest and a luciferase reporter construct (e.g., CRE-luc for Gs/Gi, NFAT-luc for Gq).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Opti-MEM or other serum-free medium for assay.

  • Test derivatives dissolved in 100% DMSO.

  • Known agonist and antagonist (controls).

  • Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™).

  • Solid white, tissue-culture treated 96- or 384-well plates.

  • Luminometer plate reader.

Methodology:

  • Cell Plating: Seed the cells into the assay plates at a pre-determined density (e.g., 20,000 cells/well) and incubate overnight to allow for attachment.

  • Medium Exchange: Gently replace the growth medium with serum-free medium.

  • Compound Addition:

    • Agonist Mode: Add the test derivatives to the cells.

    • Antagonist Mode: Add the test derivatives and incubate for 15-30 minutes. Then, add the known agonist at its EC₈₀ concentration.

  • Incubation: Incubate the plates for 3-6 hours at 37°C in a CO₂ incubator. This allows for transcription and translation of the luciferase reporter gene.

  • Cell Lysis & Signal Generation: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the reagent to each well, which lyses the cells and provides the luciferin substrate.

  • Signal Stabilization: Incubate for 10 minutes at room temperature on a plate shaker to ensure complete lysis.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit to a 4-parameter logistic curve to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Conclusion

The development of in vitro assays for a novel chemical series like the cis-4-(Aminomethyl)cyclohexanol hydrochloride derivatives is a systematic process of hypothesis-driven experimentation. The key to success lies not in a single "perfect" assay, but in a strategically designed cascade of assays that provides a comprehensive and trustworthy view of a compound's biological activity. By comparing biochemical and cell-based approaches, incorporating essential cytotoxicity counter-screens, and adhering to rigorous experimental design, researchers can efficiently identify promising lead compounds and accelerate the journey from chemical scaffold to potential therapeutic.

References

  • Pfleger, K. D. G., & Eidne, K. A. (n.d.). Reporter gene assays. PubMed. Retrieved from [Link]

  • Luo, J., & Yang, Z. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Reporter Gene Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • ACS Publications. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

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Comparative

The Influence of the Cis-4-(Aminomethyl)cyclohexanol Moiety on Drug Pharmacokinetics: A Comparative Guide

In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs to modulate the pharmacokinetic profile of a drug is a cornerstone of rational drug design. The cis-4-(aminomethy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs to modulate the pharmacokinetic profile of a drug is a cornerstone of rational drug design. The cis-4-(aminomethyl)cyclohexanol moiety, a conformationally restrained cyclic structure, presents a compelling case study in this regard. Its presence can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the pharmacokinetic properties of two prominent drugs featuring this moiety: the antifibrinolytic agent Tranexamic Acid and the mucolytic agent Ambroxol. Through an examination of their ADME profiles, supported by experimental data and detailed protocols, we aim to elucidate the role of the cis-4-(aminomethyl)cyclohexanol scaffold in shaping the clinical pharmacology of these therapeutics.

The Significance of the Cis-4-(Aminomethyl)cyclohexanol Moiety

The cis-4-(aminomethyl)cyclohexanol structure imparts a unique combination of features to a drug molecule. The cyclohexane ring offers a degree of lipophilicity while maintaining a rigid, non-planar conformation. The aminomethyl and hydroxyl groups, positioned in a cis-orientation, provide key hydrogen bonding capabilities and potential sites for metabolic modification. This distinct stereochemistry can influence interactions with drug transporters and metabolic enzymes, thereby dictating the drug's fate in the body.

Comparative Pharmacokinetic Profiles

A comparative overview of the key pharmacokinetic parameters of Tranexamic Acid and Ambroxol reveals how the core cis-4-(aminomethyl)cyclohexanol moiety, in conjunction with other structural modifications, dictates their in vivo behavior.

Pharmacokinetic ParameterTranexamic AcidAmbroxol
Oral Bioavailability Approximately 34%[1]79% (immediate-release)[2]
Time to Peak Plasma Concentration (Tmax) ~3 hours (oral)[3]1-2.5 hours (immediate-release)[2]
Volume of Distribution (Vd) 9 to 12 L (IV)[3][4]~552 L[2]
Plasma Protein Binding ~3% (primarily to plasminogen)[3][4]~90%[2]
Metabolism Minimally metabolized (~5%)[3]Extensively metabolized in the liver (via CYP3A4)[2]
Major Metabolite(s) -Dibromanthranilic acid and other minor metabolites[2]
Primary Route of Excretion Renal ( >95% as unchanged drug)[1][3]Renal (~83%)[2]
Elimination Half-life (t1/2) ~2 hours (IV), ~11 hours (oral)[3]~10 hours[2]

Expert Insights: The stark contrast in the pharmacokinetic profiles of Tranexamic Acid and Ambroxol, despite sharing the cis-4-(aminomethyl)cyclohexanol core, underscores the profound impact of peripheral functional groups. The simple carboxylic acid in tranexamic acid results in low plasma protein binding and minimal metabolism, leading to predominantly renal excretion of the unchanged drug. Conversely, the more complex aromatic structure of ambroxol leads to high plasma protein binding and extensive hepatic metabolism, significantly influencing its distribution and clearance pathways.

Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic parameters outlined above relies on robust and validated bioanalytical methods. Below are detailed, step-by-step methodologies for quantifying Tranexamic Acid and Ambroxol in plasma, reflecting common practices in preclinical and clinical drug development.

Quantification of Tranexamic Acid in Human Plasma using UPLC-MS/MS

This protocol describes a sensitive and specific method for the determination of tranexamic acid in human plasma, a technique well-suited for clinical pharmacokinetic studies.[5]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., tranexamic acid-d2).

    • Vortex the mixture for 30 seconds to precipitate plasma proteins.

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Analytical Column: Synergic C18, 2.5 µm, 100Å (100 x 3.0 mm)[5].

    • Mobile Phase: A gradient of acetonitrile and 100mM ammonium formate (pH 3.5)[5].

    • Flow Rate: 0.300 mL/min[5].

    • Injection Volume: 5 µL[5].

    • Column Temperature: 40°C[5].

    • Autosampler Temperature: 5°C[5].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tranexamic Acid: Precursor ion > Product ion (specific m/z values to be optimized).

      • Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

    • Source Temperature: 150°C[5].

    • Capillary Voltage: 2.5 kV[5].

    • Desolvation Gas Flow: 1000 L/hr[5].

Causality Behind Experimental Choices: The use of protein precipitation is a rapid and effective method for sample clean-up in plasma. A C18 column is chosen for its reversed-phase properties, suitable for retaining and separating polar compounds like tranexamic acid. UPLC-MS/MS provides high sensitivity and selectivity, which is crucial for accurately quantifying drug concentrations in complex biological matrices.

Quantification of Ambroxol in Human Plasma using HPLC-UV

This protocol outlines a reliable HPLC-UV method for the determination of ambroxol in human plasma, a widely used technique in pharmacokinetic studies.[2]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add a suitable internal standard and alkalinize with a small volume of sodium hydroxide solution.

    • Add 5 mL of diethyl ether, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Analytical Column: Resolve C18 (5 µm, 4.6 mm x 250 mm)[2].

    • Mobile Phase: A mixture of acetonitrile, methanol, 0.01 mol/L phosphate buffer (pH 7.0), and tetrahydrofuran (350:350:275:25 v/v/v/v)[2].

    • Flow Rate: 1.5 mL/min[2].

    • Detection Wavelength: 242 nm[2].

    • Injection Volume: 50 µL.

Causality Behind Experimental Choices: Liquid-liquid extraction is employed to isolate ambroxol from plasma components, providing a cleaner sample for analysis. The C18 column is a standard choice for reversed-phase chromatography of moderately non-polar compounds like ambroxol. UV detection at 242 nm is selected based on the chromophoric properties of the ambroxol molecule.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the bioanalytical workflows.

Bioanalytical_Workflow_Tranexamic_Acid cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Add_IS_ACN Add Internal Standard & Acetonitrile Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: UPLC-MS/MS workflow for Tranexamic Acid quantification.

Bioanalytical_Workflow_Ambroxol cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Add_IS_Alkalinize Add Internal Standard & Alkalinize Plasma->Add_IS_Alkalinize LLE Liquid-Liquid Extraction (Diethyl Ether) Add_IS_Alkalinize->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC UV UV Detection (242 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: HPLC-UV workflow for Ambroxol quantification.

Conclusion

The cis-4-(aminomethyl)cyclohexanol moiety serves as a valuable scaffold in drug design, contributing to the desirable pharmacokinetic properties of drugs like Tranexamic Acid and Ambroxol. While the core structure provides a foundation of rigidity and potential for specific interactions, the overall ADME profile is finely tuned by the nature of the appended functional groups. This comparative guide highlights the importance of a holistic understanding of structure-pharmacokinetic relationships. By employing robust bioanalytical methodologies, researchers can accurately characterize the in vivo behavior of drug candidates, paving the way for the development of safer and more effective therapeutics.

References

  • Pilbrant, A., Schannong, M., & Vessman, J. (1984). Pharmacokinetics and bioavailability of tranexamic acid. European journal of clinical pharmacology, 26(6), 735-40. [Link]

  • Li, Q., et al. (2014). Pharmacokinetics and Relative Bioavailability of Ambroxol Hydrochloride Aerosol and Injection. American Journal of Clinical and Experimental Medicine, 2(2), 29-33. [Link]

  • MIMS. Ambroxol: Uses, Dosage, Side Effects and More. [Link]

  • Grassin-Delyle, S., et al. (2013). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists, 5(3), 96-100. [Link]

  • Wang, Y., et al. (2004). RP-HPLC Method for the Determination of Ambroxol in Human Plasma. Journal of Pharmaceutical Analysis, 25(3), 221-223. [Link]

  • Pfizer. (2022). CYKLOKAPRON® (tranexamic acid) Clinical Pharmacology. [Link]

  • Herman, J., & Sagar, K. A. (2023). Tranexamic Acid. In: StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2019). Clincal Pharmacology and Biopharmaceutics Review(s) - Tranexamic Acid. [Link]

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Validation

assessing the cross-reactivity of antibodies raised against haptens with cis-4-(Aminomethyl)cyclohexanol hydrochloride

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules, or haptens, a critical aspect of their characterization is determining...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules, or haptens, a critical aspect of their characterization is determining their cross-reactivity with related structures. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of antibodies raised against haptens with cis-4-(Aminomethyl)cyclohexanol hydrochloride. We will delve into the principles of hapten immunology and provide detailed experimental protocols, supported by illustrative data, to offer a comprehensive framework for your own investigations.

The Challenge of Hapten Immunogenicity and Cross-Reactivity

Haptens, such as cis-4-(Aminomethyl)cyclohexanol hydrochloride, are small molecules that are not immunogenic on their own.[1][2][3] To elicit an immune response and generate antibodies, they must be covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][5][6] The resulting hapten-carrier conjugate presents the hapten to the immune system, leading to the production of anti-hapten antibodies.

However, the antibodies produced may not be exclusively specific to the target hapten. They can also recognize the linker used for conjugation or structurally similar molecules.[3][7] This phenomenon, known as cross-reactivity, can lead to false-positive results in immunoassays and is a critical parameter to evaluate.[8][9] Understanding the degree of cross-reactivity is essential for the development of specific and reliable diagnostic assays or therapeutic agents.

The structure of cis-4-(Aminomethyl)cyclohexanol hydrochloride, with its cyclohexane ring, aminomethyl group, and hydroxyl group in a cis configuration, presents specific epitopes that an antibody will recognize. Cross-reactivity is likely to occur with molecules that share one or more of these structural features.

Experimental Assessment of Cross-Reactivity: A Two-Pronged Approach

A robust assessment of antibody cross-reactivity involves multiple techniques. Here, we compare two gold-standard immunoassays: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a widely used technique to determine the specificity and cross-reactivity of antibodies against small molecules.[8][10] The principle lies in the competition between the free hapten (in this case, cis-4-(Aminomethyl)cyclohexanol hydrochloride or a potential cross-reactant) and a hapten-enzyme conjugate for binding to a limited number of antibody binding sites.

ELISA_Workflow cluster_coating Antibody Coating cluster_competition Competitive Binding cluster_detection Signal Detection A Coat microplate wells with anti-hapten antibody B Add a mixture of hapten-enzyme conjugate and free hapten (test sample or standard) A->B C Incubate to allow competition for antibody binding B->C D Wash to remove unbound reagents C->D E Add substrate for the enzyme D->E F Measure the colorimetric signal E->F G Data Analysis F->G Signal is inversely proportional to the amount of free hapten

Figure 1: Workflow of a competitive ELISA for hapten detection.

Materials:

  • 96-well microplate

  • Anti-hapten antibody (e.g., monoclonal or polyclonal)

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride (target analyte)

  • Potential cross-reacting compounds

  • Hapten-enzyme conjugate (e.g., hapten-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the anti-hapten antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and potential cross-reactants in assay buffer.

    • In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of a fixed, optimal concentration of the hapten-enzyme conjugate.

    • Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

The signal generated is inversely proportional to the concentration of free hapten in the sample. A standard curve is generated by plotting the absorbance against the concentration of the target analyte. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined.

Cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

CompoundStructureIC50 (nM)% Cross-Reactivity
cis-4-(Aminomethyl)cyclohexanol Target Analyte10100%
trans-4-(Aminomethyl)cyclohexanolStereoisomer5020%
4-Aminomethylcyclohexanecarboxylic acidDifferent functional group2504%
CyclohexanolLacks aminomethyl group>1000<1%
AminomethylcyclopentanolDifferent ring size8001.25%

This hypothetical data illustrates how subtle changes in stereochemistry or functional groups can significantly impact antibody recognition.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_dissociation Dissociation and Regeneration A Immobilize anti-hapten antibody on the sensor chip B Inject a series of concentrations of the free hapten (analyte) over the surface A->B C Monitor the binding response in real-time (association phase) B->C D Inject buffer to monitor the dissociation of the hapten C->D E Regenerate the sensor surface to remove bound analyte D->E F Kinetic Data Analysis E->F Repeat for each potential cross-reactant

Figure 2: Workflow of an SPR experiment for kinetic analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-hapten antibody

  • cis-4-(Aminomethyl)cyclohexanol hydrochloride (target analyte)

  • Potential cross-reacting compounds

  • Immobilization buffers (e.g., acetate buffer, pH 5.0)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the anti-hapten antibody diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Inject a series of increasing concentrations of the target analyte over the immobilized antibody surface.

    • Allow for an association phase followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface with the regeneration solution.

  • Cross-Reactivity Testing:

    • Repeat the kinetic analysis for each potential cross-reacting compound using the same concentration range.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Compoundkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (M)
cis-4-(Aminomethyl)cyclohexanol 1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸
trans-4-(Aminomethyl)cyclohexanol8.0 x 10⁴1.2 x 10⁻²1.5 x 10⁻⁷
4-Aminomethylcyclohexanecarboxylic acid3.5 x 10⁴5.0 x 10⁻²1.4 x 10⁻⁶
CyclohexanolNo significant binding--
Aminomethylcyclopentanol1.2 x 10⁴9.0 x 10⁻²7.5 x 10⁻⁶

The SPR data provides a more nuanced understanding of the binding interactions. For instance, while the trans isomer binds with a reasonably fast association rate, its dissociation rate is significantly higher, leading to a weaker overall affinity (higher Kₑ).

Comparison of Techniques

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, competition-based immunoassayReal-time, label-free biosensing
Data Output IC50, % Cross-Reactivitykₐ, kₑ, Kₑ
Throughput High (96- or 384-well plates)Lower (serial injections)
Information Relative affinityDetailed kinetic and affinity data
Sample Consumption LowModerate
Cost Lower instrument and consumable costHigher instrument and consumable cost
Expertise Required ModerateHigh

Conclusion and Recommendations

Both competitive ELISA and SPR are powerful techniques for assessing the cross-reactivity of anti-hapten antibodies.

  • Competitive ELISA is an excellent choice for high-throughput screening of a large number of potential cross-reactants due to its speed, lower cost, and scalability. It provides a clear and easily interpretable measure of cross-reactivity that is sufficient for many applications.

  • Surface Plasmon Resonance is the preferred method for a detailed characterization of binding kinetics. The information on association and dissociation rates provides a deeper understanding of the antibody-hapten interaction and can be invaluable for selecting the best antibody candidates for applications requiring high specificity and stability.

For a comprehensive assessment, a tiered approach is recommended. Initially, screen a panel of antibodies and potential cross-reactants using competitive ELISA. Subsequently, for the most promising antibody candidates, perform a detailed kinetic analysis using SPR to confirm their specificity and binding characteristics. This integrated strategy ensures the selection of highly specific and well-characterized antibodies for your research and development needs.

Safety and Handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound that requires careful handling.[14] Always consult the Safety Data Sheet (SDS) before use.[15] It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] Work in a well-ventilated area.

References

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  • ACS Publications. Integration of DNA-Decorated Hapten in Emergency Immunoassays for Antibody and Small-Molecule Detection: A Review. ()
  • Benchchem. cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4. ()
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  • Antibodies.com. ELISA: The Complete Guide. ()
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  • Thermo Fisher Scientific. ELISA Assay Technique. ()
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-4-(Aminomethyl)cyclohexanol hydrochloride

This document serves as an essential guide for the safe handling, use, and disposal of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 56239-26-0), providing immediate and actionable safety protocols.

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential guide for the safe handling, use, and disposal of cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS No. 56239-26-0), providing immediate and actionable safety protocols. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity.

Hazard Identification and Core Safety Parameters

A thorough understanding of a chemical's hazard profile is the foundation of any safety protocol. cis-4-(Aminomethyl)cyclohexanol hydrochloride is a solid compound that presents specific risks that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).[1] The primary routes of occupational exposure are inhalation of dust particles and direct contact with the skin and eyes.

The hazard classifications for this compound, according to the Globally Harmonized System (GHS), dictate the necessary level of protection.[1][2]

ParameterInformationSource(s)
Chemical Name cis-4-(Aminomethyl)cyclohexanol hydrochloride[2]
CAS Number 56239-26-0[2]
Physical State Solid[1]
Signal Word Danger[3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[2][3]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The following protocol is mandatory for all personnel handling cis-4-(Aminomethyl)cyclohexanol hydrochloride.

  • Eye and Face Protection: Due to the risk of serious eye damage (H318), ANSI Z87.1-compliant chemical safety goggles are the minimum mandatory eye protection.[4] These provide a seal around the eyes to protect against airborne dust particles. When there is a potential for splashing (e.g., during solution preparation), a face shield should be worn in addition to safety goggles.[5]

  • Hand Protection: To prevent skin contact and subsequent irritation (H315), chemical-resistant gloves are required.[1][2] Nitrile gloves are a suitable choice for handling this solid compound and for incidental contact.[6] Gloves must be inspected for tears or punctures before each use and should be changed immediately if contamination is suspected. Always remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after work is completed.[1]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[6] Ensure the lab coat is made of a suitable material and fits properly.

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation (H335) from inhaling dust, handling of this compound must be performed within a certified chemical fume hood or a well-ventilated area.[1][4] If engineering controls are insufficient to maintain exposure below acceptable limits or when weighing the powder outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95 or higher) is required.[4]

Operational Plan: Safe Handling and Disposal Workflow

Adherence to a systematic workflow minimizes risk and ensures procedural consistency. The following steps integrate the use of appropriate PPE and engineering controls for a self-validating safety system.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Don PPE: Put on all required PPE as specified in Section 2: lab coat, chemical safety goggles, and nitrile gloves. If required, fit-test and don your respirator.

  • Handling the Compound:

    • Retrieve the container from its storage location. Keep the container tightly closed when not in active use.[1]

    • Perform all manipulations, such as weighing and transferring the solid, within a chemical fume hood to minimize dust generation and inhalation.[4]

    • Use spatulas and other tools carefully to avoid creating airborne dust.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate any equipment that has come into contact with the chemical. This includes triple-rinsing glassware, with the rinsate collected as hazardous waste.[4]

    • Clean the work surface thoroughly.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling cis-4-(Aminomethyl)cyclohexanol hydrochloride.

Workflow for Safe Handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride A 1. Assess Risks (Solid, Skin/Eye/Resp Irritant) B 2. Prepare Work Area (Fume Hood, Emergency Equipment) A->B Plan C 3. Don Mandatory PPE - Goggles - Nitrile Gloves - Lab Coat B->C Execute D Is work outside a fume hood? C->D E Don N95 Respirator D->E Yes F 4. Handle Chemical (Weighing, Transfer) D->F No E->F G 5. Decontaminate & Clean (Equipment, Work Surface) F->G Complete Task H 6. Prepare Waste (Segregate, Label Container) G->H I 7. Doff PPE & Wash Hands H->I J 8. Dispose of Waste (Follow Institutional Protocol) I->J

Caption: Workflow for risk assessment, PPE selection, and safe handling of cis-4-(Aminomethyl)cyclohexanol hydrochloride.

Emergency and Disposal Procedures

Accidental Release Measures

In the event of a small spill of the solid material:

  • Avoid breathing the dust.[2]

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE (including respiratory protection), carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that create dust.

  • Clean the spill area thoroughly.

Waste Disposal Plan

All waste containing cis-4-(Aminomethyl)cyclohexanol hydrochloride must be treated as chemical waste.

  • Segregation: Keep this waste stream separate from others to prevent unintended reactions.[4]

  • Containerization: Use a clearly labeled, sealed, and chemically compatible container for solid waste and any contaminated materials (e.g., gloves, weighing papers).[1][4]

  • Disposal: Dispose of the waste container through your institution's approved hazardous waste disposal program.[2] Do not dispose of this chemical down the drain or in the regular trash.[4]

References

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  • ChemicalBook. (2025, July 19). cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet.
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  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET: cis-4-Aminocyclohexanecarboxylic acid.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: 1,3-Bis(aminomethyl)cyclohexane(Mixture of cis-,trans-).
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  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: cis-2-Aminomethylcycloheptanol hydrochloride.
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